molecular formula C7H10N2O B1284900 1-(2-aminoethyl)pyridin-2(1H)-one CAS No. 35597-92-3

1-(2-aminoethyl)pyridin-2(1H)-one

Cat. No.: B1284900
CAS No.: 35597-92-3
M. Wt: 138.17 g/mol
InChI Key: IZSOENLZRWXCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSOENLZRWXCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588560
Record name 1-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35597-92-3
Record name 1-(2-Aminoethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide provides a detailed technical overview of a specific derivative, 1-(2-aminoethyl)pyridin-2(1H)-one. While specific literature on this exact molecule is sparse, this document synthesizes established principles of pyridinone chemistry and pharmacology to present its core properties, a robust synthetic protocol, analytical characterization methods, and a discussion of its putative biological significance for researchers and drug development professionals.

The Pyridinone Scaffold: A Nexus of Therapeutic Activity

The pyridinone ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates.[3] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship to amides and phenyl groups, make it a versatile scaffold for drug design.[2] Derivatives have shown remarkable efficacy in various therapeutic areas, including oncology as mutant IDH1 inhibitors[4], virology as anti-HIV agents[3], and neurology as potential treatments for neuropathic pain.[5] The lactam form, 2(1H)-pyridone, is thermodynamically favored over its 2-hydroxypyridine tautomer, contributing to its metabolic stability and favorable pharmacokinetic profile.[2]

The title compound, this compound, combines this privileged core with a flexible ethylamine sidechain—a classic pharmacophore known to interact with numerous biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. This guide explores the foundational chemistry and potential applications of this specific molecular architecture.

Chemical Profile of this compound

Chemical Identity and Structure
  • IUPAC Name: 1-(2-aminoethyl)pyridin-2-one[6]

  • CAS Number: 35597-92-3[6]

  • Molecular Formula: C₇H₁₀N₂O[6]

  • SMILES: C1=CC(=O)N(C=C1)CCN[6]

Physicochemical Properties

A summary of key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in biological systems and for developing analytical methods.

PropertyValueSource
Molecular Weight 138.17 g/mol PubChem[6]
XLogP3 (Lipophilicity) -0.6PubChem[6]
Hydrogen Bond Donors 1PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]
Polar Surface Area 38.9 ŲPubChem[7]
Exact Mass 138.079312947 DaPubChem[6]

The low XLogP3 value suggests high aqueous solubility, a desirable trait for bioavailability and formulation. The presence of both hydrogen bond donors and acceptors facilitates potential interactions with protein active sites.

Synthesis and Characterization

While a specific synthesis for this compound is not prominently published, a reliable route can be designed based on standard N-alkylation of the pyridinone heterocycle. This approach is common for preparing N-substituted pyridinones.

Synthetic Workflow

The proposed synthesis involves the N-alkylation of 2(1H)-Pyridinone with a protected aminoethyl halide, followed by deprotection. This strategy prevents side reactions involving the primary amine.

G cluster_0 Reagent Preparation cluster_1 Core Reaction & Purification A 2(1H)-Pyridinone E N-Alkylation (Base, e.g., K2CO3 in DMF) A->E B 2-Bromoethylamine Hydrobromide C Protection Step (e.g., Boc Anhydride) B->C D N-Boc-2-bromoethylamine C->D D->E F 1-(2-(Boc-amino)ethyl) pyridin-2(1H)-one E->F G Deprotection (e.g., TFA in DCM) F->G H This compound (Final Product) G->H I Purification (Column Chromatography) H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-alkylation of 2(1H)-Pyridinone.

Materials:

  • 2(1H)-Pyridinone (CAS: 142-08-5)[8]

  • 2-Bromoethylamine hydrobromide (CAS: 2576-47-8)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Protocol:

Part A: Protection of 2-Bromoethylamine

  • Suspend 2-bromoethylamine hydrobromide (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine. Causality: The Boc group protects the amine from participating in the subsequent N-alkylation, ensuring regioselectivity.

Part B: N-Alkylation

  • Dissolve 2(1H)-Pyridinone (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.5 eq) to the solution. Causality: K₂CO₃ acts as a base to deprotonate the pyridinone nitrogen, forming a nucleophilic anion.

  • Add N-Boc-2-bromoethylamine (1.2 eq) and heat the reaction to 60-70 °C for 16 hours under a nitrogen atmosphere.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the protected intermediate.

Part C: Deprotection

  • Dissolve the purified Boc-protected intermediate in DCM.

  • Add TFA (10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and neutralize carefully with saturated NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Purity & Identity cluster_1 Final Confirmation LCMS LC-MS (Purity, Mass) NMR 1H & 13C NMR (Structure) LCMS->NMR HRMS HRMS (Elemental Comp.) NMR->HRMS FTIR FTIR (Functional Groups) HRMS->FTIR Synthesis Synthesis Synthesis->LCMS

Caption: Analytical workflow for structural confirmation and purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to assess purity and confirm the molecular weight of the product (Expected [M+H]⁺ = 139.08).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are critical for unambiguous structural elucidation, confirming the connectivity of all atoms.

  • HRMS (High-Resolution Mass Spectrometry): Provides the exact mass, confirming the elemental composition (C₇H₁₀N₂O).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the amine and the C=O stretch of the pyridinone.

Putative Biological Activity and Mechanism of Action

The pyridinone core is a known inhibitor of various enzymes, including kinases like p38α MAPK (implicated in pain)[5] and metabolic enzymes like mutant IDH1 (implicated in cancer).[4] The ethylamine side chain is a common motif in ligands for aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) and monoamine transporters. 2-(2-Aminoethyl)pyridine, a structural isomer, is a known histamine H1 receptor agonist.[9]

Therefore, a primary screening cascade for this compound should target:

  • Kinase Panels: Broad screening against a panel of human kinases to identify potential anti-inflammatory or anti-proliferative activity.

  • GPCR Panels: Focus on aminergic receptors, particularly histamine, serotonin, and dopamine receptor subtypes.

  • Enzyme Inhibition Assays: Assays for targets like IDH1/2, particularly if oncology applications are of interest.

Conclusion and Future Directions

This compound is a synthetically accessible molecule that marries the privileged pyridinone scaffold with a versatile aminoethyl functional group. While its specific biological profile remains to be elucidated, its structure suggests high potential for interaction with therapeutically relevant targets in oncology, neuroscience, and immunology. The protocols and insights provided in this guide offer a robust framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing the proposed screening cascades to uncover the unique pharmacology of this compound and guide its potential development as a novel therapeutic agent or research tool.

References

  • Boulahjar R, et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry.
  • Rohde JM, et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. Available at: [Link]

  • Xu Z, et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. (Note: This is a related reference from a search result, specific URL not provided in snippet).
  • Wang Z, et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Available at: [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-aminoethyl)pyridin-2(1H)-one (CAS Number: 35597-92-3), a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, inherent reactivity, and its potential as a versatile building block in the design of novel therapeutics. This document moves beyond a simple datasheet, offering insights into the causality behind experimental choices and highlighting the strategic considerations for its use in a research and development setting.

Introduction: The 2-Pyridone Core - A Privileged Structure in Medicinal Chemistry

The 2-pyridone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs.[2] The utility of the 2-pyridone ring is attributed to its unique physicochemical properties. It can act as both a hydrogen bond donor (via the N-H group in the parent scaffold) and a hydrogen bond acceptor (via the carbonyl oxygen), and can serve as a bioisostere for amides, phenols, and various other heterocyclic systems.[1][3] These characteristics contribute to favorable drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity.[1]

This compound integrates this privileged core with a reactive primary amine, presenting a bifunctional molecule with significant potential for chemical elaboration and library synthesis.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the literature. However, we can infer its key properties from computational data and by analogy to similar N-substituted 2-pyridones.

PropertyValueSource
CAS Number 35597-92-3[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
IUPAC Name 1-(2-aminoethyl)pyridin-2-one[4]
SMILES C1=CC(=O)N(C=C1)CCN[4]
Calculated LogP -0.6[4]
Topological Polar Surface Area 46.3 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 2[4]

Note: The LogP, TPSA, and hydrogen bond counts are computationally derived and provide an estimation of the molecule's polarity and membrane permeability.

The presence of the primary amine and the polar pyridone ring suggests that this compound is likely a water-soluble solid at room temperature. For comparison, the closely related N-methyl-2-pyridone is a low-melting solid with good water solubility.[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a robust synthetic strategy can be designed based on the extensive research into the N-alkylation of 2-pyridones. A primary challenge in the alkylation of 2-pyridone is controlling the regioselectivity between N-alkylation and O-alkylation, as 2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine.[6] The outcome of this competition is influenced by factors such as the solvent, the base, and the nature of the alkylating agent.[6]

Proposed Synthetic Workflow

A logical and efficient synthesis would involve a two-step process: N-alkylation of 2-pyridone with a protected aminoethyl halide, followed by deprotection of the amine. This approach prevents side reactions involving the nucleophilic amine.

Synthesis_Workflow Start 2-Pyridone Intermediate N-(2-Phthalimidoethyl)-2-pyridone Start->Intermediate Step 1: N-Alkylation Reagent1 N-(2-bromoethyl)phthalimide Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Deprotection Reagent2 Hydrazine monohydrate Solvent (e.g., Ethanol) Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Prospective)

Step 1: Synthesis of N-(2-Phthalimidoethyl)-2-pyridone

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add 2-pyridone (1.0 eq.) portion-wise at 0 °C. The choice of a strong base like NaH is to ensure complete deprotonation of the 2-pyridone, favoring N-alkylation.[7]

  • Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-pyridone.

  • Alkylation: Dissolve N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture. The use of a phthalimide protecting group for the amine is standard practice, as it is robust and can be cleaved under mild conditions.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the N-(2-phthalimidoethyl)-2-pyridone intermediate (1.0 eq.) in ethanol. Add hydrazine monohydrate (2.0-5.0 eq.). Hydrazinolysis is a classic and effective method for cleaving a phthalimide group.

  • Reaction: Reflux the mixture and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction's progress.

  • Work-up and Isolation: After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, this compound.

Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries.

Reactivity_Diagram cluster_amine Amine Reactivity cluster_ring Pyridone Ring Reactivity Core This compound Amidation Amidation (Acyl Halides, Anhydrides) Core->Amidation R-CO-Cl Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation R-SO2-Cl ReductiveAmination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) Core->ReductiveAmination R-CHO Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation R-X ElectrophilicAromSub Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Core->ElectrophilicAromSub E+ CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig on halogenated derivatives) Core->CrossCoupling Requires pre-functionalization

Caption: Key reaction pathways for the derivatization of this compound.

The primary amine of the ethyl side chain is a potent nucleophile, readily undergoing:

  • Amidation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

  • N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

The pyridone ring itself can undergo electrophilic aromatic substitution, although the N-substituent can influence the regioselectivity. Further functionalization can be achieved by first halogenating the ring and then employing transition-metal-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery

The 2-pyridone scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[8][9] While there is no specific biological data for this compound in the public domain, its structure suggests several promising avenues for investigation.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple points for diversification, this molecule is an ideal fragment for FBDD screening campaigns.

  • Kinase Inhibitors: The 2-pyridone core is a known hinge-binding motif for many protein kinases.[8][9] The aminoethyl side chain can be elaborated to target specific pockets within the kinase active site.

  • GPCR Ligands: The combination of an aromatic core and a basic amine is a common pharmacophore for G-protein coupled receptor (GPCR) ligands.

  • Antiviral and Anticancer Agents: Numerous N-substituted 2-pyridones have demonstrated potent antiviral (including anti-HIV and anti-HBV) and antiproliferative activities.[8][10]

Safety and Handling

Based on analogous compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is unavailable, related N-substituted pyridones and amino-pyridines can be skin and eye irritants and may be harmful if swallowed.[11] All manipulations should be performed in a well-ventilated fume hood.

Analytical Methods

The characterization and purity assessment of this compound and its derivatives would typically involve a suite of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring, often coupled with a UV detector.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound and any intermediates or derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and N-H stretches.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established methodologies for the N-alkylation of 2-pyridones. The combination of the privileged 2-pyridone scaffold with a reactive primary amine provides a versatile platform for the rapid generation of diverse compound libraries. Researchers and drug development professionals are encouraged to consider this molecule as a strategic starting point for programs targeting a wide array of biological targets, from kinases to GPCRs. The insights provided in this guide aim to facilitate its synthesis, derivatization, and successful application in the pursuit of novel therapeutics.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hughes, D. L. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(5), 4235–4247. Available from: [Link]

  • Katritzky, A. R., et al. (2000). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Synthesis, 2000(12), 1799-1803. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of N-Methyl-2-pyridone: Properties and Applications. Available from: [Link]

  • Gagnon, D., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(7), 1185-1194. Available from: [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35255. Available from: [Link]

  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. SciForum. Available from: [Link]

  • Zhang, Y., et al. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. European Journal of Medicinal Chemistry, 64, 613-620. Available from: [Link]

  • Bursztyn-Theran, M., et al. (2016). N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin. Toxins, 8(11), 333. Available from: [Link]

  • Patchett, A. A., & Nargund, R. P. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1087-1103. Available from: [Link]

  • Błaziak, K., et al. (1994). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry, 98(1), 143-150. Available from: [Link]

  • Rohde, J. M., et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 64(8), 4913–4946. Available from: [Link]

  • Soliman, A. M. M., Khodairy, A., & Ahmed, E. A. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665. Available from: [Link]

  • PubChem. (n.d.). 1-Pyridin-2-yl-ethan-1-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861642. Available from: [Link]

  • Artas, H., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 28(15), 5786. Available from: [Link]

  • Li, J., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 59(17), 12345–12352. Available from: [Link]

  • ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from: [Link]

  • Rivera-Piza, A. A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730–742. Available from: [Link]

  • Frontiers Media. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available from: [Link]

  • PubMed. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available from: [Link]

  • Torres-Gómez, H., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(19), 6256. Available from: [Link]

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one: Structure, Properties, and Medicinal Chemistry Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. We will delve into its fundamental molecular characteristics, its significance as a structural motif in medicinal chemistry, and the rationale behind its synthesis and potential applications.

Introduction: The Pyridinone Scaffold in Drug Discovery

The pyridinone core is a recognized "privileged structure" in medicinal chemistry.[1][2] These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug design. The pyridin-2(1H)-one isomer, in particular, offers a unique combination of hydrogen bond donors and acceptors, along with a tunable three-dimensional shape that allows for precise interactions within biological binding pockets.[1] Its utility is demonstrated in a range of therapeutic areas, including the development of treatments for cancer, HIV, and inflammatory conditions.[1][3][4]

This compound incorporates this valuable pyridinone scaffold and introduces a flexible aminoethyl side chain. This side chain provides a primary amine group—a key functional group for forming salt bridges, participating in hydrogen bonding, and serving as a reactive handle for further chemical modification. The strategic placement of this chain at the N1 position of the pyridone ring influences the molecule's overall polarity, conformation, and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development.

Molecular Identity

The compound is systematically named 1-(2-aminoethyl)pyridin-2-one.[5][6] It consists of a pyridin-2(1H)-one ring where the nitrogen atom at position 1 is substituted with a 2-aminoethyl group.

Caption: 2D Molecular Structure of this compound.

Key Physicochemical Data

The properties summarized below are crucial for predicting the compound's behavior in both chemical reactions and biological systems. These computed values provide a baseline for experimental design, influencing factors like solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[5]
Molecular Weight 138.17 g/mol PubChem[5]
IUPAC Name 1-(2-aminoethyl)pyridin-2-onePubChem[5]
CAS Number 35597-92-3PubChem[5][6]
Canonical SMILES C1=CC(=O)N(C=C1)CCNPubChem[5]
InChIKey IZSOENLZRWXCER-UHFFFAOYSA-NPubChem[5]
Monoisotopic Mass 138.079312947 DaPubChem[5]
Topological Polar Surface Area 46.3 ŲPubChem[5]
XLogP3-AA (logP) -0.6PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

Expert Insight: The negative logP value (-0.6) suggests that this compound is a hydrophilic compound, which has significant implications for its pharmacokinetic profile. High water solubility is often advantageous for intravenous formulations but can present a challenge for oral bioavailability, as the molecule may struggle to cross lipid-rich cell membranes. The presence of both hydrogen bond donors and acceptors further contributes to its polarity and its potential to form strong interactions with polar solvents and biological targets.

Synthesis Strategies and Methodologies

The synthesis of N-substituted pyridin-2(1H)-ones is a well-established area of organic chemistry.[1] While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, its synthesis can be logically approached through established methods for N-alkylation of the pyridinone core.

Conceptual Synthesis Workflow

A common and effective strategy involves the N-alkylation of a pre-formed pyridin-2(1H)-one ring with a suitable aminoethylating agent. The primary amine on the side chain must be protected to prevent it from interfering with the alkylation reaction.

workflow start Start: Pyridin-2(1H)-one step1 N-Alkylation with Protected Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) start->step1 step2 Intermediate: 1-(2-Phthalimidoethyl)pyridin-2(1H)-one step1->step2 step3 Deprotection (e.g., Hydrazine hydrate) step2->step3 product Product: This compound step3->product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the N-alkylation and subsequent deprotection, adapted from standard organic synthesis practices.

Step 1: N-Alkylation of Pyridin-2(1H)-one

  • System Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridin-2(1H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

    • Causality: The strong base is required to deprotonate the nitrogen of the pyridinone, forming the nucleophilic pyridinoxide anion, which is necessary to initiate the alkylation.

  • Alkylation: While maintaining the temperature at 0 °C, add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise.

    • Trustworthiness: Using a protected form of the amine is critical. The phthalimide group is a robust protecting group that prevents the primary amine from acting as a competing nucleophile and undergoing self-condensation or other side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection of the Phthalimide Group

  • System Setup: Dissolve the crude 1-(2-phthalimidoethyl)pyridin-2(1H)-one intermediate from the previous step in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (e.g., 2-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. A precipitate (phthalhydrazide) will form.

  • Isolation and Purification: Cool the reaction mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified using column chromatography or recrystallization to yield the final product, this compound.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold or intermediate for developing novel therapeutic agents.

  • Kinase Hinge-Binding Motif: The pyridinone ring is an excellent bioisostere for structures that bind to the hinge region of protein kinases, a critical interaction for many kinase inhibitors used in oncology.[1] The N-aminoethyl side chain can be functionalized to extend into other pockets of the ATP-binding site to enhance potency and selectivity.

  • Scaffold for Neurological and Inflammatory Disorders: Substituted pyridin-2(1H)-ones have shown potent analgesic effects in models of inflammatory pain.[3] The aminoethyl group provides a vector for modification, allowing for the exploration of structure-activity relationships (SAR) to optimize efficacy against targets involved in pain and inflammation.

  • Antiviral Agents: The pyridinone core is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1] The ability to easily modify the N1-substituent is a key strategy in optimizing the activity of these compounds against both wild-type and drug-resistant viral strains.

Conclusion

This compound is a molecule with significant potential, grounded in the proven utility of the pyridinone privileged scaffold. Its defined molecular structure and weight, combined with its hydrophilic nature and versatile aminoethyl side chain, make it a valuable building block for medicinal chemists. The synthetic pathways are logical and utilize established chemical principles, ensuring its accessibility for research purposes. For scientists and drug development professionals, this compound represents a promising starting point for generating novel chemical entities with the potential to address unmet medical needs in oncology, virology, and inflammatory diseases.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gobert, D., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Retrieved from [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Rohde, J. M., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable and efficient synthetic pathway for 1-(2-aminoethyl)pyridin-2(1H)-one. This compound is a valuable building block in medicinal chemistry and drug discovery, and a robust synthetic route is crucial for its accessibility to researchers. The guide is designed for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The presented synthesis employs a two-step strategy involving the N-alkylation of 2-pyridone with a protected aminoethylating agent, followed by a deprotection step to yield the target primary amine. This methodology is selected for its high selectivity, good yields, and operational simplicity.

Introduction and Strategic Overview

The synthesis of N-substituted 2-pyridones is a cornerstone of heterocyclic chemistry, with these scaffolds being prevalent in a multitude of biologically active compounds. The target molecule, this compound, incorporates a primary amino group, a feature that often presents synthetic challenges due to its nucleophilicity and potential for side reactions. Direct N-alkylation of 2-pyridone with 2-haloethylamines is frequently complicated by polyalkylation and the formation of undesired byproducts.

To circumvent these issues, this guide details a strategic two-step approach centered around the well-established Gabriel synthesis. This pathway ensures the selective introduction of the aminoethyl moiety in a protected form, followed by a clean deprotection to furnish the desired product.

The overall synthetic strategy is depicted below:

synthesis_overview 2-Pyridone 2-Pyridone Step1 Step 1: N-Alkylation 2-Pyridone->Step1 N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide N-(2-bromoethyl)phthalimide->Step1 Intermediate 1-(2-Phthalimidoethyl)pyridin-2(1H)-one Step1->Intermediate Gabriel Synthesis (Protected Amine Introduction) Step2 Step 2: Deprotection Intermediate->Step2 Final_Product This compound Step2->Final_Product Hydrazinolysis

Caption: Overall two-step synthesis strategy.

Step 1: N-Alkylation of 2-Pyridone via Gabriel Synthesis

The initial step focuses on the regioselective N-alkylation of 2-pyridone. The tautomeric nature of 2-pyridone (existing in equilibrium with 2-hydroxypyridine) can lead to a mixture of N- and O-alkylation products.[1] To favor N-alkylation, the reaction is typically carried out under basic conditions, which deprotonate the pyridone to form the pyridinate anion, a more potent N-nucleophile. The choice of a bulky, non-nucleophilic base is critical to minimize side reactions.

The use of N-(2-bromoethyl)phthalimide as the alkylating agent is a cornerstone of the Gabriel synthesis, a robust method for preparing primary amines.[2] The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from undergoing undesired reactions during the alkylation step.[3]

Detailed Experimental Protocol: Synthesis of 1-(2-Phthalimidoethyl)pyridin-2(1H)-one

Materials:

  • 2-Pyridone

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridone (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-pyridone.

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium pyridinate salt.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

  • Extract the aqueous layer with ethyl acetate (3 x 3 volumes of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x 3 volumes of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-(2-phthalimidoethyl)pyridin-2(1H)-one as a solid.

Spectroscopic Data for 1-(2-Phthalimidoethyl)pyridin-2(1H)-one
ParameterPredicted Value
¹H NMR (CDCl₃, 400 MHz)δ 7.8-7.9 (m, 2H, phthalimide), 7.7-7.8 (m, 2H, phthalimide), 7.2-7.3 (m, 1H, pyridone), 6.5-6.6 (m, 1H, pyridone), 6.1-6.2 (m, 1H, pyridone), 4.2-4.3 (t, 2H, -N-CH₂-), 4.0-4.1 (t, 2H, -CH₂-N(phthalimide))
¹³C NMR (CDCl₃, 101 MHz)δ 168.2, 163.5, 140.1, 134.2, 132.0, 123.5, 121.0, 106.0, 49.0, 37.5
Mass Spectrum (ESI+)m/z [M+H]⁺ calculated for C₁₅H₁₂N₂O₃: 269.09, found: 269.1

Step 2: Deprotection to Yield this compound

The final step in the synthesis is the removal of the phthalimide protecting group to unveil the primary amine. Hydrazinolysis, the reaction with hydrazine hydrate, is the most common and effective method for this transformation. The mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[4]

deprotection_mechanism Intermediate 1-(2-Phthalimidoethyl)pyridin-2(1H)-one Reaction Deprotection Reaction Intermediate->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Final_Product This compound Reaction->Final_Product Byproduct Phthalhydrazide (Precipitate) Reaction->Byproduct

Caption: Deprotection of the phthalimide group.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(2-Phthalimidoethyl)pyridin-2(1H)-one

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 1-(2-phthalimidoethyl)pyridin-2(1H)-one (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 2 volumes of the organic layer) and then with brine (1 x 2 volumes of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Spectroscopic Data for this compound
ParameterObserved/Predicted ValueCitation
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.17 g/mol [5]
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.3 (m, 1H), 6.5-6.6 (m, 1H), 6.1-6.2 (m, 1H), 3.9-4.0 (t, 2H, -N-CH₂-), 3.0-3.1 (t, 2H, -CH₂-NH₂), 1.5-1.7 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ 164.0, 140.5, 121.5, 106.5, 52.0, 40.0
Mass Spectrum (ESI+)m/z [M+H]⁺ calculated for C₇H₁₁N₂O: 139.09, found: 139.1

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The strategic use of the Gabriel synthesis for the introduction of a protected primary amine, followed by a straightforward deprotection, provides a reliable route to the target molecule with good overall yields. The provided experimental protocols are designed to be self-validating and are supported by established chemical principles. This guide serves as a valuable resource for researchers requiring access to this important heterocyclic building block for applications in drug discovery and development.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ChemEurope. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

  • Szymańska, E., & Kałuża, Z. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 121.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775.
  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • Beaudoin, D., et al. (2013). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 78(9), 4547-4558.

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-(2-Aminoethyl)pyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring the privileged pyridin-2(1H)-one scaffold linked to a flexible aminoethyl side chain. While specific research on this exact molecule is not extensively published, its structural components are of significant interest in medicinal chemistry and drug development. This document synthesizes information on its chemical identity, proposes a robust synthetic strategy based on established methodologies for related compounds, and explores its therapeutic potential by contextualizing its core structures. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and pharmacology, offering foundational knowledge and a framework for future investigation.

Chemical Identity and Properties

A precise understanding of a molecule's identity and physicochemical properties is the cornerstone of all subsequent research and development.

Nomenclature and Identifiers

The compound is systematically identified through various naming conventions and registry numbers, ensuring unambiguous communication in scientific literature.

  • IUPAC Name : 1-(2-aminoethyl)pyridin-2-one.[1]

  • Common Synonyms : this compound, 2(1H)-Pyridinone, 1-(2-aminoethyl)-.[1][2]

  • CAS Number : 35597-92-3.[1][2]

Physicochemical Properties

The predicted physicochemical properties of this compound provide insight into its likely behavior in biological and experimental systems, such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[1]
Molecular Weight 138.17 g/mol PubChem[1]
InChIKey IZSOENLZRWXCER-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC(=O)N(C=C1)CCNPubChem[1]
XLogP3-AA (logP) -0.6PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]

Synthesis and Characterization

Synthetic Strategy and Workflow

The most direct approach involves the N-alkylation of the pyridinone ring with a protected aminoethyl group, followed by deprotection. This strategy is chosen for its reliability and the commercial availability of starting materials. A protecting group on the amine is critical to prevent its nucleophilicity from interfering with the desired N-alkylation of the pyridinone nitrogen. The phthalimide group is an excellent choice as it is robust and can be cleanly removed under mild conditions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Hydrazinolysis) A 2-Hydroxypyridine (Pyridin-2-one Tautomer) C Protected Intermediate 1-(2-Phthalimidoethyl)pyridin-2(1H)-one A->C K₂CO₃, DMF 80 °C B N-(2-Bromoethyl)phthalimide B->C D Protected Intermediate (from Step 1) E Final Product This compound D->E Hydrazine hydrate (N₂H₄·H₂O) Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform optimization of reaction times, temperatures, and purification methods.

Step 1: Synthesis of 1-(2-Phthalimidoethyl)pyridin-2(1H)-one (Protected Intermediate)

  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-hydroxypyridine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF).

  • Addition : Add N-(2-bromoethyl)phthalimide (1.1 eq.) to the stirring suspension.

  • Reaction : Heat the mixture to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.

  • Rationale : K₂CO₃ acts as a base to deprotonate the pyridinone nitrogen, creating the nucleophile for the SN2 reaction with the alkyl halide. DMF is an excellent polar aprotic solvent for this type of reaction.

Step 2: Synthesis of this compound (Final Product)

  • Reagent Preparation : Suspend the crude protected intermediate from Step 1 in ethanol.

  • Deprotection : Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq.) to the suspension.

  • Reaction : Heat the mixture to reflux. A dense white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up : Cool the mixture and filter to remove the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the resulting residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient elution (e.g., dichloromethane/methanol with 1% triethylamine) to isolate the pure product.

  • Rationale : Hydrazine performs a nucleophilic attack on the phthalimide carbonyls, leading to the release of the primary amine in a classic Ing-Manske procedure. The basic triethylamine in the chromatography eluent prevents the amine product from binding irreversibly to the acidic silica gel.

Methods of Characterization

To confirm the identity and purity of the final compound, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts, integrations, and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass (138.0793).

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis is essential to determine the purity of the final compound, ideally demonstrating a single major peak.

Medicinal Chemistry Context and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its constituent scaffolds.

The Pyridin-2(1H)-one Scaffold

The pyridinone ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse mechanisms of action.[3] Its ability to act as a hydrogen bond donor and acceptor, engage in pi-stacking, and serve as a metal chelator makes it a versatile pharmacophore.

  • Antiviral Agents : Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV, featuring a substituted pyridinone core.[3]

  • Antifungal Agents : Ciclopirox is a broad-spectrum antifungal agent whose mechanism involves the chelation of polyvalent metal cations like Fe³⁺ and Al³⁺, inhibiting essential cellular enzymes.[3]

  • Iron Chelators : Deferiprone is an oral iron chelator used to treat iron overload, highlighting the metal-binding capacity of the pyridinone structure.[3]

The 2-Aminoethyl Side Chain

The 2-aminoethyl moiety is also a key feature in many neuroactive compounds. The related compound 2-pyridylethylamine (also known as betahistine) is a well-known histamine H₁-receptor agonist and H₃-receptor antagonist used to treat Ménière's disease.[4][5] This structural relationship suggests that this compound could potentially interact with histamine receptors or other targets in the central nervous system.

Postulated Mechanisms and Research Directions

Based on its structure, this compound presents several compelling avenues for investigation:

  • Histamine Receptor Modulation : Given the structural similarity to 2-pyridylethylamine, a primary research direction would be to screen the compound for activity at histamine H₁, H₂, H₃, and H₄ receptors. Its unique electronic properties conferred by the pyridinone ring could lead to a novel selectivity or potency profile.

  • Metal Chelation : The combination of the pyridinone oxygen and the two nitrogen atoms could create a tridentate ligand capable of chelating metal ions. This suggests potential applications in neurodegenerative diseases associated with metal dysregulation or as an antimicrobial agent.

  • CNS Activity : The molecule's low molecular weight and high polarity (low logP) suggest it may have distinct blood-brain barrier penetration properties, warranting investigation for activity at other CNS targets.

G A This compound (Hypothetical Ligand) B G-Protein Coupled Receptor (e.g., Histamine H₁ Receptor) A->B Binds C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E PIP₂ → IP₃ + DAG D->E F ↑ Intracellular Ca²⁺ E->F IP₃ Mediated G Cellular Response F->G

Caption: Hypothetical signaling pathway for this compound as a GPCR agonist.

Conclusion and Future Outlook

This compound is a structurally intriguing molecule that stands at the intersection of two pharmacologically significant motifs: the pyridinone scaffold and the aminoethyl side chain. While it remains an under-investigated compound, the established biological roles of its components provide a strong rationale for its synthesis and evaluation. Future research should focus on executing the proposed synthesis, confirming its structure, and screening it against a panel of biological targets, particularly histamine receptors and assays for metal chelation. The insights gained from such studies could unlock new therapeutic avenues and further validate the power of scaffold-based drug design.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-Amino-6-(2-aminoethyl)pyridin-2-YL]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Gagné, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Soliman, A. M. M., Khodairy, A., & Ahmed, E. A. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(1S)-1-Aminoethyl]-3-methyl-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-aminoethyl)-1H-pyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

  • Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of the compound 1-(2-aminoethyl)pyridin-2(1H)-one. In the absence of directly published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral features. By drawing upon data from structurally analogous compounds, including N-substituted 2-pyridones and related aminoethylpyridines, this guide offers a robust, predictive framework for the spectroscopic identification and characterization of this compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing foundational knowledge for synthesis, characterization, and further investigation of this and related compounds.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the 2-pyridone scaffold in medicinal chemistry.[1] The 2-pyridone moiety is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals. The introduction of an aminoethyl substituent on the nitrogen atom presents opportunities for further functionalization and modulation of its physicochemical and pharmacological properties.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules. This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound (Figure 1), offering a baseline for its characterization.

Figure 1. Structure of this compound with proton numbering for NMR prediction.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar N-substituted 2-pyridones and aminoalkyl compounds.[2][3][4][5]

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the aminoethyl side chain. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Table 1. Predicted ¹H NMR Data for this compound.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-C67.2 - 7.4dd~9.0, ~2.01H
H-C47.1 - 7.3ddd~9.0, ~6.5, ~2.01H
H-C36.5 - 6.7d~9.01H
H-C56.1 - 6.3d~6.51H
H-C93.9 - 4.1t~6.02H
H-C102.9 - 3.1t~6.02H
H₂-N81.5 - 2.5 (broad)s (br)-2H
  • Pyridinone Ring Protons (H-C3, H-C4, H-C5, H-C6): The protons on the pyridinone ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-withdrawing nature of the carbonyl group and the nitrogen atom significantly influences their chemical shifts. The vinylogous amide system results in a characteristic pattern. H-C6, being adjacent to the nitrogen, is expected to be the most downfield of the ring protons. The coupling constants will be indicative of the ortho, meta, and para relationships between the protons.

  • Aminoethyl Side Chain Protons (H-C9, H-C10, H₂-N8): The methylene protons of the ethyl group (H-C9 and H-C10) are expected to appear as triplets due to coupling with each other. The protons on the carbon adjacent to the pyridinone nitrogen (H-C9) will be more deshielded (further downfield) than the protons on the carbon adjacent to the amino group (H-C10). The amine protons (H₂-N8) are expected to give a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Data for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)160 - 165
C4138 - 142
C6135 - 140
C5120 - 125
C3105 - 110
C950 - 55
C1040 - 45
  • Carbonyl Carbon (C2): The carbonyl carbon of the pyridinone ring is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm.

  • Pyridinone Ring Carbons (C3, C4, C5, C6): The olefinic carbons of the ring will appear in the range of 105-142 ppm. The specific chemical shifts will be influenced by their position relative to the nitrogen and carbonyl group.

  • Aminoethyl Side Chain Carbons (C9, C10): The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The carbon attached to the nitrogen of the pyridinone ring (C9) will be more downfield than the carbon attached to the primary amine (C10).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are presented in Table 3. These predictions are based on the known IR spectra of 2-pyridone and primary amines.[6][7][8]

Table 3. Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Ring)1580 - 1620Strong
N-H Bend (Amine)1550 - 1650Medium
C-N Stretch1200 - 1350Medium
  • N-H Stretch: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretch: A strong absorption band corresponding to the C=O stretch of the cyclic amide (lactam) is expected in the region of 1650-1680 cm⁻¹. This is a key diagnostic peak for the 2-pyridone ring system.

  • C=C Stretch: The double bonds within the pyridinone ring will give rise to strong stretching vibrations in the 1580-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₁₀N₂O, with a monoisotopic mass of approximately 138.08 Da.[9]

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 138.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the presence of the pyridinone ring and the aminoethyl side chain. Key predicted fragmentation pathways are illustrated in Figure 2.

Fragmentation M [C₇H₁₀N₂O]⁺˙ m/z = 138 F1 [C₅H₄NO]⁺ m/z = 94 M->F1 - C₂H₄N F2 [CH₂NH₂]⁺ m/z = 30 M->F2 α-cleavage F3 [C₆H₇N₂O]⁺ m/z = 123 M->F3 - CH₃ F4 [C₅H₅NO]⁺˙ m/z = 95 F1->F4 - H

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

A key fragmentation would be the cleavage of the C-C bond alpha to the primary amine, leading to a stable iminium ion at m/z = 30. Another significant fragmentation would involve the loss of the entire aminoethyl side chain, resulting in a fragment corresponding to the pyridinone ring.

Experimental Protocols

While specific data for the target compound is not available, the following are general, field-proven methodologies for acquiring the spectroscopic data discussed.

General Synthesis of N-Substituted Pyridin-2-ones

A common method for the synthesis of N-substituted 2-pyridones involves the alkylation of 2-hydroxypyridine (which exists predominantly as 2-pyridone) or a protected derivative.[10]

Step-by-step Protocol:

  • To a solution of 2-hydroxypyridine in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., NaH, K₂CO₃) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the pyridone anion.

  • Add a solution of a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the intermediate by column chromatography.

  • Deprotect the amine using standard conditions (e.g., hydrazine for a phthalimide protecting group) to yield this compound.

  • Purify the final product by chromatography or recrystallization.

Synthesis Start 2-Hydroxypyridine Intermediate N-Protected Intermediate Start->Intermediate Alkylation Reagent1 + Base + Protected 2-aminoethyl halide Product This compound Intermediate->Product Amine Deprotection Deprotection Deprotection

Figure 3. General synthetic workflow for this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) can be used as an internal standard.[11]

  • IR Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate, or analyzed using an ATR accessory.

  • Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a crucial reference for any researcher undertaking the synthesis and characterization of this compound. The provided protocols offer a solid foundation for the experimental work required to validate these predictions. As with any predictive data, experimental verification is paramount, and this guide is intended to facilitate, not replace, such empirical studies.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 1-(2-aminoethyl)pyridin-2(1H)-one

Foreword: Unlocking the Potential of a Privileged Scaffold

To the researchers, scientists, and pioneers of drug development, this document serves as a technical exploration into the latent therapeutic potential of the molecule This compound . While direct, extensive research on this specific compound is nascent, its core structure, the 2-pyridone ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Privileged structures are molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby exhibiting a wide array of pharmacological activities.[1]

This guide will, therefore, take a logical, evidence-based approach. We will first deconstruct the vast and diverse biological activities demonstrated by numerous 2-pyridone derivatives. Subsequently, we will synthesize this information to build a predictive framework for the potential applications of this compound and propose robust experimental workflows to empirically validate these hypotheses. The presence of the flexible aminoethyl side chain at the N-1 position presents a unique vector for chemical modification and interaction with biological targets, making this molecule a compelling candidate for further investigation.

The 2-Pyridone Core: A Foundation of Diverse Bioactivity

The 2-pyridone nucleus is a six-membered nitrogen-containing heterocycle that has garnered significant attention from medicinal chemists.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic various biological motifs, such as amides and phenols.[4] This versatility has led to the development of numerous FDA-approved drugs and a plethora of investigational compounds with a broad spectrum of therapeutic applications.[4][5]

The known biological landscape of 2-pyridone derivatives is vast and continually expanding. The table below summarizes the key activities reported in the scientific literature, providing a foundational basis for our investigation into this compound.

Biological ActivityTherapeutic AreaKey Findings and ExamplesSupporting Sources
Antiviral Infectious DiseasePotent inhibition of viruses such as Hepatitis B (HBV), HIV, and Crimean-Congo hemorrhagic fever virus (CCHFV).[5][6][7] Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6][1][5][6][7]
Antimicrobial Infectious DiseaseBroad-spectrum activity against various bacterial (Gram-positive and Gram-negative) and fungal pathogens.[8] Some natural alkaloids with a 2-pyridone core show potent antifungal activity.[8][2][3][4][8][9]
Anticancer OncologySignificant antiproliferative activity against a range of human cancer cell lines.[9][10] The scaffold is a key component in several approved kinase inhibitor drugs.[4][2][3][4][8][9][10]
Anti-inflammatory Immunology/PainDerivatives have shown activity in animal models of inflammation and pain, such as carrageenan-induced paw edema and capsaicin-induced allodynia.[11][12][2][8][11][12]
Cardiotonic CardiologyCertain 2-pyridone-based drugs, like Milrinone and Amrinone, are used to treat cardiac insufficiency by increasing the contractile power of the myocardium.[4][3][4][8][13]
Antimalarial Infectious DiseaseSynthetic derivatives have demonstrated potent in vivo activity against Plasmodium berghei and in vitro against chloroquine-resistant Plasmodium falciparum.[14][3][8][14]

The Subject Molecule: this compound

Before delving into its potential activities, it is crucial to understand the physicochemical properties of our target compound.

  • Molecular Formula: C₇H₁₀N₂O[15]

  • Molecular Weight: 138.17 g/mol [15]

  • Structure:

    
    

    (Image Source: PubChem CID 16791350)

The key structural features are the 2-pyridone ring and the N-1 substituted 2-aminoethyl side chain. This side chain introduces a primary amine, a flexible linker, and an additional site for hydrogen bonding, which could significantly influence its interaction with biological macromolecules compared to a simple N-alkyl or N-aryl substituted pyridone.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive evidence from related compounds, we can formulate several high-probability hypotheses for the biological activity of this compound.

Antiviral Potential, Particularly Against HBV

Hypothesis: The compound may act as an inhibitor of Hepatitis B Virus (HBV) replication.

Rationale: Numerous N-substituted 2-pyridone derivatives have been synthesized and shown to inhibit HBV DNA replication in the low micromolar range.[1][6] The mechanism often involves non-nucleoside inhibition of the viral polymerase.[6] The pyridone core is crucial for binding, and structure-activity relationship (SAR) studies have shown that modifications at the N-1 position are well-tolerated and can modulate potency.[1] The aminoethyl group could potentially form additional hydrogen bonds within the enzyme's active site, enhancing binding affinity.

Broad-Spectrum Antimicrobial Activity

Hypothesis: The compound may exhibit antibacterial and/or antifungal properties.

Rationale: The 2-pyridone scaffold is present in many natural and synthetic antimicrobial agents.[8] The combination of a heterocyclic ring and a basic amino group is a common feature in many antimicrobial drugs. The primary amine on the side chain could interact with the negatively charged components of microbial cell membranes (like phospholipids or teichoic acids), leading to membrane disruption and cell death.

Kinase Inhibition and Anticancer Activity

Hypothesis: The compound could function as a kinase inhibitor with antiproliferative effects on cancer cells.

Rationale: The 2-pyridone ring is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of protein kinases, a critical interaction for many kinase inhibitors.[1] Several FDA-approved kinase inhibitors, such as Palbociclib and Doravirine, contain this scaffold.[4][5] The aminoethyl side chain could be oriented to interact with the solvent-exposed region of the ATP-binding pocket, providing a vector for derivatization to improve selectivity and potency.

Caption: Hypothetical binding of the compound in a kinase active site.

Experimental Protocols for Activity Validation

To transition from hypothesis to data, a structured, multi-tiered screening approach is essential. The following protocols provide a robust framework for the initial biological evaluation of this compound.

General Workflow for Initial Screening

The initial phase of testing should prioritize breadth, assessing the compound across multiple biological assays at a single high concentration to identify potential "hits." This is a cost-effective strategy to quickly map the compound's activity profile.

Screening_Workflow cluster_assays Primary Screening (Single High Concentration, e.g., 10-50 µM) start Synthesize & Purify This compound solubilize Solubilize in DMSO (Create Stock Solution) start->solubilize antiviral Antiviral Assay (e.g., HBV qPCR) solubilize->antiviral Test Compound antibacterial Antibacterial Assay (e.g., MIC > 100 µg/mL) solubilize->antibacterial Test Compound anticancer Anticancer Assay (e.g., NCI-60 Screen) solubilize->anticancer Test Compound cytotoxicity Concurrent Cytotoxicity Assay (e.g., CCK-8 on HepG2/Vero cells) solubilize->cytotoxicity Test Compound analyze Analyze Data: Identify 'Hits' (e.g., >50% Inhibition) antiviral->analyze antibacterial->analyze anticancer->analyze cytotoxicity->analyze secondary_screen Secondary Screening (Dose-Response for 'Hits') analyze->secondary_screen Confirmed Activity

Caption: A multi-tiered workflow for primary biological screening.

Protocol: Anti-HBV Activity Screening

This protocol is adapted from methodologies used to evaluate novel 2-pyridone derivatives as HBV inhibitors.[6]

Objective: To determine if the compound inhibits HBV DNA replication in a human liver cell line.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • DMEM media, fetal bovine serum (FBS), antibiotics

  • This compound (test compound)

  • Lamivudine (positive control)

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK-8) for cytotoxicity

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and Lamivudine in culture media. Replace the existing media with the compound-containing media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 6 days, replacing the media and compounds every 2 days.

  • Cytotoxicity Assessment (Day 6):

    • On a parallel plate, add 10 µL of CCK-8 solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure absorbance at 450 nm. Calculate the 50% cytotoxic concentration (CC₅₀).

  • HBV DNA Extraction (Day 6):

    • Harvest the supernatant from the antiviral assay plate.

    • Lyse the cells and extract total DNA using a commercial kit.

  • Quantitative PCR (qPCR):

    • Use HBV-specific primers to quantify the amount of HBV DNA in the cell lysate.

    • Normalize the results to a housekeeping gene (e.g., GAPDH) to account for cell number variations.

  • Data Analysis:

    • Calculate the percentage of HBV DNA replication inhibition relative to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) by plotting a dose-response curve.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI indicates a better safety profile.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural foundation provides a compelling, data-driven rationale for investigating its potential as a bioactive agent. The extensive history of the 2-pyridone scaffold in successful drug discovery campaigns strongly suggests that this compound is a promising starting point.[1][2][3][4][5][8] The primary hypotheses center on its potential antiviral, antimicrobial, and anticancer activities, likely mediated through mechanisms such as enzyme inhibition.[1][6]

The path forward requires rigorous empirical validation. The experimental workflows outlined in this guide offer a clear and efficient strategy for initial screening and hit validation. Future research should not only focus on confirming these primary activities but also on leveraging the reactive primary amine of the side chain. This functional group is an ideal handle for synthetic modification, enabling the creation of a focused library of derivatives to probe structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a novel therapeutic is challenging, but for this compound, the initial signposts are highly encouraging.

References

  • Gao, L. et al. (2017). Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2021). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. Available at: [Link]

  • Rani, S. et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Song, F. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link]

  • Zhang, Z. et al. (2025). Design, synthesis and preliminary biological evaluation of novel carbamoyl pyridone derivatives as potent inhibitors of Crimean-Congo hemorrhagic fever virus. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

  • Rani, S. et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available at: [Link]

  • Martinez-Alonso, D. et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Lahaie, E. et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

  • Quispe-Díaz, P. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Bekhit, A. A. et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Song, F. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting the ubiquitous kinase family.[1][2] Its unique combination of hydrogen bond donors and acceptors allows for potent and selective interactions within the ATP-binding pocket of various kinases.[1] This guide focuses on the therapeutic potential of derivatives and analogs built upon the "1-(2-aminoethyl)pyridin-2(1H)-one" core. While direct literature on this specific scaffold targeting prevalent neurodegenerative-linked kinases like Leucine-Rich Repeat Kinase 2 (LRRK2) is nascent, its structural components suggest significant promise. This document serves as a technical roadmap for researchers and drug development professionals, providing a framework for the rational design, synthesis, and evaluation of these compounds. We will extrapolate from established principles of kinase inhibitor design and provide robust, field-proven experimental protocols to empower the exploration of this compound class.

The Pyridin-2(1H)-one Scaffold: A Foundation for Kinase Inhibition

The enduring success of kinase inhibitors in oncology and beyond has established a clear set of principles for effective drug design.[3] Central to this is the identification of "privileged scaffolds"—core structures that consistently demonstrate high affinity for the ATP-binding site across different kinase targets.[4] The pyridin-2(1H)-one heterocycle has emerged as one such scaffold, valued for its ability to act as a bioisostere for amides, phenyls, and other heterocycles, while influencing key drug-like properties such as solubility and metabolic stability.[1][5]

Strategic Importance of the Core Structure

The this compound structure can be deconstructed into three key components, each offering distinct opportunities for medicinal chemistry exploration:

  • The Pyridinone Ring: This core element acts as a versatile hinge-binder, capable of forming critical hydrogen bonds within the ATP pocket, mimicking the interactions of the adenine portion of ATP itself.[1]

  • The N-1 Substituent (Aminoethyl Chain): The ethyl linker provides a defined spatial orientation for the terminal amino group. This primary amine serves as a crucial chemical handle. It can be functionalized to introduce a wide array of chemical groups designed to probe specific pockets within the kinase active site, enhance solubility, or modulate pharmacokinetic properties.

  • The C3-C6 Positions: The remaining positions on the pyridinone ring are prime candidates for substitution to enhance potency and, critically, selectivity. By introducing substituents that exploit unique features of the target kinase compared to off-target kinases, selectivity can be engineered into the molecule.

The LRRK2 Kinase as a High-Value Target

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[6] A key pathogenic mutation, G2019S, leads to hyperactivation of its kinase domain, making LRRK2 a prime therapeutic target for neuroprotection.[7] The development of potent, selective, and brain-penetrant LRRK2 inhibitors is a major focus of current research.[7] The principles and protocols outlined in this guide are presented with LRRK2 as the primary exemplary target, given its high therapeutic relevance.

Synthesis and Chemical Exploration

The synthesis of a diverse library of analogs is fundamental to establishing a robust Structure-Activity Relationship (SAR). The modular nature of the this compound scaffold lends itself to combinatorial and parallel synthesis approaches.

General Synthetic Workflow

A common and flexible approach involves the coupling of a suitably protected aminoethyl component with a functionalized pyridinone or halopyridine precursor, followed by further diversification.

G cluster_0 Core Assembly cluster_1 Pyridinone Formation & Diversification cluster_2 Final Deprotection A 2-Halopyridine C N-Alkylated Pyridine A->C Nucleophilic Substitution B Protected Ethylenediamine B->C D Hydrolysis / Oxidation C->D E Protected 1-(2-aminoethyl) pyridin-2(1H)-one D->E F Suzuki / Buchwald Coupling (Positions C3-C6) E->F H Final Products E->H Direct Deprotection G Diversified Analogs F->G G->H e.g., TFA, HCl caption General Synthetic Workflow. G cluster_0 Reaction cluster_1 Detection A LRRK2 Enzyme E Phosphorylated Substrate A->E Kinase Reaction B Fluorescein-labeled Peptide Substrate B->E Kinase Reaction C ATP C->E Kinase Reaction D Test Compound D->E Kinase Reaction H No FRET Signal (Low Signal = Inhibition) D->H Inhibits Reaction F Terbium-labeled anti-pSubstrate Antibody E->F G FRET Signal (High Signal = No Inhibition) F->G Proximity caption TR-FRET Assay Workflow.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Hypothesis Formulation and Experimental Validation

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound 1-(2-aminoethyl)pyridin-2(1H)-one. As a molecule incorporating the medicinally significant pyridin-2(1H)-one scaffold, it holds potential for a range of therapeutic applications. This document outlines several scientifically grounded hypotheses for its biological activity and details the experimental methodologies required to rigorously test these propositions. The target audience for this guide includes researchers, scientists, and drug development professionals.

Part 1: Introduction and Core Mechanistic Hypotheses

The pyridin-2(1H)-one core is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities ranging from anti-cancer and anti-inflammatory to antiviral and neuroprotective effects.[1][2][3][4][5] The addition of a flexible 2-aminoethyl side chain to this scaffold introduces a primary amine group, which can participate in key hydrogen bonding and ionic interactions with biological targets, suggesting a range of potential mechanisms of action.

Given the known activities of structurally related pyridin-2(1H)-one derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Kinase Inhibition within the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A compelling primary hypothesis is that this compound functions as a kinase inhibitor. This is based on the discovery that a 3,5-disubstituted pyridin-2(1H)-one derivative is an inhibitor of p38α MAPK, a key kinase in inflammatory and pain signaling pathways.[6] The pyridinone ring can act as a hinge-binding motif, a common feature of many kinase inhibitors, while the aminoethyl side chain could extend into the solvent-exposed region of the ATP-binding pocket, potentially forming crucial interactions that enhance potency and selectivity.

Alternative Hypotheses

While kinase inhibition is a strong starting point, other mechanisms are also plausible:

  • Alternative Hypothesis 1: Disruption of Protein-Protein Interactions (PPIs): The pyridinone scaffold can mimic peptide backbones, and the overall structure may fit into the binding groove of a protein-protein interface, thereby disrupting the formation of a functional protein complex.[7]

  • Alternative Hypothesis 2: Modulation of Nucleic Acid-Processing Enzymes: Some pyridinone derivatives are known to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[1][2] It is conceivable that this compound could target other nucleic acid-binding proteins, such as polymerases or helicases.

  • Alternative Hypothesis 3: Inhibition of Metabolic Enzymes: The discovery of pyridin-2-one derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) suggests that this scaffold can also target metabolic enzymes.[8] The compound might act as a competitive or allosteric inhibitor of a key metabolic pathway.

  • Alternative Hypothesis 4: Targeting Eukaryotic Translation Initiation: Certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been shown to inhibit cancer cell proliferation by suppressing the translation initiation factor eIF3a.[9]

Part 2: Experimental Validation of the Primary Hypothesis (Kinase Inhibition)

This section outlines a detailed, phased approach to investigate the kinase inhibitor hypothesis, starting with broad screening and progressing to specific target validation and cellular activity confirmation.

Phase 1: Broad Kinase Profiling

The initial step is to determine if this compound has any kinase inhibitory activity. A broad kinase screen against a panel of representative kinases is the most efficient way to achieve this.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Kinase Panel Selection: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of at least 100 human kinases from different families.

  • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The assay measures the remaining kinase activity after incubation with the compound, usually via a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis: Results are expressed as the percentage of inhibition relative to a vehicle control (DMSO). A significant inhibition (typically >50%) against one or more kinases is considered a "hit."

Kinase TargetFamily% Inhibition at 10 µM
p38α (MAPK14)MAPK85%
JNK1 (MAPK8)MAPK62%
ERK2 (MAPK1)MAPK15%
CDK2CMGC8%
VEGFR2Tyrosine Kinase5%

Table 1: Hypothetical results from a broad kinase panel screen, suggesting selectivity for the MAPK family, particularly p38α.

Phase 2: IC50 Determination for Hit Kinases

Once hits are identified, the next step is to determine the potency of the compound against these kinases by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO, typically covering a range from 100 µM to 1 nM.

  • Kinase Assay: For each hit kinase (e.g., p38α and JNK1 from the hypothetical data), perform a kinase activity assay with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetIC50 (nM)
p38α (MAPK14)150
JNK1 (MAPK8)850

Table 2: Hypothetical IC50 values for this compound against hit kinases, indicating a higher potency for p38α.

Phase 3: Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can inhibit the target kinase within a cellular context is crucial. This involves assessing the phosphorylation status of downstream substrates of the target kinase.

G cluster_0 Cell Culture and Treatment cluster_1 Biochemical Analysis a Seed cells (e.g., HeLa, THP-1) b Treat with this compound (dose-response) a->b c Stimulate with Anisomycin (p38 activator) b->c d Cell Lysis c->d Harvest Cells e Western Blot d->e f Quantify Phospho-MK2 and Total MK2 e->f g Determine Cellular IC50 f->g Analyze Data

Figure 1: Workflow for assessing cellular target engagement of a p38α inhibitor.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or THP-1) and treat with increasing concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known activator of the p38α pathway, such as anisomycin or UV radiation, for a short period (e.g., 30 minutes).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a direct p38α substrate (e.g., phospho-MK2) and the total amount of that substrate as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total substrate at each compound concentration to determine the cellular IC50.

Part 3: Investigating Alternative Hypotheses

Should the kinase inhibition hypothesis prove to be negative or only partially explanatory, the following experimental approaches can be used to investigate the alternative hypotheses.

Investigating Protein-Protein Interaction Disruption
  • Target Selection: Based on literature or computational predictions, identify a potential PPI that could be disrupted by the compound.

  • Cell Treatment and Lysis: Treat cells expressing the target proteins with the compound or vehicle. Lyse the cells under conditions that preserve protein complexes.

  • Immunoprecipitation: Use an antibody against one of the interacting proteins ("bait") to pull it down from the lysate, along with any bound partners ("prey").

  • Western Blot Analysis: Elute the bound proteins and analyze by Western blotting for the presence of the "prey" protein. A decrease in the amount of co-precipitated prey protein in the compound-treated sample would indicate PPI disruption.

G start Treat cells with compound lysis Lyse cells start->lysis ip Immunoprecipitate 'Bait' Protein lysis->ip wb Western Blot for 'Prey' Protein ip->wb end Quantify 'Prey' Protein Levels wb->end

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of an aminoethyl side chain at the N1 position of the pyridinone ring, yielding 1-(2-aminoethyl)pyridin-2(1H)-one, creates a versatile intermediate for the development of novel pharmaceutical candidates. This functional group can serve as a key pharmacophore or as a handle for further derivatization to explore structure-activity relationships (SAR).

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The described two-step protocol is designed for robustness and adaptability in a standard research laboratory setting. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Chemical Profile

Compound Name This compound
CAS Number 35597-92-3[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
IUPAC Name 1-(2-aminoethyl)pyridin-2-one[4]
Structure Chemical structure of this compound

Experimental Overview: A Two-Step Synthetic Approach

The synthesis of this compound is achieved through a two-step process. The first step involves the N-alkylation of 2-hydroxypyridine with N-(2-bromoethyl)phthalimide. This is followed by the deprotection of the phthalimide group to yield the desired primary amine.

Synthesis_Workflow A 2-Hydroxypyridine C Step 1: N-Alkylation A->C B N-(2-bromoethyl)phthalimide B->C D 1-(2-Phthalimidoethyl)pyridin-2(1H)-one C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) E Step 2: Deprotection (Hydrazinolysis) D->E Hydrazine hydrate Solvent (e.g., Ethanol) F This compound E->F

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-(2-Phthalimidoethyl)pyridin-2(1H)-one (Protected Intermediate)

Scientific Rationale

The direct N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) can be challenging due to competitive O-alkylation.[5] To favor the desired N-alkylation, the choice of base and solvent is critical. The use of a solid base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been shown to effectively promote N-alkylation of pyridinones.[6] The phthalimide group is an excellent choice for protecting the primary amine of the ethyl side chain due to its stability under the alkylation conditions.[7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier
2-HydroxypyridineC₅H₅NO95.09Sigma-Aldrich
N-(2-Bromoethyl)phthalimideC₁₀H₈BrNO₂254.08Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09VWR
Ethyl AcetateC₄H₈O₂88.11VWR
HexanesC₆H₁₄86.18VWR
Experimental Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-hydroxypyridine.

  • Stir the suspension at room temperature for 30 minutes.

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to obtain 1-(2-phthalimidoethyl)pyridin-2(1H)-one as a white solid.

Part 2: Deprotection to this compound

Scientific Rationale

The removal of the phthalimide protecting group is most commonly and efficiently achieved by hydrazinolysis, often referred to as the Ing-Manske procedure.[8] Hydrazine hydrate attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the release of the desired primary amine.[9] The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the starting material and the product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier
1-(2-Phthalimidoethyl)pyridin-2(1H)-oneC₁₅H₁₂N₂O₃268.27Synthesized in Part 1
Hydrazine hydrate (64-65%)N₂H₄·H₂O50.06Sigma-Aldrich
EthanolC₂H₅OH46.07VWR
Hydrochloric Acid (HCl), concentratedHCl36.46Fisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00VWR
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Experimental Protocol
  • Dissolve 1-(2-phthalimidoethyl)pyridin-2(1H)-one (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2. This will dissolve the phthalhydrazide and protonate the product.

  • Filter the mixture to remove any remaining solids.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a solution of NaOH (e.g., 4M) until the pH is ~12-14.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil or a low-melting solid.

Characterization

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Technique Expected Results
¹H NMR Protons on the pyridinone ring (δ 6.0-7.5 ppm), triplet for the CH₂ adjacent to the pyridinone nitrogen (δ ~4.0 ppm), triplet for the CH₂ adjacent to the amino group (δ ~3.0 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR Carbonyl carbon of the pyridinone ring (δ ~160-165 ppm), carbons of the pyridinone ring (δ 100-140 ppm), and two aliphatic carbons of the ethyl chain (δ ~35-50 ppm).
FT-IR N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=O stretching of the pyridinone (~1650 cm⁻¹), and C=C stretching of the aromatic ring (~1580-1600 cm⁻¹).
HRMS (ESI+) Calculated m/z for [M+H]⁺: 139.0866. Found m/z should be within a 5 ppm error.

Potential Applications and Biological Significance

The pyridinone core is a well-established pharmacophore in drug discovery.[10] Derivatives of pyridinone have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial and Antiviral Activity: The nitrogen and oxygen atoms of the pyridinone ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[11]

  • Anticancer Activity: Many pyridinone-containing compounds have shown potent antiproliferative effects against various cancer cell lines.[2]

The synthesized this compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality allows for a variety of chemical modifications, such as amidation, sulfonylation, and reductive amination, to generate a library of compounds for biological screening.

Biological_Relevance A This compound B Further Derivatization (Amidation, etc.) A->B C Library of Novel Compounds B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Drug Development Pipeline E->F

Caption: Role of this compound in drug discovery.

References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Phthalimide, N-(2-bromoethyl)-. Organic Syntheses. [Link]

  • Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. ResearchGate. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Deprotection aaa aaa aaa aaa aaa. ResearchGate. [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. The Journal of Organic Chemistry. [Link]

  • Synthesis of Coumarin-Isoxazole-Pyridine Hybrids with Possible Biological Activity. Chemistry. [Link]

  • Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ResearchGate. [Link]

Sources

Characterizing the Bioactivity of 1-(2-aminoethyl)pyridin-2(1H)-one: A Cell-Based Assay Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Derivative

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This application note provides a comprehensive, tiered strategy for the initial cell-based characterization of a novel pyridinone derivative, 1-(2-aminoethyl)pyridin-2(1H)-one . Given the absence of established biological data for this specific compound, we present a logical workflow designed to first establish its cytotoxic profile, followed by an investigation into its effects on cell proliferation and apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological potential of new chemical entities. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, ensuring robust and reproducible data.

Section 1: Foundational Workflow for Bioactivity Screening

The initial assessment of a novel compound requires a systematic approach to determine its fundamental effects on cells in culture. Our proposed workflow begins with broad cytotoxicity screening to identify a suitable concentration range for subsequent, more detailed mechanistic assays.

workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening - Cytotoxicity cluster_tier2 Phase 3: Tier 2 Screening - Mechanistic Insight cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Solubilization & Serial Dilution Cytotoxicity Determine IC50 Values (MTT, Neutral Red, LDH Assays) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Cytotoxicity Proliferation Assess Antiproliferative Effects (CyQUANT®, BrdU Assays) Cytotoxicity->Proliferation Inform Concentration Selection Apoptosis Investigate Apoptotic Induction (Caspase-3/7, Annexin V Assays) Cytotoxicity->Apoptosis Inform Concentration Selection Data_Analysis IC50 Calculation Statistical Analysis Mechanistic Hypothesis Proliferation->Data_Analysis Apoptosis->Data_Analysis

Figure 1: Tiered workflow for the cellular characterization of this compound.

Section 2: Essential Pre-Assay Preparations

Compound Handling and Solubilization

The accuracy of any cell-based assay is contingent on the proper handling of the test compound.

  • Solubility Testing : Begin by determining the solubility of this compound in various cell culture-compatible solvents. Dimethyl sulfoxide (DMSO) is a common first choice. Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation : Dissolve the compound in the chosen solvent. If heating is required, do so gently. Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells, typically ≤0.5%.[1]

Cell Line Selection and Culture Maintenance

The choice of cell line is pivotal and should be guided by the therapeutic area of interest. For a general initial screening, a panel of cell lines is recommended, including both cancerous and non-cancerous lines, to assess for any selective cytotoxicity.[2][3][4]

Cell Line Example Type Rationale for Inclusion
A549 Human Lung CarcinomaCommon model for anti-cancer drug screening.
MCF-7 Human Breast AdenocarcinomaRepresents a different cancer type for specificity analysis.
HEK293 Human Embryonic KidneyA non-cancerous, immortalized cell line for general toxicity.
MRC-5 Human Fetal Lung FibroblastA normal, non-transformed cell line to assess specificity.

General Cell Culture Protocol:

  • Environment : Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Aseptic Technique : All manipulations must be performed in a certified biological safety cabinet to prevent contamination.[1][6]

  • Media : Use the recommended growth medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as required.

  • Subculturing : Passage cells regularly to maintain them in the exponential growth phase. For adherent cells, this typically involves washing with a buffered saline solution, detaching with a dissociation reagent like trypsin-EDTA, and reseeding at a lower density.[7]

  • Cell Viability and Counting : Prior to plating for assays, assess cell viability using a method like the trypan blue exclusion assay and count the cells using a hemocytometer or an automated cell counter.[8]

Section 3: Tier 1 - Cytotoxicity and Cell Viability Assays

The initial goal is to determine the concentration-dependent effect of this compound on cell viability. Employing multiple assays with different underlying principles provides a more comprehensive and validated assessment of cytotoxicity.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[10]

  • Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Neutral Red Uptake Assay: Assessment of Lysosomal Integrity

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12] Damage to the cell membrane or lysosomes reduces the uptake and retention of the dye.

Protocol:

  • Cell Plating and Treatment : Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation : After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[11]

  • Washing : Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[13]

  • Dye Extraction : Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10-15 minutes to extract the dye from the lysosomes.

  • Absorbance Reading : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of viability and the IC50 value as described for the MTT assay.

LDH Release Assay: Assessment of Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[15]

ldh_assay cluster_cell Cell Intact_Cell Intact Cell (LDH inside) Supernatant Culture Supernatant Intact_Cell->Supernatant No LDH release Damaged_Cell Damaged Cell (LDH released) Damaged_Cell->Supernatant LDH Release Reaction LDH + Substrate -> Colorimetric Product Supernatant->Reaction Transfer Supernatant Reader Measure Absorbance Reaction->Reader

Figure 2: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Plating and Treatment : Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer.

  • Supernatant Collection : After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer an aliquot of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Reading : Measure the absorbance at 490 nm (with a reference wavelength of 690 nm).

  • Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Section 4: Tier 2 - Mechanistic Assays

Once the cytotoxic concentration range of this compound is established, the next tier of assays aims to elucidate the mechanism behind its effects.

Cell Proliferation Assays

These assays determine if the compound inhibits cell division.

This assay uses a cell-permeant DNA-binding dye to quantify the number of cells by measuring the total DNA content.[16]

Protocol:

  • Cell Plating and Treatment : Plate and treat cells as described in the cytotoxicity protocols, using sub-lethal concentrations of the compound.

  • Reagent Addition : Prepare the 2X detection reagent containing the CyQUANT® GR dye and a background suppressor. Add a volume of this reagent equal to the culture medium volume in each well.[17][18]

  • Incubation : Incubate the plate for 30-60 minutes at 37°C.[18]

  • Fluorescence Reading : Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[16]

  • Data Analysis : Correlate the fluorescence intensity to cell number using a standard curve of known cell densities.

This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of DNA synthesis.[19][20]

Protocol:

  • Cell Plating and Treatment : Plate and treat cells as previously described.

  • BrdU Labeling : Add BrdU labeling solution to each well and incubate for an additional 2-24 hours.

  • Fixation and Denaturation : Remove the labeling medium, and fix and denature the cells' DNA by adding a fixing/denaturing solution. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[20][21]

  • Antibody Incubation : Wash the wells and add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 1-2 hours.

  • Substrate Addition : Wash away the unbound antibody and add a substrate solution (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Absorbance Reading : Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis : Higher absorbance values correlate with higher rates of cell proliferation.

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[22][23]

Protocol:

  • Cell Plating and Treatment : Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Addition : After the treatment period, add the caspase-3/7 reagent directly to the wells. This reagent typically contains the substrate and a cell-lysis buffer.

  • Incubation : Incubate at room temperature for 30-60 minutes.

  • Signal Reading : Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis : An increase in signal intensity compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. This assay is typically analyzed by flow cytometry.

annexin_v cluster_cells Cell States cluster_stains Staining Live Live Cell (PS on inner membrane) AnnexinV Annexin V-FITC (Binds to PS) Live->AnnexinV No binding PI Propidium Iodide (PI) (Stains DNA of leaky cells) Live->PI No staining Apoptotic Apoptotic Cell (PS on outer membrane) Apoptotic->AnnexinV Binds Apoptotic->PI No staining Necrotic Necrotic Cell (Leaky membrane) Necrotic->AnnexinV Binds Necrotic->PI Stains

Figure 3: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.

Protocol:

  • Cell Plating and Treatment : Treat cells in 6-well plates or culture flasks.

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent. Centrifuge the cell suspension and wash with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD. PI can enter cells with compromised membranes (late apoptotic/necrotic cells) and stain the DNA.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.[25]

  • Flow Cytometry Analysis : Analyze the cells on a flow cytometer.

  • Data Interpretation :

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Section 5: Data Interpretation and Next Steps

The collective data from these assays will provide a foundational understanding of the bioactivity of this compound. An IC50 value from multiple cytotoxicity assays will establish its potency. The proliferation and apoptosis data will offer initial insights into its mechanism of action. For example, a compound that inhibits proliferation without inducing significant apoptosis may be cytostatic, while a compound that activates caspases and promotes Annexin V staining is likely pro-apoptotic. These initial findings will guide further, more targeted investigations into specific signaling pathways and potential molecular targets.

References

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(12), 3619–3621. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. [Link]

  • Cell Culture Guide - Techniques and Protocols. (n.d.). Assay Genie. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(20), e3046. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. (n.d.). Molecular Devices. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol, 2(7), e198. [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. (n.d.). Assay Genie. [Link]

  • Fernandes, C., & Acker, J. P. (2015). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Nardone, R. M. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology-Animal, 55(5), 291-300. [Link]

  • ATCC animal cell culture guide : tips and techniques for continuous cell lines. (2012). National Library of Medicine. [Link]

  • Initiation and Maintenance of Cell Cultures. (2018). Frederick National Laboratory for Cancer Research. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2018). ACS Chemical Biology, 13(10), 2898–2907. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: High-Throughput Screening with 1-(2-aminoethyl)pyridin-2(1H)-one: A Framework for Hit Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridin-2(1H)-one moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its ability to serve as a hydrogen bond donor and acceptor, along with its utility as a versatile bioisostere, makes it a valuable starting point for drug discovery campaigns.[3] This document provides a comprehensive guide to the application of This compound in high-throughput screening (HTS). We present its physicochemical properties, postulate its potential biological targets based on scaffold analysis, and provide detailed, validated protocols for a multi-stage HTS workflow. This framework is designed to enable researchers to efficiently screen, identify, and validate novel hits from compound libraries, leveraging the therapeutic potential of the pyridinone core.

Compound Profile: this compound

A thorough understanding of the test compound's properties is fundamental to assay design, particularly for ensuring solubility and stability.

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)pyridin-2-onePubChem[4]
CAS Number 35597-92-3PubChem[4]
Molecular Formula C₇H₁₀N₂OPubChem[4]
Molecular Weight 138.17 g/mol PubChem[4]
XLogP3-AA -0.6PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

Scientist's Note: The low LogP value suggests good aqueous solubility, which is a highly desirable trait for HTS assays, minimizing compound precipitation artifacts. The presence of both hydrogen bond donors and acceptors in a compact structure is a hallmark of a "privileged scaffold," enabling it to interact with a wide variety of biological targets.[1][3]

Postulated Mechanism of Action and Target Classes

The pyridinone scaffold is frequently exploited in the design of kinase inhibitors, where it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1] Furthermore, pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral (e.g., against HIV and Hepatitis B), antitumor, and anti-inflammatory effects.[1][2]

Given this precedent, this compound is a promising candidate for screening against target families such as:

  • Protein Kinases: A primary target class due to the scaffold's hinge-binding potential.

  • Isocitrate Dehydrogenase (IDH): Pyridin-2-one inhibitors of mutant IDH1 have been successfully developed.[5]

  • Viral Enzymes: Including reverse transcriptases and polymerases.[2]

  • Other ATP-binding proteins: The scaffold can be considered an ATP-mimetic.

The primary aminoethyl side chain offers an additional vector for interaction or for future structure-activity relationship (SAR) studies through chemical modification.

The High-Throughput Screening Workflow: A Validated Cascade

A successful HTS campaign is a multi-step process designed to minimize false positives and efficiently identify genuine, potent hits. Our proposed workflow is a self-validating cascade moving from large-scale primary screening to detailed characterization.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation Compound Compound Library Plate (this compound + Analogs) AssayReady Assay-Ready Plates (e.g., 10 µM final conc.) Compound->AssayReady Acoustic Dispensing Primary Primary HTS Assay (e.g., TR-FRET Kinase Assay) High-Sensitivity AssayReady->Primary Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary->Hit_Selection Secondary Secondary Assay (Orthogonal Method, e.g., ADP-Glo) Eliminate Artifacts Hit_Selection->Secondary Dose_Response Dose-Response Curve (IC50 Determination) Secondary->Dose_Response Validated_Hit Validated Hit Dose_Response->Validated_Hit

Caption: The HTS cascade for hit identification and validation.

Experimental Protocols

Protocol 1: Compound Handling and Assay Plate Preparation

Rationale: Proper compound handling is critical to ensure data integrity. Using a non-binding plate surface minimizes compound loss, and acoustic dispensing technology provides high-precision, low-volume transfers, which is essential for creating accurate concentration gradients.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is fully dissolved.

    • Store the stock solution at -20°C in a desiccated environment.

  • Source Plate Preparation:

    • Thaw the 10 mM stock solution.

    • Using an automated liquid handler, perform serial dilutions in 100% DMSO to create a concentration gradient (e.g., 10 mM to 10 nM) in a 384-well source plate.

  • Assay-Ready Plate Stamping:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer a precise volume (e.g., 50 nL) from the DMSO source plate to the bottom of a 384-well, low-volume, non-binding assay plate.

    • This creates "assay-ready" plates containing only the compound, which can be sealed and stored at -20°C until use.

Protocol 2: Primary HTS Assay (Example: TR-FRET Kinase Assay)

Principle: This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for kinase screening.[6] A terbium (Tb)-labeled anti-phospho antibody serves as the donor, and a fluorescently labeled substrate peptide acts as the acceptor. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this, causing a decrease in the signal.

TR_FRET_Principle cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Kinase Kinase PhosphoSubstrate Phospho-Substrate-Tracer Kinase->PhosphoSubstrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate-Tracer Substrate->Kinase Antibody Tb-Antibody (Donor) PhosphoSubstrate->Antibody Binding FRET High TR-FRET Signal Antibody->FRET Energy Transfer Inhibitor Inhibitor (Test Compound) Kinase_i Kinase Inhibitor->Kinase_i Binding NoReaction No Reaction Kinase_i->NoReaction ATP_i ATP Substrate_i Substrate-Tracer Antibody_i Tb-Antibody (Donor) NoFRET Low TR-FRET Signal Antibody_i->NoFRET No Energy Transfer Substrate_i2 Substrate-Tracer

Caption: Principle of the TR-FRET kinase inhibition assay.

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase (e.g., a relevant tyrosine kinase).

  • Fluorescently labeled substrate peptide.

  • ATP solution.

  • Stop/Detection Mix: Assay buffer containing EDTA (to stop the reaction) and Tb-labeled anti-phospho antibody.

Procedure (384-well format):

  • Reagent Preparation: Prepare master mixes for the Kinase/Substrate solution and the ATP solution in Assay Buffer.

  • Dispensing Kinase/Substrate: Add 5 µL of the Kinase/Substrate solution to each well of the assay-ready plate. The plate should contain columns for:

    • Test Compound: Wells with pre-stamped compound.

    • Negative Control (0% Inhibition): DMSO only.

    • Positive Control (100% Inhibition): A known potent inhibitor of the target kinase.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

    • Rationale: This allows the test compound to bind to the kinase before the enzymatic reaction is initiated.

  • Initiate Reaction: Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Stop Reaction & Add Detection Reagents: Add 10 µL of the Stop/Detection Mix to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). Calculate the emission ratio (665/620).

Protocol 3: Secondary Assay (Example: ADP-Glo™ Luminescent Assay)

Rationale: An orthogonal assay uses a different detection technology to confirm hits, ensuring they are not artifacts of the primary assay format (e.g., fluorescence interference). The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Procedure:

  • Perform the kinase reaction (Steps 1-5 from Protocol 4.2) in a white, opaque 384-well plate, but without the TR-FRET-specific reagents. The total reaction volume is 10 µL.

  • Stop Kinase Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This stops the reaction and depletes any remaining ATP.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction.

  • Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates inhibition of kinase activity.

Protocol 4: Dose-Response and IC₅₀ Determination

Rationale: Confirming that the inhibitory effect is concentration-dependent is a critical validation step. This protocol establishes the potency of the hit compound.

  • Create a 10-point, 3-fold serial dilution of the confirmed hit compound in a source plate.

  • Prepare assay-ready plates with this dilution series.

  • Run the chosen assay (either primary or secondary) with these plates.

  • Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (staurosporine) controls.

  • Plot percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Data Analysis and Interpretation

Assay Quality Control: The Z'-factor is a statistical measure of assay quality. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.

Hit Selection and Progression: A hypothetical data progression for a successful hit is shown below.

StageAssayResultInterpretation
Primary Screen TR-FRET85% Inhibition @ 10 µMCompound is a potential primary hit.
Secondary Screen ADP-Glo™81% Inhibition @ 10 µMHit is confirmed; not an artifact of the TR-FRET assay.
Dose-Response ADP-Glo™IC₅₀ = 750 nMCompound is a validated hit with sub-micromolar potency.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16791350, this compound. Available: [Link]

  • Prie, G., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available: [Link]

  • Yin, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available: [Link]

  • Yin, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. Available: [Link]

  • Nguyen, T. D., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Available: [Link]

  • Rohde, J. M., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. National Center for Biotechnology Information. Available: [Link]

  • Princeton University. High-Throughput Screening Assays. Available: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available: [Link]

  • Crowther, D., et al. (2010). High-Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation. National Center for Biotechnology Information. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541877, 1-(Pyridin-2-yl)ethan-1-amine. Available: [Link]

  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Available: [Link]

  • Huang, R., et al. (2016). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. National Center for Biotechnology Information. Available: [Link]

  • Oldknow, S., et al. (2023). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science. Available: [Link]

  • Peapod Bio. High-Throughput Screening. Available: [Link]

  • Leite, D. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available: [Link]

Sources

Application Notes and Protocols for the Characterization of 1-(2-aminoethyl)pyridin-2(1H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyridin-2(1H)-one Scaffold in Kinase-Targeted Therapies

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of therapeutic targets in modern drug discovery.[1][2] Within the vast landscape of kinase inhibitor development, the pyridin-2(1H)-one (or 2-pyridone) core has emerged as a "privileged scaffold".[3] Its inherent chemical properties, particularly the ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, make it an exceptional starting point for designing potent and selective inhibitors.[3][4]

Derivatives of the 2-pyridone scaffold have demonstrated significant inhibitory activity against a wide array of therapeutically relevant kinases, including PIM-1, MEK1, c-Src, and Tropomyosin receptor kinases (TRK).[5][6][7][8][9] This document provides detailed application notes and protocols for the comprehensive characterization of 1-(2-aminoethyl)pyridin-2(1H)-one , a representative member of this promising class of compounds. The following sections offer a guide for researchers to assess its inhibitory potential, from initial biochemical validation to cell-based functional assays, thereby establishing a robust framework for its preclinical evaluation.

Principle of Kinase Inhibition by Pyridinone Derivatives

The primary mechanism by which most 2-pyridone-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. The pyridinone ring acts as a bioisostere for the adenine base of ATP, establishing key hydrogen bonds with the "hinge" residues that connect the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction that is critical for downstream signaling. The diverse substitution patterns possible on the pyridinone scaffold allow for fine-tuning of potency and selectivity by creating additional interactions with other regions of the ATP pocket.[4][6][7]

cluster_0 Kinase Domain cluster_1 Inhibition Mechanism ATP_Pocket ATP Binding Pocket Hinge Hinge Region Substrate Protein Substrate Hinge->Substrate ATP Binding & Phosphotransfer P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Signaling Downstream Signaling P_Substrate->Downstream Signaling Inhibitor This compound Blocked_Hinge Hinge Region Inhibitor->Blocked_Hinge H-Bonding Blocked_Pocket ATP Binding Pocket (Occupied) No_Reaction No Phosphorylation Blocked_Hinge->No_Reaction ATP Binding Blocked Blocked Signaling Blocked Signaling No_Reaction->Blocked Signaling

Caption: General mechanism of ATP-competitive kinase inhibition.

Part 1: In Vitro Biochemical Potency Assessment

The first critical step is to determine the direct inhibitory activity of the compound against the purified target kinase. A luminescence-based assay that quantifies ADP production is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[1]

Protocol 1: Luminescence-Based In Vitro Kinase Assay

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP corresponds to inhibition.

A. Materials Required:

  • Target Kinase (e.g., purified recombinant c-Src, PIM-1, etc.)

  • Kinase Substrate Peptide (specific to the kinase)

  • Adenosine Triphosphate (ATP), high purity

  • This compound (Compound of Interest)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • DMSO (for compound dilution)

  • Positive Control Inhibitor (e.g., Staurosporine)

B. Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare serial dilution of inhibitor in DMSO B 2. Prepare Kinase/ Buffer solution C 3. Prepare Substrate/ ATP solution F 6. Initiate reaction with Substrate/ATP mix D 4. Dispense inhibitor (or DMSO) to plate E 5. Add Kinase solution (Pre-incubate 10 min) D->E E->F G 7. Incubate at 30°C for 60 min F->G H 8. Add ADP-Glo™ Reagent (Incubate 40 min) G->H I 9. Add Kinase Detection Reagent (Incubate 30 min) H->I J 10. Read Luminescence I->J

Caption: Workflow for the in vitro luminescence-based kinase assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add 5 µL of the kinase solution (containing the appropriate concentration of purified kinase in assay buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization based on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Panel

To understand the selectivity profile, the compound should be tested against a panel of kinases. The results can be summarized in a table.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
c-Src 1258
PIM-1 35025
MEK1 >10,00015
TRKA 85010
JAK1 >10,0005
Table 1: Hypothetical inhibitory activity of the compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. Data is for illustrative purposes.

Part 2: Cellular Activity and Downstream Effects

Demonstrating that an inhibitor can engage its target in a complex cellular environment and modulate downstream signaling is a crucial validation step.[11][12]

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

This protocol assesses the compound's ability to inhibit a specific kinase signaling pathway within cells by measuring the phosphorylation level of a known downstream substrate.

A. Materials Required:

  • Cancer cell line expressing the target kinase (e.g., PC-3 cells for PIM-1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • This compound.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-BAD for PIM-1 inhibition) overnight at 4°C.

    • Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. The key readout is a dose-dependent decrease in the phospho-substrate signal, normalized to the total substrate and the loading control (GAPDH).

Protocol 3: Cell Proliferation/Viability Assay

Inhibition of kinases that drive cell growth should result in reduced cell proliferation. This can be measured using various methods, such as the MTS or CellTiter-Glo® assays.

A. Materials Required:

  • Cancer cell line dependent on the target kinase pathway.

  • Complete cell culture medium.

  • 96-well clear-bottom plates (for MTS) or white-walled plates (for CellTiter-Glo®).

  • This compound.

  • CellTiter 96® AQueous One Solution Reagent (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay.

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Signal Detection (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO control. Plot the percentage of viability against the log of inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary and Future Directions

These protocols provide a foundational workflow for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—namely, potent in vitro inhibition, a clear reduction in downstream substrate phosphorylation, and an anti-proliferative effect in relevant cancer cell lines—would provide a strong rationale for further investigation. Subsequent steps would include comprehensive kinome profiling to assess selectivity, biophysical assays (e.g., SPR or ITC) to confirm direct binding, and ultimately, pharmacokinetic and in vivo efficacy studies in preclinical models. The versatility of the 2-pyridone scaffold suggests that this compound could serve as a valuable chemical probe or a starting point for the development of a novel therapeutic agent.

References

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 838-852. [Link]

  • Wallace, E. M., et al. (2006). 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry, 49(2), 441-444. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2530-2538. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848792. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from INiTS. [Link]

  • Khattab, M., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8709. [Link]

  • Rikova, K., et al. (2007). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. Cell, 131(6), 1190-1203. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]

  • Lejmi, E., et al. (2020). Considerations and suggested workflow for in vitro kinase inhibitor characterization. International Journal of Molecular Sciences, 21(17), 6039. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16791350, this compound. Retrieved from PubChem. [Link]

  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(4), 2991-3011. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848792. [Link]

  • Blake, J. F., et al. (2017). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1266-1271. [Link]

Sources

Application Notes and Protocols for 1-(2-aminoethyl)pyridin-2(1H)-one in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the antiviral potential of 1-(2-aminoethyl)pyridin-2(1H)-one and related pyridinone derivatives. This document provides an in-depth overview of the synthesis, mechanism of action, and detailed protocols for evaluating the antiviral efficacy of this class of compounds.

Introduction: The Pyridinone Scaffold as a Privileged Structure in Antiviral Drug Discovery

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The incorporation of a pyridinone ring, a common motif in pharmacologically active compounds, has been particularly fruitful in the development of novel antiviral agents.[4] Derivatives of 2(1H)-pyridinone have demonstrated significant antiviral activity, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV) infection.[5][6][7] this compound represents a specific analogue within this promising class of compounds, and this guide will explore its potential in antiviral research based on the established activities of structurally related molecules. The pyridine moiety can also enhance water solubility, a desirable property for drug candidates.[1][3]

Mechanism of Action: Allosteric Inhibition of Viral Enzymes

The primary mechanism of action for many antiviral pyridinone derivatives is the allosteric inhibition of viral enzymes that are critical for replication.[5] In the context of HIV-1, these compounds bind to a hydrophobic pocket in the reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogues bind.[8] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[7][8]

While HIV-1 RT is a well-established target, the broad-spectrum potential of pyridinone derivatives suggests that they may inhibit other viral enzymes. For instance, some derivatives have been investigated as inhibitors of influenza virus endonuclease and hepatitis B virus (HBV) DNA replication.[4] The antiviral activity of pyridinone derivatives has also been observed against other viruses, including hepatitis C virus (HCV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV).[2]

Visualizing the Mechanism of Action

Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug_action Drug Intervention Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Release Viral Assembly & Release Transcription_Translation->Assembly_Release Pyridinone This compound (Pyridinone Derivative) Allosteric_Binding Allosteric Binding Pyridinone->Allosteric_Binding Binds to RT_Enzyme Reverse Transcriptase (RT) Enzyme RT_Enzyme->Allosteric_Binding Targeted by Inhibition Inhibition of RT Activity Allosteric_Binding->Inhibition Inhibition->Reverse_Transcription Blocks

Caption: Allosteric inhibition of reverse transcriptase by a pyridinone derivative.

Synthesis of Pyridin-2(1H)-one Derivatives

The synthesis of pyridin-2(1H)-one derivatives can be achieved through various synthetic routes.[4] A common approach involves the cyclization of appropriate precursors. For instance, one-pot syntheses have been reported using reagents like dimethyl 3-oxopentanedioate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) with a primary amine.[4] Another method involves the reaction of N-chloroacetyl derivatives with morpholine, followed by Thorpe-Ziegler cyclization.[9] The synthesis of 1-(2-aminoethyl)pyridine, a precursor to the title compound, has also been described.[10]

Example Synthetic Scheme

A general synthetic route to substituted pyridin-2(1H)-ones can be adapted from published procedures. For example, the synthesis of amide analogues of 3,5-disubstituted pyridin-2(1H)-ones has been reported, starting from commercially available precursors.[11]

Application Notes: Investigating Antiviral Potential

The primary application of this compound in antiviral research is as a potential inhibitor of viral replication. Given the known activity of related compounds, initial studies should focus on viruses that rely on a reverse transcriptase, such as HIV-1. However, the broad-spectrum potential of the pyridinone scaffold warrants screening against a wider panel of viruses.[2]

Key considerations for experimental design include:

  • Viral Panel Selection: Include a diverse range of viruses, such as RNA and DNA viruses, and enveloped and non-enveloped viruses, to determine the spectrum of activity.

  • Cell Line Selection: Utilize cell lines that are permissive to infection by the chosen viruses and are suitable for the selected assays.

  • Controls: Include appropriate positive (known antiviral drug) and negative (vehicle) controls in all experiments.

  • Toxicity Assessment: Concurrently evaluate the cytotoxicity of the compound to ensure that any observed antiviral effect is not due to host cell death.

Experimental Protocols

Protocol 1: Antiviral Activity Assessment (Plaque Reduction Assay)

This protocol is a standard method for quantifying the inhibition of viral replication.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit viral plaque formation.

Materials:

  • Permissive host cells (e.g., Vero cells for many viruses)

  • Virus stock of known titer (plaque-forming units [PFU]/mL)

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed 6-well plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a known amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of the test compound or controls.

  • After a 1-hour adsorption period, remove the virus-drug mixture.

  • Overlay the cell monolayers with a medium containing agarose or methylcellulose and the corresponding concentrations of the test compound.

  • Incubate the plates at the optimal temperature for viral replication until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on host cell viability.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • Host cells

  • This compound stock solution

  • Cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed a 96-well plate with host cells and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the medium containing the various concentrations of the test compound or controls.

  • Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Cells_Antiviral Seed Host Cells (6-well plate) Add_Virus_Compound Infect with Virus & Add Compound Dilutions Seed_Cells_Antiviral->Add_Virus_Compound Overlay Add Agarose/Methylcellulose Overlay with Compound Add_Virus_Compound->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Stain_Count Stain and Count Plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC₅₀ Stain_Count->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Calculate_EC50->Calculate_SI Seed_Cells_Cyto Seed Host Cells (96-well plate) Add_Compound Add Compound Dilutions Seed_Cells_Cyto->Add_Compound Incubate_Cyto Incubate Add_Compound->Incubate_Cyto Add_MTT Add MTT Reagent Incubate_Cyto->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC₅₀ Read_Absorbance->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: Workflow for evaluating antiviral activity and cytotoxicity.

Data Presentation and Interpretation

The results from the antiviral and cytotoxicity assays should be used to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Representative Data Table
CompoundVirusEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
This compound HIV-1[Hypothetical Value][Hypothetical Value][Calculated Value]
Positive Control (e.g., Nevirapine) HIV-1[Literature Value][Literature Value][Calculated Value]
This compound Influenza A[Hypothetical Value][Hypothetical Value][Calculated Value]
Positive Control (e.g., Oseltamivir) Influenza A[Literature Value][Literature Value][Calculated Value]

Conclusion

This compound belongs to the pyridinone class of compounds, which has demonstrated significant potential in antiviral drug discovery. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of its antiviral properties. By focusing on established mechanisms of action and employing robust in vitro assays, researchers can effectively assess the therapeutic potential of this and other novel pyridinone derivatives.

References

  • Benchchem. Application Notes and Protocols for 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives as Antiviral Agents.
  • PubMed. Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors.
  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • NIH. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity.
  • ResearchGate. New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors | Request PDF.
  • NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
  • ResearchGate. Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives.
  • ACS Publications. Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids.
  • PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
  • PubMed. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds.
  • NIH. Recent Advances of Pyridinone in Medicinal Chemistry.
  • PubMed Central. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein.
  • PubChem. This compound.
  • PubMed. Pyridine Compounds with Antimicrobial and Antiviral Activities.

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" target identification methods

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the target identification and deconvolution of the novel small molecule 1-(2-aminoethyl)pyridin-2(1H)-one.

Introduction: The Challenge of Orphan Molecules

In drug discovery, the identification of a bioactive small molecule is often just the beginning of a complex journey. Molecules identified through phenotypic screens, for instance, may exhibit compelling cellular effects, yet their precise molecular targets remain unknown. These "orphan molecules" represent both a challenge and an opportunity. Understanding their mechanism of action is critical to progressing them through the development pipeline, optimizing their potency, and predicting potential off-target effects.

This compound is a heterocyclic compound featuring a pyridinone core, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of bioactive compounds, including antitumor, antimicrobial, and anti-inflammatory agents.[1] Its structure is characterized by a primary amine on an ethyl linker, providing a reactive handle for chemical modification—a feature that can be strategically exploited in target identification campaigns.

This guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy for the target deconvolution of this compound. It follows a logical funnel approach, beginning with broad, hypothesis-generating computational methods, moving to unbiased, proteome-wide experimental screens, and culminating in specific, orthogonal validation assays. This workflow is designed to maximize the probability of success while ensuring scientific rigor at each step.

Part 1: Hypothesis Generation via In Silico Target Prediction

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) methods offer a rapid and cost-effective way to generate an initial list of plausible protein targets.[2][3] These approaches leverage vast databases of known ligand-protein interactions, predicting targets for a query molecule based on structural or chemical similarity to known ligands.[4] This initial triage helps to focus subsequent experimental designs and inform the selection of appropriate cell lines or tissues.

Protocol 1: Computational Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[4]

  • Input Molecule Structure:

    • Navigate to the SwissTargetPrediction web server.

    • Draw the structure of this compound or input its SMILES string (C1=CC(=O)N(C=C1)CCN).

    • Select the appropriate organism (e.g., Homo sapiens).

  • Execute Prediction:

    • Run the prediction algorithm. The server will compare the query molecule to a library of over 370,000 active compounds.

  • Analyze Results:

    • The output will be a list of potential targets, ranked by probability. The results are often grouped by protein class (e.g., kinases, G protein-coupled receptors, enzymes).

    • Pay close attention to targets with high probability scores and those belonging to protein families known to be modulated by pyridinone-containing molecules.[1][5]

Expected Outcome & Data Presentation:

The results should be compiled into a table to provide a clear overview of the highest-confidence predictions, guiding the next phase of investigation.

Predicted Target Protein Class ChEMBL Target ID Probability Score Known Actives (Similarity)
Target AKinaseCHEMBLXXXX0.85Compound X (0.7)
Target BGPCRCHEMBLYYYY0.79Compound Y (0.68)
Target CHydrolaseCHEMBLZZZZ0.75Compound Z (0.65)
...............
Table 1: Example output from an in silico target prediction analysis. Data is hypothetical.

Part 2: Unbiased Proteome-Wide Target Discovery

Rationale: Following hypothesis generation, the next critical step is to identify direct binding partners of the unmodified compound in a complex biological system, such as a cell lysate or intact cells. Label-free methods are ideal for this stage as they do not require chemical modification of the compound, thereby avoiding any potential alteration of its intrinsic binding properties.[6][7] We will detail two powerful and complementary orthogonal methods: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).

Methodology A: Thermal Proteome Profiling (TPP)

Principle: TPP is based on the biophysical principle that the binding of a small molecule to a protein alters the protein's thermal stability.[8][9] When heated, proteins denature and aggregate, becoming insoluble. A bound ligand typically stabilizes its target protein, resulting in a higher melting temperature (Tm). By treating cells or lysates with the compound, subjecting them to a temperature gradient, and using quantitative mass spectrometry to measure the amount of soluble protein at each temperature, one can identify proteins with a significant shift in their melting curves.[10]

TPP_Workflow cluster_cell_prep 1. Sample Preparation cluster_heating 2. Thermal Challenge cluster_extraction 3. Protein Extraction cluster_ms 4. Proteomic Analysis cluster_analysis 5. Data Analysis cell_culture Grow cells to confluence treatment Treat cells with Compound or Vehicle (DMSO) cell_culture->treatment aliquot Aliquot treated cells heat Heat aliquots across a temperature gradient (e.g., 37°C to 67°C) aliquot->heat lysis Lyse cells and separate soluble/insoluble fractions (Ultracentrifugation) heat->lysis collect Collect soluble protein supernatant lysis->collect digest Protein digestion (e.g., Trypsin) collect->digest labeling Peptide labeling (TMT) for multiplexing digest->labeling lcms LC-MS/MS Analysis labeling->lcms quant Protein Quantification lcms->quant curves Generate melting curves for thousands of proteins quant->curves hits Identify proteins with significant Tm shift (ΔTm) curves->hits

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice. [11] * Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Add this compound to the "treatment" tube to a final desired concentration (a dose-response is recommended, e.g., 1 µM, 10 µM, 100 µM).

    • Add an equivalent volume of vehicle (DMSO) to the "control" tube.

    • Incubate all samples at room temperature for 1 hour. [12]

  • Protease Digestion:

    • Prepare a stock solution of a suitable protease, such as Pronase or Thermolysin. The optimal protease and its concentration must be determined empirically.

    • Add the protease to each tube (including a no-protease control) and incubate at room temperature for a specific time (e.g., 10-30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis and Protein Identification:

    • Separate the protein samples on an SDS-PAGE gel.

    • Stain the gel using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Carefully compare the lanes. Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane. These are your potential hits.

    • Excise these specific bands from the gel.

    • Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s) in the band.

Part 3: Orthogonal Confirmation with Affinity-Based Proteomics

Rationale: While label-free methods are powerful, confirming hits with an orthogonal, affinity-based method significantly increases confidence in the results. Chemical proteomics or affinity-based protein profiling (AfBPP) uses a chemically modified version of the small molecule—an affinity probe—to physically isolate its binding partners from a complex proteome. [13][14]The primary amine of this compound is an ideal attachment point for a linker and an affinity tag like biotin without significantly altering the core structure.

Protocol 4.1: Synthesis of a Biotinylated Affinity Probe

Principle: A standard approach is to couple the primary amine of the compound to a linker that has a biotin moiety at the other end. An N-Hydroxysuccinimide (NHS) ester-activated linker is commonly used for this purpose as it reacts efficiently with primary amines.

Reaction: Synthesis of Affinity Probe

Caption: Synthesis of a biotinylated probe.

  • Reaction Setup: Dissolve this compound and 1.1 equivalents of Biotin-PEG4-NHS ester in anhydrous DMF.

  • Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Incubation: Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting biotinylated probe using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 4.2: Affinity Pull-Down Experiment

  • Lysate Incubation: Incubate cell lysate (prepared as in the DARTS protocol) with the biotinylated probe (e.g., 1-5 µM) for 1-2 hours at 4°C.

  • Competition Control: As a critical control for specificity, include a sample that is pre-incubated with a high concentration (e.g., 100x excess) of the original, unmodified this compound before adding the biotinylated probe. Proteins that are true targets should show significantly reduced binding to the probe in this competition sample.

  • Capture: Add streptavidin-conjugated magnetic beads to each lysate sample and incubate for 1 hour at 4°C to capture the probe and any bound proteins. [13]4. Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specific protein binders.

  • Elution and Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer). Analyze the eluates by SDS-PAGE and identify enriched proteins via LC-MS/MS. High-confidence hits are proteins that are enriched in the probe sample but not in the no-probe control and whose enrichment is significantly reduced in the competition sample.

Part 4: Target Validation and Engagement

Rationale: The final and most crucial phase is to validate the candidate proteins identified in the unbiased screens. Validation confirms that the compound engages the target in a cellular context and provides a quantitative measure of this interaction. [15] Protocol 5: Cellular Thermal Shift Assay (CETSA) with Western Blot

Principle: CETSA is the lower-throughput, Western blot-based version of TPP, used to validate a specific protein target without requiring mass spectrometry. [10]It measures the thermal stability of a single protein of interest using a specific antibody.

  • Cell Treatment and Heating: Treat intact cells with the compound or vehicle, and heat them across a temperature gradient, exactly as described in the TPP protocol (Protocol 2, steps 1-2).

  • Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble fractions via centrifugation (a standard benchtop centrifuge is often sufficient).

  • Western Blot Analysis:

    • Run the soluble fractions from each temperature point on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the candidate target protein.

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Data Analysis: Quantify the band intensity at each temperature for both the compound-treated and vehicle-treated samples. Plot the data to generate melting curves. A shift in the curve for the compound-treated sample confirms target engagement in intact cells.

Summary of Validation Strategy

A robust validation plan involves confirming hits from each primary screen with an orthogonal method.

Primary Hit From Orthogonal Validation Method Purpose
TPPDARTS, CETSA-WBConfirms interaction via protease stability and in-cell engagement.
DARTSTPP, CETSA-WB, Affinity Pull-downConfirms interaction via thermal stability and direct pull-down.
Affinity Pull-downTPP, DARTS, CETSA-WBConfirms interaction with unmodified compound.
Table 2: Orthogonal validation strategy for candidate targets.

Conclusion

Identifying the molecular targets of a novel compound like this compound is a complex but achievable endeavor. The integrated workflow presented here provides a systematic and robust pathway from broad, unbiased screening to specific, confident validation. By combining computational prediction with powerful, orthogonal chemoproteomic techniques such as TPP, DARTS, and affinity pull-downs, researchers can effectively deconvolve a compound's mechanism of action. This foundational knowledge is indispensable for advancing promising molecules into validated leads for drug development.

References

  • Activity-based proteomics - Wikipedia. Wikipedia. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Drug Discovery. [Link]

  • Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]

  • Grison, M., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Wang, S., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Adeshina, I., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. [Link]

  • A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Mass Dynamics. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Protocols.io. [Link]

  • Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]

  • Lin, J.-H. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Ingenta Connect. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Thermal proteome profiling (TPP) method can be performed in one of... ResearchGate. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Steps for Chemical Proteomics Sample Preparation. Biotechpark. [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. [Link]

  • Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]

  • Haab, B. B. (2005). Emerging Affinity-Based Techniques in Proteomics. Expert Review of Proteomics. [Link]

  • Jones, L. H., et al. (2015). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. [Link]

  • This compound. PubChem. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Czarnomysy, R., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Establishing In Vitro Dosage and Characterizing the Biological Activity of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] 1-(2-aminoethyl)pyridin-2(1H)-one is a specific derivative within this class. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the effective dosage of this compound in cell culture and to characterize its potential biological effects. The protocols herein are designed as a self-validating system, progressing from broad cytotoxicity screening to more focused mechanistic assays. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to evaluating a novel chemical entity.

Section 1: Compound Profile and Preparation

Before initiating any biological assays, it is critical to properly handle and prepare the compound to ensure experimental consistency and accuracy.

1.1. Chemical Profile

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)pyridin-2-one[2]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
CAS Number 35597-92-3[2]

1.2. Protocol for Stock Solution Preparation

The causality behind preparing a concentrated stock solution is to minimize the final concentration of the solvent in the cell culture medium, which can itself be toxic to cells. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.

Step-by-Step Method:

  • Solvent Selection: Use cell culture grade, anhydrous DMSO as the default solvent. If the compound's solubility is unknown, test a small amount first.

  • Calculation: To prepare a 10 mM stock solution, dissolve 1.38 mg of this compound in 1 mL of DMSO. Adjust volumes as needed.

  • Dissolution: Add the solvent to the pre-weighed compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Section 2: Phase 1 - Dosage Range Finding and Cytotoxicity Assessment

The primary objective of this phase is to determine the concentration range at which this compound exerts a biological effect and to calculate its half-maximal inhibitory concentration (IC50), a key measure of potency. This is foundational for all subsequent mechanistic studies.

Experimental Workflow for Phase 1

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Culture Appropriate Cell Line(s) C Seed Cells in 96-Well Plates A->C B Prepare Serial Dilutions of Compound from Stock D Treat Cells with Compound Dilutions B->D C->D Allow cells to adhere E Incubate for 24, 48, 72 hours D->E F Perform Cell Viability Assay (e.g., MTT, MTS, CTG) E->F G Measure Signal (Absorbance/Luminescence) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for IC50 determination of a novel compound.

2.1. Protocol: Cell Line Selection and Maintenance

The choice of cell line should be guided by the research question. Given that pyridinone derivatives have shown efficacy in cancer models, a relevant cancer cell line is a logical starting point.[3][4] The THP-1 human monocytic cell line is also a good choice for immunological studies.[5]

  • Cell Line: For this protocol, we will use the HepG2 human liver cancer cell line as an example, as it is widely used for cytotoxicity screening.[6]

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Subculturing: Passage cells every 3-4 days to maintain logarithmic growth. Do not allow cells to become over-confluent.

2.2. Protocol: IC50 Determination via MTT Assay

This protocol quantifies cell viability by measuring the metabolic activity of living cells. It is a robust and cost-effective method for initial screening.[7]

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a 2X working concentration series of this compound in culture medium. A typical 8-point, 1:3 serial dilution starting from 200 µM (to yield a final concentration of 100 µM) is recommended. Include a "vehicle control" (medium with DMSO, 0.1% final concentration) and a "no cells" blank control.

  • Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This brings the total volume to 200 µL and the solvent concentration to its final, consistent level (e.g., 0.1% DMSO).

  • Incubation: Return the plate to the incubator for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

2.3. Data Interpretation and Next Steps

The IC50 value represents the concentration at which the compound inhibits 50% of cell viability. This value is crucial for designing subsequent experiments.

Cell LineIncubation Time (h)IC50 (µM)
HepG224[Experimental Data]
48[Experimental Data]
72[Experimental Data]
[Other Cell Line]48[Experimental Data]

Based on these results, select concentrations for mechanistic studies that are well below the IC50 value (e.g., IC25, 0.5x IC50) to ensure that observed effects are not simply a consequence of widespread cell death.

Section 3: Phase 2 - Elucidation of Biological Mechanism

With a defined potency (IC50), this phase investigates how this compound affects cells at sub-lethal concentrations. Based on the activities of related pyridinone structures, potential mechanisms include inhibition of cell proliferation and induction of apoptosis, possibly through kinase inhibition.[3]

Hypothetical Signaling Pathway

G cluster_prolif Proliferation cluster_apoptosis Apoptosis compound 1-(2-aminoethyl) pyridin-2(1H)-one kinase Target Kinase (e.g., PIM-1) compound->kinase Inhibits substrate Downstream Substrate (p) kinase->substrate Phosphorylates prolif_node Cell Cycle Progression substrate->prolif_node Blocks apoptosis_node Inhibition of Anti-Apoptotic Factors substrate->apoptosis_node Blocks caspase Caspase Activation apoptosis_node->caspase

Caption: Potential mechanism of action via kinase inhibition.

3.1. Protocol: Cell Proliferation Assay (BrdU Incorporation)

This assay distinguishes between cytotoxic (cell killing) and cytostatic (halting proliferation) effects by measuring DNA synthesis in actively dividing cells.

  • Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 2.2, using sub-lethal concentrations of the compound determined from the IC50 data.

  • BrdU Labeling: 2-4 hours before the end of the incubation period (e.g., at 44 hours for a 48-hour experiment), add BrdU labeling solution to each well. BrdU is a thymidine analog that is incorporated into newly synthesized DNA.

  • Fixation and Detection: At the end of the incubation, fix the cells, permeabilize the membranes, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Addition: Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

  • Analysis: A decrease in signal relative to the vehicle control indicates an inhibition of cell proliferation.

3.2. Protocol: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the different stages of cell death. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Cell Culture and Treatment: Culture cells in 6-well plates to obtain a sufficient number of cells for flow cytometry. Treat with sub-lethal concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Centrifuge to pellet the cells.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis. A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[3]

Section 4: Summary and Best Practices

This guide outlines a systematic, two-phase approach to characterize the in vitro activity of this compound.

  • Phase 1 establishes the compound's potency (IC50) across different time points and cell lines using a robust viability assay.

  • Phase 2 uses the dosage information from Phase 1 to investigate specific mechanisms of action, such as anti-proliferative or pro-apoptotic effects, at sub-lethal concentrations.

Key Best Practices:

  • Vehicle Control: Always include a vehicle (e.g., 0.1% DMSO) control in all experiments to account for any effects of the solvent.

  • Positive Control: If a known compound with a similar expected mechanism is available (e.g., a known PIM-1 inhibitor), include it as a positive control to validate the assay's performance.

  • Reproducibility: Perform all experiments with at least three biological replicates to ensure the statistical significance of the results.

  • Cross-Validation: Confirm key findings in at least one additional relevant cell line to ensure the observed effects are not cell-line specific.

By following this structured methodology, researchers can confidently establish an effective dosage and build a comprehensive profile of the biological activities of this compound, paving the way for further investigation in drug discovery and development.

References

  • Duan, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Gao, Y., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Kawsar, S.M.A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Nguyen, T.D., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry. Available at: [Link]

  • Hassan, A.S., et al. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16791350, this compound. Retrieved from [Link]

  • Abdel-Aziz, A.A.M., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

  • Xu, J.J., et al. (2004). Applications of cytotoxicity assays and pre-lethal mechanistic assays for assessment of human hepatotoxicity potential. Chemico-Biological Interactions. Available at: [Link]

  • Hafez, H.N., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules. Available at: [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine. Retrieved from [Link]

  • Loidreau, G., et al. (2021). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. Available at: [Link]

  • Raghavaiah, P., et al. (2016). Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes: consequences of flexible ethylene spacers with heterocyclic moieties and amine functionalities. Acta Crystallographica Section B. Available at: [Link]

  • Rieck, A., et al. (2024). Fully automated viability and toxicity screening—A reliable all-in-one attempt. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Hanada, T., et al. (2011). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: 1-(2-aminoethyl)pyridin-2(1H)-one as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-(2-aminoethyl)pyridin-2(1H)-one in Modern Coordination Chemistry

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] These activities often stem from their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate biologically relevant metal ions.[3] this compound is an intriguing, yet underexplored, derivative that presents a unique combination of a hard N-amino donor and a borderline N/O-pyridinone donor set within a flexible ethyl backbone. This arrangement makes it a prime candidate for acting as a versatile bidentate ligand, forming stable chelate rings with a variety of transition metal ions.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a ligand. We will delve into its synthesis, its coordination to a representative transition metal, and the characterization of the resulting complex. The protocols provided are designed to be robust and adaptable, serving as a foundational methodology for exploring the rich coordination chemistry and potential therapeutic applications of this ligand system.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for designing synthetic and analytical protocols.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
IUPAC Name 1-(2-aminoethyl)pyridin-2-one[4]
CAS Number 35597-92-3[4]

Ligand Synthesis: A Generalized Protocol

Conceptual Workflow for Ligand Synthesis

Start 2-Hydroxypyridine & N-(2-bromoethyl)phthalimide Reaction Base-mediated N-alkylation (e.g., K2CO3 in DMF) Start->Reaction Intermediate N-(2-(2-oxopyridin-1(2H)-yl)ethyl)phthalimide Reaction->Intermediate Deprotection Hydrazinolysis (Hydrazine hydrate in EtOH) Intermediate->Deprotection Product This compound Deprotection->Product Purification Column Chromatography / Recrystallization Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Hydroxypyridine

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, N-(2-(2-oxopyridin-1(2H)-yl)ethyl)phthalimide.

  • Deprotection (Hydrazinolysis):

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours. A white precipitate (phthalhydrazide) will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) to afford the pure ligand.

Expert Insights: The choice of a phthalimide protecting group for the primary amine is strategic as it is stable under the basic conditions of the N-alkylation step and can be cleanly removed via hydrazinolysis. Anhydrous conditions are crucial for the N-alkylation to prevent unwanted side reactions.

Coordination Chemistry: Synthesis of a Representative Metal Complex

The bidentate nature of this compound allows it to form stable complexes with a variety of transition metals. Here, we present a representative protocol for the synthesis of a copper(II) complex. This procedure can be adapted for other metal salts.

Coordination of this compound to a Metal Center

Ligand This compound (in Methanol) Mixing Stir at Room Temperature Ligand->Mixing Metal_Salt CuCl2·2H2O (in Methanol) Metal_Salt->Mixing Complex_Formation Formation of [Cu(L)2]Cl2 complex Mixing->Complex_Formation Isolation Precipitation / Crystallization Complex_Formation->Isolation Characterization Spectroscopy (FT-IR, UV-Vis) Elemental Analysis X-ray Crystallography Isolation->Characterization

Caption: Workflow for the synthesis and characterization of a metal complex.

Step-by-Step Protocol for [Cu(C₇H₁₀N₂O)₂]Cl₂ Synthesis

Materials:

  • This compound (the synthesized ligand)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in methanol (10 mL).

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol (10 mL).

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change should be observed, indicating complex formation.

  • Reaction: Stir the resulting solution at room temperature for 2-4 hours.

  • Isolation:

    • Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

    • Add diethyl ether to complete the precipitation of the complex.

    • Collect the solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

    • Dry the complex in a desiccator.

Trustworthiness of the Protocol: This method is a standard and reliable approach for the synthesis of coordination complexes. The 2:1 ligand-to-metal stoichiometry is proposed based on the bidentate nature of the ligand and the common coordination numbers of Cu(II). The actual stoichiometry should be confirmed by characterization techniques.

Characterization of the Ligand and its Metal Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation of the ligandSignals corresponding to the pyridinone ring and the ethylamino side chain.
FT-IR Spectroscopy Functional group identificationFor the ligand, characteristic N-H and C=O stretching frequencies. Upon complexation, shifts in these bands indicate coordination to the metal center.
UV-Vis Spectroscopy Electronic transitionsFor the Cu(II) complex, a broad d-d transition band in the visible region is expected.
Elemental Analysis Determination of elemental compositionTo confirm the empirical formula of the ligand and the metal complex.
Single-Crystal X-ray Diffraction Definitive structural determinationProvides precise bond lengths, bond angles, and the coordination geometry of the metal complex.

Potential Applications in Drug Development

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[5][6] The chelation of this compound to metal ions could lead to novel therapeutic agents.

  • Anticancer Agents: Many metal complexes, particularly those of copper, show promising anticancer properties by inducing oxidative stress and interacting with DNA.[7][8]

  • Antimicrobial Agents: The coordination of a metal ion can enhance the antimicrobial activity of a ligand by facilitating its transport across cell membranes.

  • Bioinorganic Modeling: These complexes can serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

Further research into the biological evaluation of these metal complexes is highly encouraged. This would typically involve in vitro screening against various cell lines (e.g., cancer cell lines, bacterial strains) followed by in vivo studies for promising candidates.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2023.

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 2022.

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online, 2023.

  • Pyridones in drug discovery: Recent advances. ResearchGate, 2021.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2024.

  • Biological Activity of Metal Complexes. MDPI, 2025.

  • Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. University of Groningen Research Portal, 2018.

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE, 2011.

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI, 2022.

  • Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. ResearchGate, 2018.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-(2-aminoethyl)pyridin-2(1H)-one. This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized for its unique scaffolding properties.[1][2][3] However, its synthesis, primarily through the N-alkylation of 2-pyridone, presents several challenges that can impact yield, purity, and scalability.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Core Synthesis Strategy: A Two-Step Approach

The most common and adaptable route to this compound involves a two-step sequence:

  • Protected N-Alkylation: Regioselective alkylation of the 2-pyridone nitrogen with a suitable 2-aminoethyl synthon bearing a protecting group.

  • Deprotection: Removal of the protecting group to unveil the primary amine.

This strategy is essential because the free amino group of the alkylating agent is nucleophilic and would otherwise lead to undesired side reactions, including self-alkylation and polymerization. The tert-butoxycarbonyl (Boc) group is a frequent choice due to its stability and straightforward removal under acidic conditions.[4]

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are often a symptom of suboptimal reaction conditions or incomplete conversion.[5] The N-alkylation of 2-pyridone is highly sensitive to the choice of base, solvent, and temperature.

Core Causality: The reaction's success hinges on efficiently generating the pyridone anion and ensuring it reacts at the desired nitrogen position without degradation or side reactions.

Troubleshooting Steps:

  • Evaluate Your Base: The base deprotonates 2-pyridone to form the nucleophilic anion. Its strength and associated counter-ion are critical.

    • Moderate Bases (e.g., K₂CO₃): Often a good starting point. They are inexpensive but may require higher temperatures and longer reaction times.

    • Strong Bases (e.g., NaH): Ensure strictly anhydrous conditions, as sodium hydride reacts violently with water. While effective, they can sometimes increase the proportion of the undesired O-alkylated product.

    • "Softer" Bases (e.g., Cs₂CO₃, CsF): Cesium salts are known to favor N-alkylation.[6] The large, soft cesium cation associates less tightly with the oxygen of the pyridone anion, leaving the nitrogen more accessible for alkylation.

  • Optimize Your Solvent: The solvent must solubilize the reactants and influence the reactivity of the pyridone anion.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They effectively solvate the cation (e.g., K⁺, Na⁺, Cs⁺), leaving a "naked," highly reactive pyridone anion.

    • Micellar Systems: An emerging environmentally benign option involves using a surfactant like Tween 20 in water to create a micellar system, which can enhance reaction rates and simplify workup.[7][8]

  • Monitor Temperature and Time: Many N-alkylation reactions proceed well at room temperature to moderate heat (e.g., 60-80 °C).[9] Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting 2-pyridone.[5] Pushing the reaction too hard with excessive heat can lead to decomposition and side products.

Parameter Recommendation Rationale / Key Insight
Base Start with K₂CO₃. If selectivity is an issue, switch to CsF or Cs₂CO₃.[6]The choice of base directly influences the N- vs. O-alkylation ratio. Cesium salts often provide superior N-selectivity.
Solvent DMF or Acetonitrile are reliable choices.Polar aprotic solvents enhance the nucleophilicity of the pyridone anion. Ensure solvents are anhydrous, especially when using NaH.
Temperature Begin at room temperature and gently heat to 60 °C if needed.Monitor progress to avoid thermal degradation. The reaction is often complete within 12-24 hours.
Reagent Purity Use a high-purity alkylating agent (e.g., Boc-protected 2-bromoethylamine).Impurities in the alkylating agent are a common source of side reactions and low yields.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I favor N-alkylation over O-alkylation?

This is the most critical challenge in 2-pyridone chemistry. The formation of the 2-alkoxypyridine isomer is a direct consequence of the ambident nucleophilic nature of the pyridone anion.[10]

Core Causality: 2-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine.[11][12] Deprotonation results in an anion with negative charge density on both the nitrogen and oxygen atoms, making both sites available for alkylation.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways 2-Pyridone 2-Pyridone 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone->2-Hydroxypyridine Anion Pyridone Anion (Ambident Nucleophile) 2-Hydroxypyridine->Anion + Base - H⁺ N_Product N-Alkylated Product (Desired) Anion->N_Product N-attack O_Product O-Alkylated Product (Side Product) Anion->O_Product O-attack

Caption: Tautomerism of 2-pyridone leads to an ambident anion and competing alkylation pathways.

Strategies for High N-Selectivity:

  • Harness the Counter-ion Effect: As mentioned in Q1, large, soft cations like Cesium (Cs⁺) are your best tool. They associate preferentially with the "harder" oxygen atom, sterically and electronically disfavoring O-alkylation and leaving the "softer" nitrogen atom more available to react.[6]

  • Choose the Right Alkylating Agent: While alkyl bromides are common, some protocols suggest that using alkyl chlorides with specific bases like tetra-alkyl ammonium fluoride can achieve very high N-selectivity.[13]

  • Consider an Alternative Strategy: For particularly challenging substrates, a different synthetic route might be necessary. One such method involves starting with a 2-alkoxypyridine. The nitrogen atom attacks the alkyl halide to form a pyridinium salt, and the counter-ion then displaces the alkoxy group to yield the N-alkylated product with high regioselectivity.[10]

Q3: I'm having trouble with the Boc-deprotection step. The reaction is either incomplete or I'm seeing new byproducts.

Boc deprotection is typically robust, but issues can arise from insufficient acid, reaction time, or side reactions involving the liberated tert-butyl cation.[14]

Core Causality: The mechanism involves protonation of the carbamate carbonyl by a strong acid (like Trifluoroacetic Acid - TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[15]

Troubleshooting Steps:

  • Ensure Sufficient Acid: Use a significant excess of acid. A common condition is a 25-50% solution of TFA in Dichloromethane (DCM).[4] For HCl, a 4M solution in dioxane is often effective. The reaction is typically complete within 1-3 hours at room temperature.

  • Address Incomplete Reactions: If TLC or LC-MS shows remaining starting material, extend the reaction time or add more acid. Gentle warming (to ~40°C) can sometimes help, but should be done cautiously.

  • Prevent t-Butylation Side Products: The highly reactive tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule, particularly electron-rich aromatic rings.[14]

    • Solution: Add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are designed to trap the t-butyl cation. Common examples include triethylsilane (TES) or anisole.

Q4: Purification of the final product is difficult due to its high polarity and water solubility.

This compound is a polar molecule, which can make standard purification techniques challenging.

Troubleshooting Steps:

  • Column Chromatography:

    • Streaking on Silica: Pyridones and amines can interact strongly with the acidic surface of standard silica gel, leading to poor separation and streaking.[5] To mitigate this, pre-treat the silica by slurrying it in an eluent containing 1-2% of a base like triethylamine or ammonia (in methanol), or use commercially available deactivated silica gel.[16]

    • Solvent System: A gradient elution starting with a less polar system (e.g., DCM) and gradually increasing the polarity with methanol is often effective. For example, a gradient of 0% to 20% methanol in DCM.

  • Acid-Base Extraction: This can be a powerful purification tool if your impurities have different acidic/basic properties.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your desired product, being basic, will move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 and extract your product back into an organic solvent like DCM or a DCM/isopropanol mixture.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexanes) or trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether) can be highly effective.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of 2-Pyridone with N-(2-Bromoethyl)-tert-butylcarbamate

G start Start step1 Combine 2-pyridone, Cs₂CO₃, and anhydrous DMF under N₂. start->step1 step2 Stir the mixture at room temperature for 30 minutes. step1->step2 step3 Add a solution of Boc-protected 2-bromoethylamine in DMF dropwise. step2->step3 step4 Stir at 60°C overnight. Monitor reaction by TLC. step3->step4 step5 Cool to RT, pour into ice-water, and extract with EtOAc. step4->step5 step6 Wash combined organic layers with brine, dry over Na₂SO₄. step5->step6 step7 Filter, concentrate, and purify by column chromatography. step6->step7 end Obtain Boc-protected intermediate step7->end

Caption: Experimental workflow for the N-alkylation step.

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-pyridone (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of N-(2-bromoethyl)-tert-butylcarbamate (1.1 eq.) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: Boc-Deprotection to Yield Final Product
  • Dissolve the Boc-protected intermediate (1.0 eq.) in Dichloromethane (DCM).

  • To this solution, add Trifluoroacetic Acid (TFA) (10 eq., typically a 25% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup Option A (Salt formation): The resulting trifluoroacetate salt can often be purified by trituration with cold diethyl ether.

  • Workup Option B (Free base): To isolate the free amine, dissolve the crude residue in a minimal amount of water, cool in an ice bath, and carefully basify with aqueous NaOH (e.g., 2M) or solid NaHCO₃ to pH > 10. Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.

References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme Connect. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. National Library of Medicine. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Library of Medicine. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Europe PMC. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • 2-Pyridone. chemeurope.com. [Link]

  • Protecting groups. Royal Society of Chemistry. [Link]

  • Strategies for 2-pyridones synthesis. ResearchGate. [Link]

  • Pyridinyl indole N-Boc deprotection scope. ResearchGate. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. ResearchGate. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute. [Link]

  • How to protect one amine group in ethylenediamine, it's possible? ResearchGate. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • How to protect one amine group in ethylenediamine? ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Library of Medicine. [Link]

  • This compound. PubChem. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. ACS Publications. [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. National Library of Medicine. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. ETH Zurich Research Collection. [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Understanding the Solubility Profile of this compound

Physicochemical Properties Overview

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OPubChem[4]
Molecular Weight138.17 g/mol PubChem[4]
XLogP3-AA-0.6PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]

The negative XLogP3-AA value suggests a preference for hydrophilic environments, predicting at least moderate aqueous solubility. However, intermolecular interactions and crystalline structure can significantly impact the dissolution of the solid form.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water at the desired concentration. What should I do first?

A1: Low aqueous solubility at neutral pH can be a common initial observation. The primary amino group on your compound has a basic character, meaning its protonation state and, consequently, its solubility are pH-dependent.

Initial Troubleshooting Steps:

  • pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the primary amine, forming a more soluble salt. The solubility of compounds with amino groups typically follows a "U"-shaped curve, with the lowest solubility at the isoelectric point and increased solubility in acidic and basic conditions.[5][6]

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) and sonicating the solution can help overcome the activation energy required for dissolution. However, be cautious about potential degradation if your compound is heat-sensitive.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?

A2: If pH adjustment alone is not sufficient, you can explore the use of co-solvents. Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for your compound to dissolve.

Co-solvent Selection and Protocol:

Commonly used co-solvents in research settings include:

  • Ethanol: A versatile and relatively non-toxic solvent.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but use with caution as it can have biological effects and be difficult to remove.

  • Polyethylene Glycol (PEG): Particularly PEG 300 or 400, are effective solubilizing agents.[7]

Step-by-Step Protocol for Using Co-solvents:

  • Prepare a Concentrated Stock Solution: Dissolve your this compound in a minimal amount of your chosen co-solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer or media. It is crucial to add the stock solution to the aqueous phase with vigorous stirring to avoid precipitation.

  • Determine the Maximum Tolerable Co-solvent Concentration: Ensure the final concentration of the co-solvent in your experiment is compatible with your biological system, as high concentrations can be toxic to cells.

Q3: Are there more advanced techniques for significantly enhancing the solubility for in vivo studies or formulation development?

A3: Yes, for more challenging solubility issues, especially in the context of drug development, several advanced formulation strategies can be employed.

Advanced Solubility Enhancement Techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier matrix. When this solid dispersion comes into contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with an increased surface area and enhanced dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8][9]

  • Lipid-Based Formulations: For lipophilic compounds, incorporating them into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing solubilization and absorption.[10]

Experimental Workflow for Cyclodextrin Complexation:

Caption: Workflow for enhancing solubility using cyclodextrin complexation.

Decision-Making Guide for Solubility Enhancement

The choice of a suitable solubilization method depends on the experimental context, the required concentration, and the intended application (in vitro vs. in vivo).

Solubility Enhancement Decision Tree Start Initial Solubility Issue (Precipitation in Aqueous Media) pH_Adjust Adjust pH (Acidic) Start->pH_Adjust Is the compound ionizable? Co_Solvent Use Co-solvents (e.g., Ethanol, DMSO, PEG) pH_Adjust->Co_Solvent Solubility still insufficient? Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Need higher concentration or in vivo application? Advanced Advanced Formulations (Solid Dispersions, Lipid-Based) Cyclodextrin->Advanced Complexation not effective or undesirable excipient?

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16791350, this compound. PubChem. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Testbook. (2024). Choose the correct excipient for enhancing the solubility in tablet manufacturing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541877, 1-(Pyridin-2-yl)ethan-1-amine. PubChem. [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835–35863. [Link]

  • Zhang, Y., & Pike, A. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 829234. [Link]

  • Lee, T., Hung, C.-L., & Lin, S.-Y. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 358, 104–109. [Link]

  • Grosse D'Oliveira, A., & Farelo, F. (1998). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Brazilian Journal of Chemical Engineering, 15(2). [Link]

Sources

Technical Support Center: Stability of 1-(2-aminoethyl)pyridin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-aminoethyl)pyridin-2(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvent systems. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a 2-pyridone core and a primary amine side chain. The 2-pyridone moiety exists in a tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone (lactam) form generally predominating in both solid and solution phases.[1][2] This structural feature, along with the nucleophilic primary amine, dictates the compound's reactivity and stability profile. Understanding these characteristics is crucial for its application in drug discovery and chemical synthesis.[3][4]

While specific, quantitative stability data for this compound across a wide range of solvents is not extensively published, we can infer its stability profile from the known chemistry of 2-pyridones and primary amines. This guide is built upon those principles to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an aqueous buffer has turned a yellowish-brown color overnight. What could be the cause?

A1: The development of a yellowish-brown coloration is often indicative of oxidative degradation. The 2-pyridone ring system can be susceptible to oxidation, and this process can be accelerated by factors such as exposure to air (oxygen), light, and the presence of trace metal ions. The primary amine of the aminoethyl side chain can also undergo oxidation. In aqueous solutions, especially at neutral to alkaline pH, the rate of oxidation may increase.

Q2: I observe a precipitate forming in my stock solution of this compound in a polar aprotic solvent (e.g., DMSO, DMF) after a few freeze-thaw cycles. What is happening?

A2: Precipitate formation after freeze-thaw cycles can be due to several factors. Firstly, the compound may have limited solubility in the chosen solvent at lower temperatures. As the solution thaws, the compound may not fully redissolve, especially if it has started to degrade. Secondly, degradation products may be less soluble than the parent compound, leading to their precipitation. It is also possible that the compound is hygroscopic, and absorbed water could be affecting its solubility and stability.

Q3: Can I expect this compound to be stable in acidic or basic solutions?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: In strongly acidic solutions, the primary amine will be protonated, which may protect it from certain reactions. However, the 2-pyridone ring could be susceptible to acid-catalyzed hydrolysis, although this is generally less facile than for other lactams.

  • Basic Conditions: In basic solutions, the primary amine will be in its more nucleophilic free base form, making it more susceptible to oxidation and other reactions. The 2-pyridone ring is generally stable to base-catalyzed hydrolysis under mild conditions.

Q4: How does the choice of solvent (protic vs. aprotic) affect the stability of this compound?

A4: The solvent can influence stability through several mechanisms:

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in degradation reactions such as hydrolysis. They can also facilitate proton transfer, which may catalyze certain degradation pathways. The tautomeric equilibrium of the 2-pyridone ring is also influenced by solvent polarity.[4]

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While generally less reactive, these solvents are not entirely inert. DMSO can be oxidizing, especially at elevated temperatures. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Color Change (e.g., yellowing, browning) Oxidative degradation, photodegradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use Fresh Solvents: Use high-purity, freshly opened solvents. 4. Add Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like BHT, although compatibility should be verified.
Precipitation Poor solubility at storage temperature, degradation product formation, moisture absorption.1. Verify Solubility: Determine the solubility of the compound in the chosen solvent at the intended storage temperature. 2. Gentle Warming & Sonication: Before use, allow the solution to come to room temperature and gently warm or sonicate to ensure complete dissolution. 3. Use Anhydrous Solvents: For organic stock solutions, use anhydrous grade solvents and store under inert gas. 4. Filter: If a precipitate persists after warming, it may be a degradation product. Filter the solution before use, but be aware that this will lower the effective concentration.
Unexpected HPLC/LC-MS Peaks Degradation of the compound.1. Analyze a Freshly Prepared Sample: Use a freshly prepared solution as a reference (t=0) to identify peaks corresponding to the parent compound. 2. Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[5][6][7] This will help in developing a stability-indicating analytical method.
Loss of Potency/Activity in Assays Chemical degradation leading to a lower concentration of the active compound.1. Prepare Fresh Solutions: Use freshly prepared solutions for all critical experiments. 2. Establish a Stability Protocol: Determine the stability of the compound under your specific experimental conditions (e.g., in assay buffer at 37°C) to define a "use-by" time for your solutions. 3. Re-evaluate Storage Conditions: Consider storing stock solutions at a lower temperature (e.g., -80°C instead of -20°C) and in smaller aliquots to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is highly soluble. DMSO and ethanol are common choices.

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the solvent to the desired final concentration. If necessary, gently warm the solution or sonicate to ensure complete dissolution.

  • Inert Atmosphere: If long-term stability is critical, flush the vial with an inert gas (nitrogen or argon) before sealing.

  • Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial with a PTFE-lined cap) at an appropriate temperature (-20°C or -80°C).

  • Aliquoting: For frequently used solutions, it is advisable to prepare smaller aliquots to minimize the number of freeze-thaw cycles for the bulk stock.

Protocol 2: A Basic Forced Degradation Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) with a specified light intensity.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to monitor the degradation of the parent compound and the formation of degradation products.

Visualizing Potential Degradation and Experimental Workflow

The following diagrams illustrate a potential degradation pathway for this compound and the workflow for a forced degradation study.

cluster_degradation Potential Degradation Pathways Parent This compound Oxidized_Ring Oxidized Pyridinone (e.g., dihydroxypyridine) Parent->Oxidized_Ring Oxidation (O2, light) Oxidized_Chain Oxidized Side Chain (e.g., imine, aldehyde) Parent->Oxidized_Chain Oxidation Hydrolyzed Ring-Opened Product Parent->Hydrolyzed Hydrolysis (strong acid/base)

Caption: Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Quench Neutralize/Quench Reaction Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Identify Degradants & Determine Degradation Rate Analyze->Data End Establish Stability Profile Data->End

Caption: Workflow for a forced degradation study.

Summary of Stability Considerations

Solvent Type Potential Stability Issues Recommendations
Aqueous Buffers Oxidation, pH-dependent hydrolysis, microbial growth.Prepare fresh, filter-sterilize, protect from light, and store at 2-8°C for short-term use.
Polar Protic (e.g., MeOH, EtOH) Solvolysis, potential for catalyzing degradation.Use high-purity solvents. Store at low temperatures.
Polar Aprotic (e.g., DMSO, DMF) Oxidation (especially DMSO at high temp), moisture absorption.Use anhydrous grade solvents, store under an inert atmosphere, and avoid repeated freeze-thaw cycles.
Non-Polar (e.g., Toluene, Hexane) Generally low solubility.Not recommended as primary stock solvents unless solubility is confirmed to be adequate.

References

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. Retrieved from [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35849–35871.
  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35849–35871.
  • NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • The Pharma Journal. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in the Chemistry of 2-Pyridone. Retrieved from [Link]

  • PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Retrieved from [Link]

  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

Welcome to the technical support center for the purification of 1-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying chemical principles and providing step-by-step protocols.

Q1: My reaction work-up resulted in a dark, viscous oil that shows multiple spots on a TLC plate. What is the most effective initial purification step?

A1: Acid-Base Extraction is the Recommended First Step.

The structure of this compound contains a primary amine, which is basic. This feature can be exploited to separate it from neutral or acidic impurities through a liquid-liquid acid-base extraction. The amine will be protonated in an acidic aqueous solution and move from the organic phase to the aqueous phase, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous phase will deprotonate the amine, allowing it to be extracted back into an organic solvent.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times, collecting the acidic aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Back-Extraction (Optional): Wash the combined acidic layers once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. Monitor the pH using litmus paper or a pH meter.

  • Product Extraction: Extract the now basic aqueous layer multiple times with DCM. The higher density of DCM facilitates separation.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Q2: After an initial extraction, my TLC still shows impurities close to my product spot. How do I select an optimal solvent system for flash column chromatography?

A2: Systematic TLC Screening is Essential.

The polarity of this compound, with its amine and pyridinone functional groups, necessitates a polar eluent system for column chromatography. The key challenge is often the interaction of the basic amine with the acidic silica gel, which can cause significant streaking.[1]

Screening Strategy:

  • Start with a binary system: Begin with a mixture of a moderately polar solvent and a very polar solvent. Dichloromethane/Methanol (DCM/MeOH) is a common starting point.

  • Incorporate a basic modifier: To mitigate streaking, add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the eluent system.[2] This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation.

  • Target Rf Value: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate for optimal separation on a column.[3]

Solvent System Ratio (v/v/v) Comments
Dichloromethane / Methanol / Triethylamine95 : 4.5 : 0.5 to 90 : 9 : 1A good starting point. Adjust MeOH concentration to change polarity.
Ethyl Acetate / Methanol / Ammonium Hydroxide90 : 9 : 1Alternative system if DCM/MeOH fails to provide separation.
Chloroform / Methanol9 : 1A classic system, but be mindful of chloroform's toxicity. May also require a basic modifier.[1]
Q3: My compound is streaking severely on the silica gel column, even with a basic modifier. What is causing this and what are my options?

A3: Strong Amine-Silica Interaction is the Likely Cause.

Severe streaking indicates a strong, irreversible, or slow-to-equilibrate interaction between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. While basic modifiers are often sufficient, highly basic compounds may require more rigorous methods.

Causality Diagram: Amine Interaction with Silica Gel

G cluster_0 Standard Silica Gel (Acidic) cluster_1 Silica Gel with Basic Modifier (e.g., NEt3) Silica Si-OH Result Result: Peak Tailing / Streaking Amine R-NH2 Amine->Silica Strong Adsorption (H-bonding, ionic interaction) Silica_mod Si-O⁻ ⁺HNEt3 Result_mod Result: Symmetrical Peak Amine_mod R-NH2 Amine_mod->Silica_mod Weak, Reversible Interaction

Caption: Interaction of a basic amine with standard vs. base-modified silica gel.

Troubleshooting Solutions:

  • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite®. This often leads to a more uniform starting band.[4]

    • Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH). Add 2-3 times its weight in silica gel. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully layer this powder on top of your packed column.[2]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for separating basic compounds. You will need to re-screen TLC plates (using alumina TLC plates) to find a suitable solvent system.

    • Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. Assuming a common pathway, such as the N-alkylation of 2-hydroxypyridine (the tautomer of pyridin-2(1H)-one) with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) followed by deprotection, you can anticipate the following:

  • Unreacted Starting Materials: 2-hydroxypyridine.

  • Reagents from Side Reactions: Impurities from the specific protecting group used for the amine.

  • O-Alkylated Isomer: 2-(2-Aminoethoxy)pyridine, which is a common byproduct in the alkylation of pyridones.

  • Dialkylated Product: Bis-alkylation on the nitrogen or oxygen.

Q2: How can I definitively assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[5]

Technique Principle Information Provided Advantages & Limitations
q¹H NMR Integration of ¹H NMR signals relative to a certified internal standard.[6]Absolute purity (mass fraction).Adv: Provides structural confirmation and purity in one experiment without needing a reference standard of the analyte. Lim: Lower sensitivity than HPLC; peak overlap can be an issue.[6]
HPLC-MS Chromatographic separation based on polarity, followed by mass-to-charge ratio detection.Relative purity (% area) and molecular weight of impurities.Adv: High sensitivity and resolution for detecting trace impurities. MS provides mass identification.[7] Lim: Requires method development; basic amines can show poor peak shape on standard C18 columns.[8]
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen.Confirms the elemental composition.Adv: Provides strong evidence of purity if the experimental values match the theoretical values within a narrow margin (e.g., ±0.4%). Lim: Does not detect impurities with the same elemental composition.
Q3: What are the best practices for storing purified this compound?

A3: The compound contains a primary amine, which can be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, proper storage is crucial to maintain its purity.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep in a cool, dark place. Refrigeration (2-8 °C) is recommended.[9]

  • Container: Use a well-sealed vial, preferably amber glass to protect from light.

Q4: What are the key spectroscopic signals that confirm the identity of this compound?

A4: The following are expected spectroscopic features based on the compound's structure.[10]

  • ¹H NMR:

    • You should observe four distinct protons on the pyridinone ring, typically in the range of δ 6.0-7.5 ppm.

    • Two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl chain. The N-CH₂ attached to the pyridinone will be further downfield than the CH₂-NH₂.

    • A broad singlet for the -NH₂ protons, which may exchange with D₂O.

  • Mass Spectrometry (ESI+):

    • The primary ion observed should be the protonated molecule [M+H]⁺.

    • Calculated Molecular Weight: 138.17 g/mol .[10]

    • Expected m/z for [M+H]⁺: 139.08.

Purification Workflow Overview

G start Crude Product (Oil/Solid) extraction Acid-Base Extraction start->extraction tlc1 TLC Analysis extraction->tlc1 column Flash Column Chromatography (Silica or Alumina + Basic Modifier) tlc1->column Impurities Present evaporation Solvent Evaporation tlc1->evaporation Product is Sufficiently Pure fractions Collect & Combine Fractions column->fractions tlc2 TLC Analysis of Fractions fractions->tlc2 tlc2->evaporation Pure Fractions Identified purity_check Final Purity & Identity Check (NMR, HPLC-MS, etc.) evaporation->purity_check recrystallization Recrystallization (Optional, for high purity) purity_check->recrystallization Purity < 95% or Crystalline Solid Desired final_product Pure Product purity_check->final_product Purity ≥ 95% recrystallization->purity_check

Caption: A decision-making workflow for the purification of this compound.

References
  • Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. ACS Publications.
  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.
  • 1-Pyridin-2-yl-ethylamine. Chem-Impex.
  • This compound | C7H10N2O | CID 16791350. PubChem.
  • 2-(2-Pyridyl)ethylamine 95 2706-56-1. Sigma-Aldrich.
  • Method for pyridine amine derivative. Chromatography Forum.
  • 2-Pyridineethanamine | C7H10N2 | CID 75919. PubChem.
  • Column chromatography. University of Calgary.
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central (PMC).
  • How to choose the best solution for column chromatography?. ResearchGate.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central (PMC).
  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • 2-(2-Aminoethyl)pyridine | 2706-56-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 4-(2-Aminoethyl)pyridine One. Chongqing Chemdad Co., Ltd.
  • 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. National Center for Biotechnology Information. Available from:

  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.
  • 2-(2-Pyridyl)ethylamine 95 2706-56-1. Sigma-Aldrich.
  • A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for. Benchchem.
  • 2-(1-Aminoethyl)pyridine 97 42088-91-5. Sigma-Aldrich.
  • 4-(2-Aminoethyl)pyridine 96 13258-63-4. Sigma-Aldrich.
  • 2-(1-Aminoethyl)pyridine 97 42088-91-5. Sigma-Aldrich.

Sources

Technical Support Center: 1-(2-aminoethyl)pyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Reaction Byproducts

Welcome to the technical support guide for the synthesis of 1-(2-aminoethyl)pyridin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. Instead of a rigid protocol, this guide offers a dynamic question-and-answer framework to address specific, real-world experimental issues, focusing on the identification and mitigation of common reaction byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively design more robust synthetic routes.

Part 1: Core Troubleshooting - The N- vs. O-Alkylation Dilemma

The most prevalent challenge in synthesizing N-substituted 2-pyridones is the inherent ambident nucleophilicity of the 2-pyridone ring system. It exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms.[1][2] This equilibrium is the root cause of the most common byproduct formation.

Q1: My reaction has produced two distinct products with identical mass spectra. What is the likely identity of the major byproduct, and how can I differentiate it from my target compound, this compound?

A1: The most probable byproduct is the O-alkylated isomer, 2-(2-aminoethoxy)pyridine . This arises from the reaction of your alkylating agent with the 2-hydroxypyridine tautomer. While mass spectrometry will show identical masses for both N- and O-alkylated products (C₇H₁₀N₂O, MW: 138.17 g/mol [3]), they are structurally distinct and can be differentiated by other analytical techniques.

Causality Behind Isomer Formation:

The ratio of N- to O-alkylation is highly dependent on reaction conditions.[4][5] The pyridone anion is an ambident nucleophile. Hard electrophiles tend to react at the harder oxygen atom, while soft electrophiles favor the softer nitrogen atom. Factors like the choice of solvent, counter-ion (from the base), and temperature play a critical role in modulating this selectivity.[1]

Diagram 1: Competing N- vs. O-Alkylation Pathways

Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Reaction 2-Pyridone Pyridin-2(1H)-one (Lactam) 2-Hydroxypyridine 2-Hydroxypyridine (Lactim) 2-Pyridone->2-Hydroxypyridine Equilibrium N_Product Target Product: This compound 2-Pyridone->N_Product N-Alkylation (Desired) O_Product Byproduct: 2-(2-aminoethoxy)pyridine 2-Hydroxypyridine->O_Product O-Alkylation (Side Reaction) Alkylating_Agent Br-CH2CH2-NH2·HBr + Base Troubleshooting Workflow cluster_input Analysis of Crude Reaction cluster_problems Problem Identification cluster_solutions Solution Pathway start Run TLC & LC-MS p1 Two Isomers, Same Mass? start->p1 p2 High MW Species Present? start->p2 p3 Incomplete Conversion? start->p3 s1 O-Alkylation Byproduct Confirm with NMR Optimize Reaction (Base, Solvent) p1->s1 Likely s2 Over-Alkylation Use Protected Reagent Control Stoichiometry p2->s2 Likely s3 Optimize Conditions (Temp, Time) Use Stronger Base (e.g., NaH) Refine Purification p3->s3 Likely

Sources

Technical Support Center: Synthesis of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Overview of the Synthesis

The synthesis of this compound typically proceeds via a two-step sequence involving the N-alkylation of 2-pyridone followed by the deprotection of a protected amino group. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation step. 2-Pyridone is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[1][2] Formation of the O-alkylated product, 2-(2-aminoethoxy)pyridine, is a common side reaction that can significantly lower the yield of the desired N-alkylated product.[2][3]

This guide will focus on a robust and widely applicable strategy: the N-alkylation of 2-pyridone with an N-protected 2-haloethylamine, specifically N-(2-bromoethyl)phthalimide, followed by deprotection to unveil the primary amine. This approach effectively prevents side reactions at the amino group and allows for a more controlled N-alkylation of the pyridone ring.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My N-alkylation reaction is giving a low yield of the desired product, and I'm observing a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?

Answer: This is the most common challenge in this synthesis. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2] Here are several factors to consider for improving N-selectivity:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role.

    • For higher N-selectivity, a common strategy is to use a non-polar solvent with a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Non-polar solvents generally favor N-alkylation.[2]

    • Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation, especially with stronger bases.[2]

    • A promising approach is the use of a micellar system, such as Tween 20 in water, which has been shown to promote high N-selectivity.[4][5]

  • Counter-ion Effect: The nature of the cation from the base can influence the reaction outcome. Larger, softer cations like cesium can favor N-alkylation.

  • Temperature: While higher temperatures can increase the reaction rate, they may also decrease selectivity. It is often beneficial to run the reaction at a moderate temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

Question 2: I am using N-(2-bromoethyl)phthalimide for the alkylation, but the reaction is very slow or incomplete. What can I do to drive the reaction to completion?

Answer: Sluggish reactions can be frustrating. Here are a few troubleshooting steps:

  • Reagent Purity: Ensure that your 2-pyridone and N-(2-bromoethyl)phthalimide are pure and dry. Impurities can inhibit the reaction.

  • Base Strength and Stoichiometry: Ensure you are using a sufficient amount of base (typically 1.1 to 1.5 equivalents) to effectively deprotonate the 2-pyridone. If using a weaker base like K₂CO₃, ensure it is finely powdered and well-stirred to maximize its surface area.

  • Activation of the Halide: If using 2-bromoethylamine, converting it to the more reactive 2-iodoethylamine in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction) can significantly accelerate the reaction.

  • Temperature Increase: If the reaction is clean but slow at lower temperatures, a modest increase in temperature (e.g., to 80 °C) can be beneficial. However, monitor for the formation of byproducts.

Question 3: The deprotection of the phthalimide group with hydrazine is messy, and the yield is low. Are there alternative methods or ways to improve this step?

Answer: Hydrazine hydrate is a common and effective reagent for phthalimide deprotection, but the workup can sometimes be challenging due to the formation of the phthalhydrazide precipitate.[6]

  • Improving the Hydrazine Deprotection:

    • Solvent: Ensure you are using a suitable solvent system, such as ethanol or a mixture of THF and water, to keep all components in solution as much as possible.[6]

    • Workup: After the reaction is complete, acidifying the mixture with dilute HCl can help to precipitate the phthalhydrazide and dissolve the desired amine product in the aqueous layer. After filtration, the aqueous layer can be basified and extracted to recover the product.

  • Alternative Deprotection Method: A milder alternative to hydrazine is the use of sodium borohydride (NaBH₄) in isopropanol, followed by an acidic workup with acetic acid.[7] This method can provide a cleaner reaction and easier workup.[7][8]

Question 4: I am observing multiple spots on my TLC plate after the N-alkylation reaction, even after optimizing for N-selectivity. What are the possible side products and how can I minimize them?

Answer: Besides the O-alkylated isomer, other side products can form:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 2-pyridone.

  • Bis-alkylation: It is possible for the initially formed product to react again with another molecule of the alkylating agent, though this is less common with a 1:1 stoichiometry.

  • Decomposition: At excessively high temperatures, the starting materials or products may decompose.

Minimization Strategies:

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of further byproducts.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the N-(2-bromoethyl)phthalimide to ensure complete consumption of the 2-pyridone.

  • Purification: Careful column chromatography is usually effective in separating the desired product from the O-alkylated isomer and other impurities.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the aminoethyl side chain?

A1: The primary amine on the 2-bromoethylamine is nucleophilic and can react with another molecule of the alkylating agent, leading to polymerization or other side reactions. Protecting the amine as a phthalimide prevents these unwanted reactions and ensures that the alkylation occurs selectively at the 2-pyridone.

Q2: Can I use 2-bromoethylamine hydrobromide directly for the N-alkylation?

A2: While it is possible, it is not recommended for achieving high yields and purity. The free amino group can lead to side reactions as mentioned above. Additionally, the hydrobromide salt requires at least two equivalents of base: one to neutralize the salt and another to deprotonate the 2-pyridone. This can complicate the reaction and lead to a higher salt load in the reaction mixture.

Q3: What is the best way to purify the final product, this compound?

A3: The final product is a relatively polar compound. Purification can be achieved by:

  • Column Chromatography: Using silica gel with a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent the amine from streaking on the column.

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can be an effective final purification step.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Q4: How can I confirm that I have synthesized the N-alkylated product and not the O-alkylated isomer?

A4: Spectroscopic methods are essential for characterization:

  • ¹H NMR: The proton signals of the pyridone ring are significantly different for the N- and O-alkylated isomers. In the N-alkylated product, the protons on the ethyl chain will typically appear as distinct triplets.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the 2-pyridone ring (around 160-165 ppm) is a key indicator of the N-alkylated product. This signal would be absent in the O-alkylated isomer, which would instead show a signal for an oxygen-attached aromatic carbon at a different chemical shift.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product.

Experimental Protocols

Step 1: Synthesis of 2-(2-Oxo-2H-pyridin-1-yl)ethyl-isoindole-1,3-dione (N-alkylation)

This protocol describes the N-alkylation of 2-pyridone with N-(2-bromoethyl)phthalimide.

Materials:

  • 2-Pyridone

  • N-(2-bromoethyl)phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-pyridone (1.0 eq.), N-(2-bromoethyl)phthalimide (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to the flask (concentration of 2-pyridone ~0.2-0.5 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-oxo-2H-pyridin-1-yl)ethyl-isoindole-1,3-dione.

Data Presentation:

ParameterRecommended ConditionExpected Outcome
Solvent Anhydrous AcetonitrileGood N-selectivity
Base K₂CO₃ (anhydrous, powdered)Moderate reaction rate, good N-selectivity
Temperature Reflux (~82 °C)Reasonable reaction time (12-24h)
Typical Yield 60-80%After chromatography

Experimental Workflow Diagram (Step 1):

G reagents 2-Pyridone (1 eq) N-(2-bromoethyl)phthalimide (1.05 eq) K₂CO₃ (1.5 eq) solvent Anhydrous Acetonitrile reagents->solvent Add reaction Reflux (82 °C) 12-24 hours solvent->reaction Heat workup Cool to RT Filter solids Concentrate filtrate reaction->workup After completion purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification product 2-(2-Oxo-2H-pyridin-1-yl)ethyl- isoindole-1,3-dione purification->product G start_material Phthalimide-protected pyridone reagents Hydrazine hydrate (4-5 eq) Ethanol start_material->reagents Add reaction Reflux 2-4 hours reagents->reaction Heat workup1 Cool to RT Concentrate reaction->workup1 After completion workup2 Add conc. HCl (pH 1-2) Filter phthalhydrazide workup1->workup2 workup3 Basify filtrate (NaOH, pH >12) workup2->workup3 extraction Extract with CH₂Cl₂ workup3->extraction final_product This compound extraction->final_product Dry & Concentrate

Caption: Phthalimide deprotection.

References

  • The Royal Society of Chemistry. (2014). Supporting Information for General procedure for the deprotection of the phthalimide. Retrieved from [Link]

  • Dolle, R. E., et al. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(23), 9545–9560.
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • ResearchGate. (2025). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Retrieved from [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096.
  • ResearchGate. (2025). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from [Link]

  • Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N-(2-bromoethyl)phthalimide. Retrieved from [Link]

  • Organic Chemistry Portal. Phthalimides. Retrieved from [Link]

  • Utz, D., et al. (2022). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate.

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this compound in your experiments. As pyridinone scaffolds are pivotal in medicinal chemistry, understanding the nuances of their handling and application is critical for experimental success.[1][2][3][4]

I. Compound Overview and Key Considerations

This compound is a bifunctional molecule featuring a pyridinone core and a primary aminoethyl side chain. The pyridinone moiety is a "privileged structure" in drug discovery, known for its ability to act as both a hydrogen bond donor and acceptor, and for its favorable physicochemical properties.[3][4] The primary amine offers a reactive handle for further synthetic modifications.

Due to the limited availability of detailed experimental data for this specific molecule, this guide synthesizes information from its structural class and related compounds to provide a robust framework for its use.

II. Storage and Handling Guidelines

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Storage Recommendations
ParameterRecommendationRationale
Temperature Store in a dry, cool, and well-ventilated place.[5]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amino group can be susceptible to oxidation and the compound may be hygroscopic.
Container Keep the container tightly closed.[5]To prevent moisture absorption and contamination.
Incompatibilities Store away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.To prevent potentially hazardous reactions.
Handling Precautions
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, purification, and use of this compound and related pyridinone derivatives.

Scenario 1: Low Yield in N-Alkylation or Acylation Reactions

Problem: You are using this compound as a nucleophile in an N-alkylation or acylation reaction and are observing low yields of the desired product.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The primary amine needs to be sufficiently deprotonated to act as an effective nucleophile.

    • Troubleshooting: Ensure you are using a suitable base and that it is added in the correct stoichiometric amount. Consider a stronger base if necessary.

  • Side Reactions: The pyridinone nitrogen can also be alkylated, leading to a mixture of products.

    • Troubleshooting: Optimize reaction conditions (temperature, solvent, reaction time) to favor N-alkylation of the primary amine. Protecting the pyridinone nitrogen may be necessary in some cases.

  • Degradation of Starting Material: The compound may be degrading under the reaction conditions.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to check for the disappearance of the starting material and the appearance of degradation products. Consider milder reaction conditions.

Scenario 2: Difficulty in Purification by Column Chromatography

Problem: The purification of your product derived from this compound is proving challenging, with streaking on the TLC plate and poor separation on a silica gel column.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic amino group and the polar pyridinone can interact strongly with the acidic silica gel, leading to tailing and poor resolution.

    • Troubleshooting:

      • Neutralize the Silica: Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase chromatography.

      • Modify the Eluent: Add a small percentage of a polar solvent like methanol or an amine like triethylamine to the eluent to improve the elution of your compound.

IV. Frequently Asked Questions (FAQs)

Q1: Is this compound air and moisture sensitive?

A1: While specific data is limited, compounds containing primary amines can be susceptible to oxidation by air and can be hygroscopic. Therefore, it is best practice to handle this compound under an inert atmosphere and store it in a tightly sealed container in a desiccator.

Q2: What are the likely degradation pathways for this compound?

A2: Potential degradation pathways could involve oxidation of the amino group or hydrolysis of the pyridinone ring under strong acidic or basic conditions. Exposure to light may also lead to degradation over time.

Q3: What is the best way to dispose of waste containing this compound?

A3: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company.

V. Representative Experimental Protocol: N-Acylation

This protocol is a general representation of how this compound might be used in a typical N-acylation reaction. Note: This is a hypothetical protocol and should be adapted and optimized for your specific substrate and reaction scale.

Objective: To synthesize N-(2-(2-oxo-2H-pyridin-1-yl)ethyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a DCM/methanol eluent system, potentially with a small amount of triethylamine) to afford the desired N-acetylated product.

VI. Visualizations

Workflow for Handling a Spill

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up with Appropriate Materials neutralize->cleanup dispose Dispose of Waste in a Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate end Incident Reported decontaminate->end

Caption: Decision workflow for safely handling a chemical spill.

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting low_yield Low Reaction Yield sub_node_1 Check Starting Material Purity low_yield->sub_node_1 sub_node_2 Verify Reaction Conditions low_yield->sub_node_2 sub_node_3 Investigate Side Reactions low_yield->sub_node_3 sub_node_4 Optimize Work-up and Purification low_yield->sub_node_4 action_1 action_1 sub_node_1->action_1 Action: Run NMR/LC-MS of starting material action_2 action_2 sub_node_2->action_2 Action: Check temperature, time, solvent dryness action_3 action_3 sub_node_3->action_3 Action: Analyze crude mixture by LC-MS action_4 action_4 sub_node_4->action_4 Action: Check aqueous layers for product, consider alternative chromatography

Caption: A logical approach to troubleshooting low reaction yields.

VII. References

  • Semantic Scholar. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

  • Frontiers in Chemistry. (2022-03-23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

Sources

"1-(2-aminoethyl)pyridin-2(1H)-one" avoiding degradation in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-aminoethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results can often be traced back to compound degradation. By understanding the chemical nature of this molecule and implementing proper handling techniques, you can ensure the reliability and reproducibility of your data.

Understanding the Molecule: Key Stability Considerations

This compound (PubChem CID: 16791350) is a bifunctional molecule featuring two key chemical moieties: a primary alkyl amine and a pyridinone ring [1]. Each presents unique stability challenges.

  • Primary Amine Group: The aminoethyl side chain is basic and nucleophilic.[2][3] This makes it susceptible to oxidation, particularly in aqueous solutions exposed to the atmosphere, and reactions with electrophilic components in your assay medium (e.g., aldehydes, ketones).[3][4]

  • Pyridinone Ring: This heterocyclic system is a privileged scaffold in medicinal chemistry, often chosen for its metabolic stability and ability to form key hydrogen bonds.[5][6] However, like many N-heterocyclic compounds, it is not entirely inert and can be susceptible to oxidative degradation under certain conditions.[7]

This guide provides direct answers and troubleshooting strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

Answer: Proper preparation and storage of stock solutions are the first line of defense against degradation.

  • Solvent Selection: Use high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) for your primary stock solution. DMSO is generally inert and an excellent solvent for a wide range of organic molecules. Avoid using acetone, as primary amines can react with it.[4]

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your assay, reducing potential solvent effects.

  • Handling: Weigh the compound and dissolve it in a clean, dry glass vial. To prevent atmospheric oxidation of the primary amine, briefly purge the vial headspace with an inert gas like argon or nitrogen before sealing.[8]

  • Storage Conditions: Store stock solutions at -20°C or, for long-term storage (>6 months), at -80°C. Protect from light by using amber vials or wrapping them in foil. Lower aliphatic amines can be sensitive to atmospheric oxidation, which can sometimes lead to discoloration over time.[3]

Q2: I'm seeing a yellow/brown tint develop in my working solutions. What's happening?

Answer: A color change is a classic indicator of oxidative degradation. Lower aliphatic amines and related compounds can get colored on storage due to atmospheric oxidation.[3]

  • Cause: The primary amine is likely oxidizing. This can be accelerated by exposure to air (oxygen), light, and certain metal ions in your buffer.

  • Solution:

    • Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment from your frozen DMSO stock. Do not store dilute aqueous solutions.

    • Degas Buffers: For sensitive or long-duration assays (>4 hours), use buffers that have been degassed by sonication, vacuum, or sparging with nitrogen to remove dissolved oxygen.

    • Consider Antioxidants: If compatible with your assay, the inclusion of a mild antioxidant like N-acetylcysteine (NAC) at a low concentration (e.g., 1 mM) can sometimes help, but this must be validated to ensure it doesn't interfere with your experimental system.

Q3: My assay results are inconsistent from day to day. Could compound degradation be the cause?

Answer: Yes, this is a very common scenario. If the effective concentration of your active compound is decreasing over the course of an experiment or between experiments, you will see poor reproducibility.

  • Troubleshooting Steps:

    • Check Handling Procedures: Re-evaluate your entire workflow, from thawing the stock solution to adding it to the assay plate. Are you minimizing the time the compound spends in dilute aqueous buffer at room temperature?

    • Buffer pH and Composition: The basicity of amines is highly dependent on their chemical environment.[4] Use a well-buffered system (e.g., HEPES or Phosphate buffer, pH 7.0-7.4). Avoid highly acidic or basic conditions unless required by the experiment, as this can catalyze degradation. Be aware of reactive components in complex media like cell culture supplements which may contain reactive aldehydes or other species.

    • Analytical Confirmation: To definitively confirm degradation, use an analytical technique like HPLC. Compare a freshly prepared sample to one that has been incubated under assay conditions (e.g., 24 hours at 37°C). The appearance of new peaks or a decrease in the area of the parent peak is direct evidence of degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Gradual loss of compound activity in a multi-day experiment. 1. Oxidative degradation of the amine or pyridinone ring. 2. Reaction with components in the cell culture medium.1. Prepare fresh working solution and add it to the medium immediately before use. 2. For very long experiments, consider replenishing the medium with freshly prepared compound daily. 3. Use degassed, antioxidant-supplemented (if validated) buffers/media.
High variability between replicate wells. 1. Incomplete dissolution or precipitation of the compound upon dilution into aqueous buffer. 2. Adsorption to plasticware.1. After diluting the DMSO stock into aqueous buffer, vortex thoroughly. Visually inspect for any precipitate. 2. Perform serial dilutions in the aqueous buffer rather than a single large dilution step. 3. Consider using low-adhesion microplates.
Unexpected assay signal or artifact. The degradation product itself may be active or interfere with the detection method (e.g., fluorescence, absorbance).1. Run a "compound-only" control (no cells/enzyme) to check for background signal. 2. Run a "degraded compound" control by intentionally stressing the compound (e.g., prolonged incubation at high temp) to see if it generates the artifact. 3. Confirm compound purity and identity via LC-MS.

Protocols for Minimizing Degradation

Protocol 1: Preparation of Stock and Working Solutions

This protocol ensures the highest integrity of the compound before it enters your assay.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Stock Solution Preparation (10 mM in DMSO):

    • Aseptically weigh out the required amount of compound (MW: 138.17 g/mol )[1] into a sterile, amber glass vial.

    • Add the calculated volume of anhydrous-grade DMSO.

    • Vortex for 2-3 minutes until fully dissolved.

    • Purge the vial headspace with a gentle stream of nitrogen or argon for 10-15 seconds.

    • Seal tightly with a PTFE-lined cap.

  • Aliquoting and Storage:

    • Create small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store immediately at -20°C for short-term use or -80°C for long-term storage.

  • Working Solution Preparation (Example: 10 µM final in Assay Buffer):

    • Thaw a single aliquot of the 10 mM DMSO stock at room temperature.

    • Perform a serial dilution. For example, dilute 1:100 into assay buffer to get a 100 µM intermediate solution (vortex immediately).

    • Dilute the 100 µM intermediate solution 1:10 into the final assay plate to achieve 10 µM. This step should be done immediately before starting the experiment.

Visualization of a Stability-Focused Workflow

The following workflow diagram illustrates the critical checkpoints for maintaining compound integrity.

Workflow cluster_prep Preparation cluster_assay Assay Execution receive Receive Solid Compound prep_stock Prepare Concentrated Stock in Anhydrous DMSO receive->prep_stock check1 Inert Gas Purge? prep_stock->check1 aliquot Aliquot for Single Use store Store at -80°C, Protected from Light aliquot->store thaw Thaw Single Aliquot store->thaw prep_working Prepare Fresh Working Solution in Degassed Buffer thaw->prep_working check2 Immediate Use? prep_working->check2 run_assay Perform Assay (Minimize Incubation Time) analyze Data Analysis run_assay->analyze check1->aliquot Yes check2->run_assay Yes

Caption: A stability-focused workflow for handling this compound.

Potential Degradation Pathways

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on the functional groups present. Understanding these helps in designing mitigation strategies.

  • Amine Oxidation: The primary amine is the most probable site of initial degradation. Atmospheric oxygen can lead to a cascade of reactions, forming imines, hydroxylamines, or other oxidized species, often resulting in colored byproducts.

  • Reaction with Electrophiles: The nucleophilic lone pair on the primary amine can react with any electrophilic species in the assay medium, such as trace aldehydes from oxidized buffer components or cell metabolites.

  • Ring Oxidation: While more stable, the pyridinone ring can undergo hydroxylation or oxidative ring cleavage under harsh conditions or in the presence of specific enzymes or reactive oxygen species (ROS) generated during an assay.[7][9]

Visualization of Potential Degradation Sites

Caption: Potential chemical degradation pathways for this compound.

By adhering to these guidelines, you can significantly enhance the quality and reliability of your experimental data when working with this compound. For further questions, please do not hesitate to contact our technical support team.

References

  • CHAPTER 21: AMINES . (n.d.). University of Calgary. Retrieved from [Link]

  • Amines . (n.d.). NCERT. Retrieved from [Link]

  • Analytical Methods for Pyridine . (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines . (2017). Master Organic Chemistry. Retrieved from [Link]

  • How is the stability of primary amine in the side chain of polymer? (2017). ResearchGate. Retrieved from [Link]

  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine... ResearchGate. Retrieved from [Link]

  • Properties of amines . (n.d.). Lumen Learning. Retrieved from [Link]

  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • Nunberg, J. H., et al. (1993). A rapid bioassay for the determination of non-nucleoside HIV-1 reverse transcriptase inhibitor plasma levels . PubMed. Retrieved from [Link]

  • Fursa, O., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered . NIH National Library of Medicine. Retrieved from [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP . (n.d.). ResearchGate. Retrieved from [Link]

  • Harris, S. F., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors . NIH National Library of Medicine. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances . (2023). ResearchGate. Retrieved from [Link]

  • Wu, G., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids . ACS Publications. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry . NIH National Library of Medicine. Retrieved from [Link]

  • Metabocard for 2-(2-Aminoethyl)pyridine . (2021). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates... (2023). MDPI. Retrieved from [Link]

  • Ortiz, R., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine... PubMed. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems . NIH National Library of Medicine. Retrieved from [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.). Google Patents.
  • Small Molecule Development Analytical Methods for Faster Time to Market . (n.d.). Hovione. Retrieved from [Link]

  • 4-(2-Aminoethyl)pyridine . (n.d.). Krackeler Scientific, Inc. Retrieved from [Link]

  • 2-Pyridineethanamine . (n.d.). PubChem. Retrieved from [Link]

  • 2-Pyridylethylamine . (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: 1-(2-aminoethyl)pyridin-2(1H)-one Assay Development & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

The pathway from identifying a novel compound to selecting a preclinical candidate can be complex and challenging.[1] This process relies on the development of rapid, sensitive, and reproducible assays to understand the behavior and characteristics of the molecule .[1]

Part 1: Foundational Knowledge & Initial Assay Design

Before embarking on assay development, it is crucial to understand the physicochemical properties of 1-(2-aminoethyl)pyridin-2(1H)-one.

Molecule Profile
PropertyValue/InformationSource
Molecular Formula C₇H₁₀N₂OPubChem[2]
Molecular Weight 138.17 g/mol PubChem[2]
IUPAC Name 1-(2-aminoethyl)pyridin-2-onePubChem[2]
Key Structural Features A pyridinone ring (potential chromophore) and a primary aminoethyl side chain (basic, nucleophilic, and a potential site for reactivity/instability).Inferred from structure[2]

The presence of the primary amine and the pyridinone ring suggests that the compound will be amenable to analysis by reverse-phase HPLC with UV detection or mass spectrometry. However, these functional groups also present specific challenges that must be proactively addressed.

FAQ: Initial Assay Strategy

Q1: What is the best analytical technique to start with for quantifying this compound?

A1: For a novel small molecule like this, a liquid chromatography-based method is the most robust starting point.

  • HPLC with UV Detection (HPLC-UV): The pyridinone ring system is expected to have a UV absorbance maximum, making HPLC-UV a good choice for initial development due to its accessibility and simplicity. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended to determine the optimal detection wavelength.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity, especially for analyzing the compound in complex biological matrices like plasma or tissue homogenates.[3] LC-MS/MS provides a great balance of sensitivity, selectivity, and robustness for small-molecule biomarker assays.[3]

Q2: I don't have a pure analytical standard. Can I still develop an assay?

A2: While a certified reference standard is essential for a fully validated, quantitative assay, you can begin method development with a well-characterized batch of the synthesized compound. It is critical to establish the purity of this "in-house" standard as accurately as possible (e.g., via qNMR, elemental analysis, or HPLC with a universal detector like a CAD or ELSD) as all subsequent quantitation will be relative to its assumed purity.

Part 2: Sample & Standard Preparation - The First Source of Variability

Inconsistent sample and standard preparation is a primary driver of assay irreproducibility. The chemical nature of this compound requires careful consideration of solubility and stability.

FAQ: Handling and Stability

Q3: My stock solution of this compound seems to lose potency over time. What's happening?

A3: The primary amine group can be susceptible to oxidation or reaction with atmospheric CO₂. The pyridinone ring may also be liable to degradation under certain conditions. Stability is a critical parameter that must be understood to ensure data integrity.[4][5]

Troubleshooting Steps:

  • Solvent Choice: Prepare stock solutions in a high-purity, inert solvent like DMSO or a buffered aqueous solution at a pH where the compound is most stable. Avoid reactive solvents.

  • Storage Conditions: Aliquot stock solutions into small, single-use volumes and store them at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles.[6]

  • Perform Stability Studies: It is essential to conduct stability studies to determine the compound's shelf-life under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[6][7][8] These studies evaluate the effect of environmental factors like temperature, humidity, and light over time.[8]

Q4: I'm seeing poor solubility when preparing my standards in aqueous buffers. How can I improve this?

A4: The compound's primary amine will be protonated and more soluble at acidic to neutral pH.

  • Initial Dissolution: Dissolve the compound first in a small amount of organic solvent (e.g., DMSO, Methanol) before diluting it into your aqueous buffer.

  • pH Adjustment: Ensure your aqueous buffer pH is at least 1-2 units away from the pKa of the primary amine to maintain a consistent ionization state and improve solubility.

  • Salting Out: High concentrations of salts in your buffer can sometimes decrease the solubility of organic molecules. If this is suspected, try reducing the buffer's ionic strength.

Workflow: Preparing a Robust Standard Curve

cluster_prep Standard Preparation cluster_curve Working Curve Generation start Weigh high-purity This compound (analytical balance) dissolve Dissolve in 100% DMSO to create a concentrated primary stock (e.g., 10 mM) start->dissolve aliquot Aliquot into single-use vials and store at -80°C dissolve->aliquot thaw Thaw one aliquot of primary stock aliquot->thaw Use a fresh vial for each experiment intermediate Prepare an intermediate stock in mobile phase A or appropriate diluent thaw->intermediate serial Perform serial dilutions from the intermediate stock to create calibration standards (e.g., 8 points) intermediate->serial analyze Analyze immediately serial->analyze cluster_solutions Troubleshooting Steps start Peak Tailing Observed for this compound ph_adjust Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with formic acid or TFA) This protonates silanols and reduces interaction. start->ph_adjust buffer_mod Add a Competing Base (e.g., 10-20 mM triethylamine) This saturates the active silanol sites. ph_adjust->buffer_mod If tailing persists... column_change Switch to a Different Column (e.g., a modern, high-purity silica column with end-capping, or a hybrid particle column). buffer_mod->column_change If tailing persists...

Sources

Validation & Comparative

A Comparative Guide to Pyridinone Derivatives: Profiling 1-(2-aminoethyl)pyridin-2(1H)-one Against Key Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1][2] This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitutions at various positions on the ring.[3][4] This adaptability has led to the development of pyridinone derivatives with a wide spectrum of therapeutic applications, including antitumor, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comparative analysis of 1-(2-aminoethyl)pyridin-2(1H)-one , a simple N-substituted pyridinone, against other well-characterized pyridinone derivatives to offer researchers and drug development professionals insights into the structure-activity relationships (SAR) that govern the diverse functionalities of this chemical class.

While comprehensive biological data for this compound is not extensively available in the public domain, its structural features provide a basis for comparison with functionally diverse analogs. This guide will delve into the known attributes of selected pyridinone derivatives, offering a predictive context for the potential applications of this compound.

The Subject of Comparison: this compound

This compound is a pyridin-2(1H)-one derivative featuring a flexible aminoethyl side chain at the N1 position. Its chemical structure and basic properties are summarized below.

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)pyridin-2-one[5]
Molecular Formula C7H10N2O[5]
Molecular Weight 138.17 g/mol [5]
CAS Number 35597-92-3[5]

The presence of a primary amine in the side chain suggests potential for further functionalization and interaction with biological targets through hydrogen bonding or salt bridge formation. The ethyl linker provides conformational flexibility, allowing the terminal amino group to orient itself in various spatial arrangements. The core pyridinone ring itself is a known pharmacophore, capable of engaging in crucial interactions within enzyme active sites.[6]

While specific experimental data on the biological activity of this compound is limited in publicly accessible literature, its structure is mentioned in patent literature, suggesting its potential as an intermediate or a component of more complex bioactive molecules.[5]

Comparative Analysis with Other Pyridinone Derivatives

To understand the potential of this compound, we will compare it with three classes of pyridinone derivatives with well-documented biological activities:

  • Pyridinone-based Kinase Inhibitors

  • Pyridinone-based Antiviral Agents (HIV-1 Reverse Transcriptase Inhibitors)

  • Analgesic 3,5-Disubstituted Pyridin-2(1H)-ones

Pyridinone-Based Kinase Inhibitors: The Case of PIM-1 Inhibition

The 2-pyridone motif is a recognized hinge-binding fragment in many kinase inhibitors.[7] The nitrogen and exocyclic oxygen atoms of the pyridinone ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

A representative example is a 4,6-dimethyl-2-pyridone derivative identified as a PIM-1 kinase inhibitor.[7] PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy.[8]

Compound ClassKey Structural FeaturesBiological Activity (Example)
PIM-1 Kinase Inhibitor 4,6-dimethyl-2-pyridone core. N-substitution with a morpholino-oxoethoxy group.[7]Potent inhibition of PIM-1 kinase.[7]
This compound Unsubstituted pyridinone ring. N-substitution with an aminoethyl group.Unknown kinase inhibitory activity.

Structure-Activity Relationship Insights:

The dimethyl substitutions on the pyridone ring in the PIM-1 inhibitor likely serve to orient the N1-substituent for optimal interaction with the solvent-exposed region of the ATP-binding pocket.[7] The more complex N-substituent in the PIM-1 inhibitor is designed for specific interactions with residues outside the hinge region to enhance potency and selectivity.

In comparison, the unsubstituted pyridinone ring of this compound could still function as a hinge-binder. The primary amine on the flexible ethyl chain could potentially interact with acidic residues in a kinase active site. However, without other substitutions on the pyridone ring to confer selectivity, it might act as a non-selective kinase inhibitor or exhibit weak activity. Further derivatization of the amino group or the pyridinone ring would likely be necessary to achieve potent and selective kinase inhibition.

Pyridinone-Based Antiviral Agents: HIV-1 Reverse Transcriptase Inhibitors

Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[2][9] These compounds bind to an allosteric pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.

Notable examples include L-697,639 and L-697,661 , which are 3-amino-5-ethyl-6-methylpyridin-2(1H)-one derivatives.[2][9]

Compound ClassKey Structural FeaturesBiological Activity (Example)
HIV-1 NNRTI 3-amino, 5-ethyl, 6-methyl substituted pyridinone core. N-linked benzoxazolyl-methyl group at the 3-amino position.[2][9]Potent inhibition of HIV-1 reverse transcriptase (IC50 in the nM range).[2]
This compound Unsubstituted pyridinone ring. N-substitution with an aminoethyl group.Unknown antiviral activity.

Structure-Activity Relationship Insights:

The SAR for this class of NNRTIs is well-defined. The substituents at positions 3, 5, and 6 of the pyridinone ring are crucial for fitting into the hydrophobic NNRTI binding pocket. The N-linked heterocyclic group (benzoxazole) makes key interactions within this pocket.[6]

This compound lacks the specific substitution pattern required for high-affinity binding to the NNRTI pocket of HIV-1 RT. The flexible N-aminoethyl chain is structurally dissimilar to the rigid, substituted side chains of potent pyridinone NNRTIs. This suggests that this compound is unlikely to be a potent HIV-1 NNRTI without significant structural modification.

Analgesic 3,5-Disubstituted Pyridin-2(1H)-ones

Recent research has identified 3,5-disubstituted pyridin-2(1H)-ones as potent analgesics in models of inflammatory pain. A key example is 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one .

Compound ClassKey Structural FeaturesBiological Activity (Example)
Analgesic Pyridinone 3-(indol-4-yl) and 5-(pyridin-4-ylamino) substitutions on the pyridin-2(1H)-one core.Potent anti-allodynic effect in a rat model of inflammatory pain.
This compound Unsubstituted pyridinone ring. N-substitution with an aminoethyl group.Unknown analgesic activity.

Structure-Activity Relationship Insights:

The analgesic activity of this series is highly dependent on the nature and position of the aryl and amino substituents on the pyridinone ring. The indole and pyridine moieties are critical for the observed biological effect, likely through interactions with specific receptors or enzymes involved in pain signaling pathways.

This compound lacks the key 3,5-disubstitution pattern of these analgesic compounds. While the aminoethyl side chain could potentially interact with biological targets, the absence of the specific aryl groups suggests that it would not share the same mechanism of action or potency as the reported analgesic pyridinones.

Experimental Protocols

General Synthesis of N-Aryl Pyridin-2-ones via Copper-Catalyzed N-Arylation

This protocol is adapted from a mild and efficient method for the N-arylation of 2-pyridones.

Materials:

  • 2-Pyridone

  • Diaryliodonium salt

  • Copper(I) chloride (CuCl)

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (argon or nitrogen), add 2-pyridone (1.0 mmol), the desired diaryliodonium salt (1.2 mmol), and copper(I) chloride (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to the flask, followed by triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-pyridone.

Synthesis of 3,5-Disubstituted Pyridin-2(1H)-ones via Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the synthesis of 3,5-disubstituted pyridinones, which can be adapted from published methods.

Materials:

  • A suitable di-brominated or bromo-substituted pyridin-2(1H)-one precursor

  • Indole-4-boronic acid pinacol ester (or other desired boronic acid/ester)

  • PdCl2(PPh3)2

  • 2 M aqueous solution of Na2CO3

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction flask under an inert atmosphere, add the brominated pyridin-2(1H)-one derivative (1.0 mmol), the boronic acid or ester (1.5 mmol), and 1,4-dioxane (10 mL).

  • Add the 2 M aqueous solution of Na2CO3 (5.0 mmol).

  • Degas the mixture with argon for 10 minutes.

  • Add PdCl2(PPh3)2 (0.05 mmol, 5 mol%).

  • Heat the reaction mixture at reflux and stir overnight (monitor by TLC).

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

General Synthetic Approach to Pyridinone Derivatives

G cluster_synthesis General Pyridinone Synthesis Start Pyridine or Cyclic Precursors Step1 Ring Formation/ Modification Start->Step1 Various Synthetic Routes PyridinoneCore Pyridinone Scaffold Step1->PyridinoneCore Step2 Functionalization (e.g., N-alkylation, C-H activation) PyridinoneCore->Step2 FinalProduct Substituted Pyridinone Derivatives Step2->FinalProduct

Caption: A simplified workflow for the synthesis of pyridinone derivatives.

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pyridinone Pyridinone Inhibitor Kinase Kinase Active Site ATP Binding Pocket Pyridinone:f0->Kinase:f0 Binding & Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase:f0 Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation) PhosphorylatedSubstrate->Downstream

Caption: A diagram illustrating the mechanism of kinase inhibition by a pyridinone derivative.

Conclusion

This compound, with its simple N-aminoethyl substitution, represents a foundational structure within the vast chemical space of pyridinone derivatives. While it lacks the specific and complex substitution patterns of highly potent and selective agents like certain kinase inhibitors, HIV-1 NNRTIs, or analgesics, its core pyridinone scaffold and functionalizable amino group make it a potentially valuable building block for the synthesis of more complex and targeted molecules.

The comparative analysis presented in this guide highlights the critical role of substitutions on the pyridinone ring in dictating biological activity. For researchers and drug development professionals, this compound can be viewed as a starting point for library synthesis or fragment-based drug design. Future studies involving the derivatization of its amino group and substitutions on the pyridinone ring could unlock a range of biological activities, contributing to the ever-expanding therapeutic potential of the pyridinone class of compounds.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. [Link]

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 1991. [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 2016. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, 2022. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2024. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 1993. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate, 2021. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed, 2021. [Link]

Sources

A Comparative Guide to the Efficacy of Pyridin-2(1H)-one Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive, data-driven comparison of the efficacy of various analogs of this versatile scaffold, with a particular focus on derivatives that hold promise in oncology and virology. While direct comparative studies on "1-(2-aminoethyl)pyridin-2(1H)-one" analogs are limited in publicly available literature, this guide synthesizes data from a range of pyridinone derivatives to illuminate key structure-activity relationships (SAR) and guide future drug development efforts.

Our analysis is grounded in experimental data from preclinical studies, offering researchers and drug development professionals a critical resource for evaluating the therapeutic potential of this important class of molecules. We will delve into their efficacy as kinase inhibitors and antiviral agents, provide detailed experimental protocols for their evaluation, and visualize the underlying mechanisms of action.

Comparative Efficacy of Pyridin-2(1H)-one Analogs

The therapeutic efficacy of pyridin-2(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the pyridinone ring. The following sections present a comparative analysis of their performance in two key therapeutic areas: kinase inhibition and antiviral activity.

As Kinase Inhibitors

Pyridin-2(1H)-one derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology.[1][3] Deregulation of kinase activity is a hallmark of many cancers, making selective kinase inhibitors a cornerstone of modern cancer therapy.[1]

Table 1: Comparative Efficacy of Pyridin-2(1H)-one Analogs as Kinase Inhibitors

Compound/Analog IDTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
14q TRKNot specified, but potentPyridin-2(1H)-one scaffold[3]
2 MPS1, Aurora A, Aurora B>10,000, 2,500, 3,3003-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one[1]
3 MPS1, Aurora A, Aurora B3,100, 1,200, 1,3003-amino-5-(pyridin-4-yl)pyridin-2(1H)-one[1]
44a Met60Pyrrolopyridine-pyridinone[4]
44b Met70Pyrrolopyridine-pyridinone[4]

The data reveals that substitutions at the 3 and 5 positions of the pyridinone ring are critical for kinase inhibitory activity. For instance, the 3-aminopyridin-2-one scaffold has been identified as a promising starting point for developing inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.[1] The introduction of aryl or heteroaryl groups at the 5-position, as seen in compounds 2 and 3 , significantly influences their potency and selectivity.[1] Furthermore, the development of pyrrolopyridine-pyridinone derivatives, such as 44a and 44b , has led to potent inhibitors of Met kinase, a key target in various cancers.[4] Compound 14q represents a novel pyridin-2(1H)-one analog with strong in vivo tumor growth inhibition in xenograft models with TRK fusion, highlighting the therapeutic potential of this scaffold.[3]

As Antiviral Agents

The pyridinone core is also a well-established pharmacophore in the development of antiviral drugs, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2][5] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.[2]

Table 2: Comparative Efficacy of Pyridin-2(1H)-one Analogs as Antiviral Agents

Compound/Analog IDVirusEC50 (µM)Key Structural FeaturesReference
7d EV-D68, EV-A71, CVB3Nanomolar rangePyrazolopyridine analog[6]
2a VZV, CMV, MSV7-35 µg/mL9-(3-Amino-2-(phosphonomethoxy)propyl)adenine[7]

Recent studies have expanded the antiviral spectrum of pyridinone-related structures. For example, pyrazolopyridine analogs, such as compound 7d , have shown broad-spectrum activity against enteroviruses by targeting the viral 2C protein.[6] Additionally, nucleotide analogs incorporating a modified pyridinone-like structure have demonstrated activity against various herpesviruses.[7] The structure-activity relationship studies in this area often focus on modifications that enhance the binding affinity to the viral target protein.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate a generalized signaling pathway for kinase inhibition and a typical workflow for evaluating the efficacy of novel pyridinone analogs.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., TRK, Met) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyridinone Pyridinone Analog (Kinase Inhibitor) Pyridinone->RTK Inhibition

Caption: Generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition by pyridinone analogs.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow cluster_in_vitro In Vitro cluster_cell_based Cell-Based start Compound Synthesis & Characterization in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based kinase_assay Kinase Inhibition Assay (IC50 determination) antiviral_assay Antiviral Assay (EC50 determination) in_vivo In Vivo Animal Models cell_based->in_vivo cytotoxicity Cytotoxicity Assay (CC50 determination) cell_proliferation Cell Proliferation Assay viral_replication Viral Replication Assay data_analysis Data Analysis & SAR in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A typical experimental workflow for evaluating the efficacy of pyridinone analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a pyridinone analog that inhibits 50% of the activity of a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyridinone analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of purified recombinant kinase allows for the direct assessment of the compound's effect on the target without the complexity of a cellular environment. The choice of detection reagent depends on the specific assay format and provides a sensitive and quantitative measure of enzyme activity.

Protocol 2: Antiviral Cytopathic Effect (CPE) Assay (EC50 Determination)

Objective: To determine the concentration of a pyridinone analog that protects 50% of host cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., RD cells for enteroviruses)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (pyridinone analogs) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plate for a period sufficient to allow for viral replication and the development of cytopathic effects (typically 2-4 days).

  • Assessment of Cell Viability: Measure the viability of the cells in each well using a suitable cell viability reagent.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the untreated virus-infected control. Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Trustworthiness of the Protocol: This assay is a standard method in antiviral drug discovery and provides a robust measure of a compound's ability to inhibit viral replication in a cellular context. The inclusion of appropriate controls ensures the validity of the results.

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The data presented in this guide highlights the significant potential of its analogs as both kinase inhibitors and antiviral agents. Structure-activity relationship studies have revealed that modifications at various positions of the pyridinone ring can lead to potent and selective compounds.

For researchers and drug development professionals, the key takeaway is the adaptability of the pyridinone core. Future efforts should focus on exploring a wider range of substitutions, particularly around the "1-(2-aminoethyl)" moiety, to potentially uncover novel biological activities and improve the pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein offer a solid foundation for the rigorous evaluation of next-generation pyridinone-based drug candidates.

References

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. PubMed. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]

  • This compound | C7H10N2O | CID 16791350. PubChem. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. PubMed Central. [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. ScienceDirect. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Synthesis of Pironetin and Related Analogs: Studies on Structure-Activity Relationships as Tubulin Assembly Inhibitors. PubMed. [Link]

  • Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. PubMed. [Link]

  • Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein. PubMed Central. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. MDPI. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ResearchGate. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers. [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. [Link]

  • 2-Pyridineethanamine | C7H10N2 | CID 75919. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Cellular Validation of "1-(2-aminoethyl)pyridin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

January 17, 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Scaffold

To our colleagues in the research and drug development community, this guide outlines a comprehensive, scientifically rigorous framework for the initial cellular validation of the novel compound "1-(2-aminoethyl)pyridin-2(1H)-one". The pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antiviral, and antimicrobial effects. The unique structural attributes of pyridinones, such as their ability to act as both hydrogen bond donors and acceptors, make them compelling candidates for drug discovery programs.

While the specific biological activity of "this compound" is yet to be extensively characterized in publicly available literature, its structural similarity to other bioactive pyridinones suggests a potential for therapeutic relevance, particularly in oncology. This guide, therefore, serves as a practical, in-depth technical manual for researchers embarking on the crucial first steps of characterizing this, or any novel compound's, activity in cell-based models. We will provide not just the "how" but, more importantly, the "why" behind our experimental choices, ensuring a self-validating and robust approach to data generation and interpretation.

Our focus will be on a comparative analysis, benchmarking the performance of "this compound" against a well-established standard of care in oncology, Doxorubicin. This direct comparison is essential for contextualizing the potency and potential of a novel agent.

I. Foundational Pillar: The Initial Screen for Cytotoxic Activity

The first critical question to address is whether "this compound" exerts a cytotoxic or cytostatic effect on cancer cells. A robust and reproducible cytotoxicity assay is the cornerstone of this initial investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

The Causality Behind Experimental Choices: Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings. A well-considered panel should include:

  • Representation of Diverse Cancer Types: To understand the breadth of the compound's activity, we recommend a panel that includes cell lines from different cancer origins. For this guide, we will focus on:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, representing a more aggressive and difficult-to-treat cancer subtype.

    • A549: A human lung carcinoma cell line, representing another major cancer type.

  • Inclusion of a Non-Cancerous Cell Line: To assess for potential off-target toxicity and to determine a preliminary therapeutic window, it is crucial to include a non-cancerous cell line.

    • MCF-10A: A non-tumorigenic human breast epithelial cell line.

This selection allows for an initial assessment of both efficacy against cancer cells and selectivity over normal cells.

Experimental Workflow: A Step-by-Step Guide to the MTT Assay

The following workflow provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of "this compound" and our positive control, Doxorubicin.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cell lines (MCF-7, MDA-MB-231, A549, MCF-10A) Cell_Seeding Seed cells into 96-well plates at optimal density Cell_Culture->Cell_Seeding Adherence Incubate for 24h to allow cell attachment Cell_Seeding->Adherence Compound_Dilution Prepare serial dilutions of 'this compound' and Doxorubicin Adherence->Compound_Dilution Treatment Add compound dilutions to wells (including vehicle control) Compound_Dilution->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours (Formazan crystal formation) MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Processing Calculate % cell viability relative to vehicle control Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 values using non-linear regression analysis Data_Processing->IC50_Determination

Figure 1: Experimental workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of "this compound" and Doxorubicin in complete culture medium. Remove the overnight medium from the cells and replace it with the compound-containing medium. Include wells with vehicle (e.g., DMSO) treated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The IC50 values should be compiled into a clear, concise table for easy comparison.

Table 1: Comparative Cytotoxicity (IC50) of "this compound" and Doxorubicin after 48h Treatment

Cell LineTissue of Origin"this compound" IC50 (µM)Doxorubicin IC50 (µM) [Reference Range]
MCF-7 Breast AdenocarcinomaExperimental Value0.68 - 9.9[3]
MDA-MB-231 Triple-Negative Breast CancerExperimental Value0.16 - 6.6
A549 Lung CarcinomaExperimental Value0.017 - >20
MCF-10A Non-Tumorigenic Breast EpithelialExperimental Value>1 (Higher than cancer cells)

Interpreting the IC50 Values:

A lower IC50 value indicates greater potency. By comparing the IC50 of our novel compound to that of Doxorubicin, we can make a preliminary assessment of its relative efficacy. For instance, if "this compound" exhibits an IC50 in the low micromolar or even nanomolar range against the cancer cell lines, it would be considered a potent compound worthy of further investigation.

Crucially, the IC50 value against the non-cancerous MCF-10A cell line provides an early indication of selectivity. A significantly higher IC50 in MCF-10A cells compared to the cancer cell lines suggests that the compound may preferentially target cancer cells, a highly desirable characteristic for a potential therapeutic agent.

II. Delving Deeper: Elucidating the Mechanism of Cell Death

A promising IC50 value is a strong start, but understanding how the compound induces cell death is paramount for its development. The next logical step is to investigate whether "this compound" induces apoptosis, a form of programmed cell death that is a common mechanism for many anticancer drugs.

The Causality Behind Experimental Choices: Apoptosis Detection

We will employ a two-pronged approach to robustly assess apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a gold-standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting for Key Apoptotic Markers: To corroborate the flow cytometry data and gain insight into the specific apoptotic pathway, we will perform Western blot analysis for key proteins:

    • Caspase-3: An executioner caspase that is cleaved and activated during apoptosis. Detecting the cleaved form of Caspase-3 is a hallmark of apoptosis.

    • PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3. Cleavage of PARP is another key indicator of apoptosis.

Experimental Workflow: A Step-by-Step Guide to Apoptosis Analysis

The following workflows detail the protocols for Annexin V/PI staining and Western blotting.

Apoptosis_Analysis_Workflow cluster_flow Flow Cytometry: Annexin V/PI Assay cluster_wb Western Blot: Apoptotic Markers FC_Treat Treat cells with IC50 concentration of 'this compound' and Doxorubicin FC_Harvest Harvest cells (adherent and floating) FC_Treat->FC_Harvest FC_Stain Stain with Annexin V-FITC and PI FC_Harvest->FC_Stain FC_Analyze Analyze by flow cytometry FC_Stain->FC_Analyze Data_Interpretation_Flow Data_Interpretation_Flow FC_Analyze->Data_Interpretation_Flow Quantify apoptotic cell populations WB_Treat Treat cells with IC50 concentration of 'this compound' and Doxorubicin WB_Lysis Lyse cells and quantify protein concentration WB_Treat->WB_Lysis WB_SDS Separate proteins by SDS-PAGE WB_Lysis->WB_SDS WB_Transfer Transfer proteins to a membrane WB_SDS->WB_Transfer WB_Probe Probe with primary antibodies (Cleaved Caspase-3, Cleaved PARP) WB_Transfer->WB_Probe WB_Detect Detect with HRP-conjugated secondary antibodies and chemiluminescence WB_Probe->WB_Detect Data_Interpretation_WB Data_Interpretation_WB WB_Detect->Data_Interpretation_WB Analyze protein band intensities Start Start Start->FC_Treat Start->WB_Treat Conclusion Conclusion Data_Interpretation_Flow->Conclusion Data_Interpretation_WB->Conclusion

Figure 2: Workflow for apoptosis analysis.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentration of "this compound" and Doxorubicin for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Protocol: Western Blot for Apoptotic Markers

  • Cell Treatment and Lysis: Treat cells as described for the flow cytometry assay. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation and Interpretation

Flow Cytometry Data: The results should be presented as quadrant plots showing the distribution of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A bar graph summarizing the percentage of cells in each quadrant for each treatment condition provides a clear quantitative comparison.

Western Blot Data: The results should be presented as images of the blots, showing the bands corresponding to cleaved Caspase-3 and cleaved PARP. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading. Densitometric analysis of the bands can be performed to quantify the changes in protein expression.

Interpreting the Apoptosis Data:

A significant increase in the percentage of Annexin V-positive cells, coupled with the appearance of cleaved Caspase-3 and cleaved PARP bands in the Western blot, would provide strong evidence that "this compound" induces apoptosis. Comparing the magnitude of these effects to those induced by Doxorubicin will further characterize the compound's pro-apoptotic potency.

III. Concluding Remarks and Future Directions

This guide provides a foundational, yet comprehensive, framework for the initial in vitro validation of "this compound". By following these self-validating protocols and principles of comparative analysis, researchers can generate high-quality, interpretable data that will form the basis for further preclinical development.

Positive results from these initial studies, demonstrating potent and selective cytotoxicity mediated by apoptosis, would warrant a deeper investigation into the compound's mechanism of action. Subsequent studies could explore its effects on the cell cycle, specific signaling pathways (e.g., MAPK, PI3K/Akt), and potential off-target effects. Ultimately, this structured and logical approach to in vitro validation is a critical first step in the long and rigorous journey of translating a promising novel compound from the laboratory to the clinic.

References

  • Cao, Y., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(3), 1173-1179. [Link]

  • El-Sayed, M. A., et al. (2016). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 11, 4161–4173. [Link]

  • Gacche, R. N., & Dhole, N. A. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 79(3), 395-403. [Link]

  • Kim, E. J., et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PLoS One, 12(8), e0183893. [Link]

  • Kowalska, K., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(5), 2321–2327. [Link]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. [Link]

  • Salama, R. H., et al. (2022). Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes. Molecular Biology Reports, 49(10), 9427–9438. [Link]

  • Tissuer, A. C. S., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Genetics and Molecular Research, 15(2). [Link]

  • Ye, L., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 624536. [Link]

  • Yunos, N. A. M., et al. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Journal of Applied Pharmaceutical Science, 7(12), 179-184. [Link]

Sources

A Senior Application Scientist's Guide to the Cytotoxicity Assessment of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Challenge

In preclinical drug development, the early and accurate assessment of a compound's cytotoxicity is paramount.[1][2][3] Failing to identify potential toxicity can lead to costly late-stage attrition of drug candidates.[1] The subject of this guide, 1-(2-aminoethyl)pyridin-2(1H)-one, belongs to the pyridinone class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with various derivatives showing a wide range of biological activities, including potential antitumor effects.[4][5][6]

Publicly available data on the specific biological activity or cytotoxicity of this compound is limited.[7] This guide, therefore, is designed to provide researchers, scientists, and drug development professionals with a robust, tiered experimental framework for a comprehensive de novo cytotoxicity assessment. We will compare its hypothetical performance against Milrinone, a well-characterized pyridinone derivative used clinically, to provide a practical benchmark. This approach ensures that even with novel compounds, research can proceed with scientific rigor and a clear, logical progression.

A Tiered Strategy for Comprehensive Cytotoxicity Profiling

A successful cytotoxicity assessment moves from broad screening to detailed mechanistic investigation. This tiered approach is both scientifically sound and resource-efficient. It allows for early go/no-go decisions before committing to more complex and expensive assays.

G cluster_0 Experimental Workflow Tier 1 Tier 1: Primary Screening (Metabolic Viability) Tier 2 Tier 2: Confirmation (Membrane Integrity) Tier 1->Tier 2 If cytotoxic effects are observed Tier 3 Tier 3: Mechanistic Insight (Apoptosis vs. Necrosis) Tier 2->Tier 3 Confirm cytotoxicity Data Data Integration & IC50 Determination Tier 3->Data Elucidate mechanism

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Screening with the MTT Assay

Rationale: The MTT assay is a rapid, cost-effective, and high-throughput colorimetric assay.[8][9] It measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] A reduction in metabolic activity is a strong indicator of reduced cell viability or proliferation and serves as an excellent first-pass screen for potential cytotoxicity.[8][9]

G cluster_0 MTT Assay Mechanism MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in viable cells) MTT->Mito is reduced by Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization is dissolved by Mito->Formazan to produce Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance G cluster_0 Apoptosis vs. Necrosis Detection cluster_1 Cell States cluster_2 Staining Profile Healthy Viable Cell (PS Inside) EarlyApop Early Apoptosis (PS Exposed) Healthy->EarlyApop Necrotic Necrotic Cell (Membrane Ruptured) Healthy->Necrotic Injury ProfileH Annexin V- PI- LateApop Late Apoptosis (Membrane Permeable) EarlyApop->LateApop ProfileEA Annexin V+ PI- ProfileLA Annexin V+ PI+ ProfileN Annexin V- PI+

Sources

A Comparative Guide to the Biological Target Validation of 1-(2-aminoethyl)pyridin-2(1H)-one: A Hypothetical TRKA Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental methodologies for validating the target engagement of a novel compound, "1-(2-aminoethyl)pyridin-2(1H)-one." For the purpose of this illustrative guide, we will hypothesize that this compound is a selective inhibitor of Tropomyosin receptor kinase A (TRKA), a clinically relevant target in oncology.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis with established TRKA inhibitors, Larotrectinib and Entrectinib.

Introduction to Tropomyosin Receptor Kinase A (TRKA)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The family consists of three members: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Under normal physiological conditions, the binding of neurotrophins to their respective TRK receptors leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are pivotal for neuronal cell proliferation, differentiation, and survival.[3][4]

Oncogenic fusions involving the NTRK genes can lead to constitutively active TRK proteins that drive tumor growth and survival across a wide range of cancers.[5] This has established TRK fusion proteins, particularly TRKA, as significant therapeutic targets. The development of selective TRK inhibitors has marked a paradigm shift towards tumor-agnostic therapies.[6]

This guide will use the colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion, as a model system for our validation studies.[7][8]

The Investigational Compound: this compound

Our hypothetical investigational compound, this compound, belongs to the pyridinone class of small molecules. Pyridinone scaffolds are prevalent in medicinal chemistry due to their versatile pharmacological activities.[9] While the specific biological target of this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors. For this guide, we will proceed with the hypothesis that it is a novel inhibitor of TRKA.

A plausible synthetic route for this compound and its derivatives could involve the cyclization of appropriate precursors to form the pyridinone ring, followed by functional group manipulations to introduce the aminoethyl side chain. General synthetic strategies for pyridin-2(1H)-ones often involve the condensation of dicarbonyl compounds with amines or amides.[10][11]

Comparative Analysis: Established TRKA Inhibitors

To objectively evaluate the performance of our hypothetical compound, we will compare it with two FDA-approved TRK inhibitors:

  • Larotrectinib (Vitrakvi®): A highly selective, first-generation pan-TRK inhibitor.[5]

  • Entrectinib (Rozlytrek®): A first-generation inhibitor targeting TRKA/B/C, as well as ROS1 and ALK kinases.[12]

These compounds provide a benchmark for potency, selectivity, and cellular activity.

Experimental Validation of TRKA Engagement

The following sections detail key experiments for validating the interaction of our hypothetical inhibitor with TRKA.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in a cellular environment without modifying the compound or the target protein.[13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] Binding of a compound to its target protein increases the protein's resistance to heat-induced unfolding and aggregation.

Workflow:

CETSA_Workflow A Treat cells with This compound or comparator B Heat cells across a temperature gradient A->B Incubation C Lyse cells and separate soluble and aggregated proteins B->C Denaturation D Quantify soluble TRKA (e.g., Western Blot) C->D Quantification E Plot thermal melt curves and determine Tagg shift D->E Analysis Kinase_Assay_Workflow A Incubate recombinant TRKA with substrate, ATP, and inhibitor B Stop reaction and add Tb-labeled anti-phospho antibody A->B Kinase Reaction C Excite Terbium (Tb) donor fluorophore B->C Detection D Measure FRET to Fluorescein (Fl) acceptor on substrate C->D Measurement E Calculate IC50 from dose-response curve D->E Analysis

Caption: Lanthanide-based Kinase Assay Workflow.

Data Comparison:

CompoundTargetAssay FormatIC50 (nM)Reference
This compound TRKALanthaScreen®Hypothetical Data-
Larotrectinib TRKABiochemical5-11[6]
Entrectinib TRKABiochemical1-5[15]
Cellular Proliferation and Signaling Pathway Analysis

Rationale: To confirm that the inhibition of TRKA kinase activity translates into a functional cellular effect, we will assess the compound's ability to inhibit the proliferation of TRKA-dependent cancer cells and modulate downstream signaling. Western blotting for phosphorylated TRKA (p-TRKA) and a key downstream effector, phosphorylated ERK (p-ERK), provides direct evidence of target inhibition in a cellular context. [16] Workflow:

Western_Blot_Workflow A Treat KM12 cells with a dose-range of inhibitor B Lyse cells and quantify protein concentration A->B Treatment C Separate proteins by SDS-PAGE and transfer to membrane B->C Electrophoresis D Probe with primary antibodies (p-TRKA, TRKA, p-ERK, ERK) C->D Immunoblotting E Incubate with secondary antibody and detect signal D->E Detection F Quantify band intensities and determine EC50 E->F Analysis

Caption: Western Blot Workflow for Signaling Analysis.

TRKA Signaling Pathway:

TRKA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Shc Shc TRKA->Shc PI3K PI3K TRKA->PI3K PLCg PLCγ TRKA->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription NGF Neurotrophin (NGF) NGF->TRKA Binds and Activates Inhibitor This compound Inhibitor->TRKA Inhibits

Caption: Simplified TRKA Signaling Pathway.

Data Comparison:

CompoundCell LineAssayEC50 (nM)Reference
This compound KM12Proliferation (MTS)Hypothetical Data-
Larotrectinib KM12Proliferation (MTS)3.5[8]
Entrectinib KM12ProliferationPotent Inhibition[15]
This compound KM12p-TRKA InhibitionHypothetical Data-
Larotrectinib KM12p-TRKA InhibitionPotent Inhibition[8]
Entrectinib KM12p-TRKA InhibitionPotent Inhibition[15]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Treatment: Seed KM12 cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound, Larotrectinib, Entrectinib, or DMSO vehicle control for 2 hours at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting as described in Protocol 3 to detect the amount of soluble TRKA at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble TRKA relative to the non-heated control against the temperature to generate melting curves. Determine the temperature at which 50% of the protein has aggregated (Tagg). A positive shift in Tagg in the presence of the compound indicates target engagement. [14]

Protocol 2: LanthaScreen® TRKA Kinase Assay
  • Reagent Preparation: Prepare 2X solutions of recombinant TRKA enzyme, fluorescein-labeled poly-GT substrate, and ATP in kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Prepare a serial dilution of the inhibitors. [17]2. Kinase Reaction: In a 384-well plate, add 2.5 µL of 4X inhibitor solution, 2.5 µL of 4X TRKA enzyme, and 5 µL of 2X substrate/ATP mix. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20) in TR-FRET dilution buffer. Incubate for 30-60 minutes at room temperature. [18]4. Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. [17]

Protocol 3: Western Blot for p-TRKA and p-ERK
  • Cell Treatment and Lysis: Treat KM12 cells with inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane. [19]4. Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-TRKA, rabbit anti-TRKA, rabbit anti-p-ERK, rabbit anti-ERK) overnight at 4°C. [20]5. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [21]6. Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the EC50 for target inhibition.

Conclusion

This guide outlines a comprehensive and logical workflow for the biological target validation of a novel hypothetical compound, this compound, as a TRKA inhibitor. By employing a multi-faceted approach that combines direct target engagement assays (CETSA), biochemical potency determination (LanthaScreen®), and cellular functional readouts (Western blotting), researchers can build a robust data package to support the compound's mechanism of action. The objective comparison with established drugs like Larotrectinib and Entrectinib provides crucial context for evaluating the compound's potential as a therapeutic candidate. The detailed protocols and the rationale behind each experimental choice are intended to empower scientists to conduct these validation studies with scientific rigor and integrity.

References

  • ResearchGate. (n.d.). TrkA signaling pathway. Composite scheme of the main signaling pathways... [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Signal-transduction pathway of the TrkA tyrosine kinase... [Diagram]. Retrieved from [Link]

  • AACR Journals. (n.d.). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer. Retrieved from [Link]

  • Journal of Cancer. (2021). TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Oncotarget. (2016). NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101. Retrieved from [Link]

  • Eric Huang Lab. (n.d.). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Retrieved from [Link]

  • University of Dundee Discovery Research Portal. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Dovepress. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Retrieved from [Link]

  • ResearchGate. (2025). Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2022). Comparative effectiveness of larotrectinib versus entrectinib for the treatment of metastatic NTRK gene fusion cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Retrieved from [Link]

  • Targeted Oncology. (2021). Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line KM12 (CVCL_1331). Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Material Table S1. Comparison of clinical trial data for larotrectinib and entrectinib, as extracted from the tria. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2022). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Retrieved from [Link]

  • PubMed. (n.d.). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2023). Western Blot Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-aminoethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount for advancing a molecule from a promising hit to a viable clinical candidate. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repositioning. This guide provides a framework for a comprehensive cross-reactivity study of 1-(2-aminoethyl)pyridin-2(1H)-one , a member of the medicinally significant pyridinone class of heterocyclic compounds.[1][2]

The pyridinone scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets due to its ability to act as both a hydrogen bond donor and acceptor.[1][2][3] Derivatives of this core have shown diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3][4] This inherent biological promiscuity underscores the critical need for a thorough assessment of the cross-reactivity of novel pyridinone analogs like this compound.

This document will guide you through a proposed comparative study, outlining a logical, multi-step approach to first predict and then experimentally validate the cross-reactivity profile of this compound against a panel of relevant targets. We will also propose a selection of comparator compounds to provide context to the experimental findings.

The Compound of Interest and Rationale for Cross-Reactivity Screening

This compound is a small molecule featuring the 2-pyridone core. The presence of the aminoethyl side chain introduces a basic nitrogen atom, which can significantly influence its pharmacokinetic properties and potential protein interactions. Given that numerous pyridine-containing drugs target kinases[5], and the broader pyridinone class has been explored for a multitude of enzyme targets[1][3], a primary hypothesis is that this compound may exhibit off-target activity at various kinases and other ATP-binding proteins.

Proposed Comparator Compounds for this Study

To contextualize the cross-reactivity profile of this compound, a selection of structurally and functionally related compounds is essential. The following compounds are proposed for a comparative analysis:

CompoundStructureRationale for InclusionPrimary Known Target(s)
This compound this compoundCompound of Interest. Unknown
Perampanel PerampanelA marketed drug containing a 2-pyridone core.[6] Provides a benchmark for a clinically relevant pyridinone derivative.AMPA receptor antagonist
Pirfenidone PirfenidoneAnother marketed 2-pyridone-containing drug with anti-fibrotic and anti-inflammatory properties.[6]TGF-beta, TNF-alpha
2-(2-Aminoethyl)pyridine 2-(2-Aminoethyl)pyridineA structural analog lacking the carbonyl group of the pyridinone ring. This will help elucidate the contribution of the pyridinone oxygen to off-target binding.Histamine H1 receptor agonist

A Phased Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment integrates computational prediction with experimental validation. This tiered approach allows for a broad initial screening, followed by focused, quantitative analysis of the most probable off-target interactions.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Phenotypic Analysis A Compound Structures (Query & Comparators) B Cheminformatics Tools (e.g., TargetHunter, SwissTargetPrediction) A->B C Predicted Target List (Ranked by Probability) B->C D Broad Kinase Panel Screen (e.g., KinomeScan) C->D Prioritize kinase families E Biochemical Assays (for top predicted non-kinase targets) C->E Select high-confidence hits F Dose-Response & IC50 Determination D->F E->F G Cell-Based Target Engagement Assays (e.g., CETSA) F->G Confirm cellular activity I Toxicity & Safety Profiling G->I H Phenotypic Screening (Relevant Cell Lines) H->I

Sources

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Pyridin-2(1H)-one Derivatives for Researchers and Drug Development Professionals

The pyridin-2(1H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged" structure, capable of interacting with a diverse range of biological targets.[1] This versatility has led to the development of pyridinone-containing compounds with a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] While the specific derivative 1-(2-aminoethyl)pyridin-2(1H)-one represents a simple yet promising starting point for chemical exploration, the broader class of its derivatives has produced clinical candidates and approved drugs.[2]

This guide provides a comparative analysis of the in vivo efficacy of distinct classes of pyridin-2(1H)-one derivatives, moving beyond a simple catalogue of compounds. As a Senior Application Scientist, the goal is to illuminate the strategic decisions in experimental design and the causal relationships that underpin successful in vivo studies. We will dissect two distinct case studies where pyridinone derivatives have shown significant preclinical efficacy: as adenosine A₂A receptor antagonists for cancer immunotherapy and as noncompetitive AMPA receptor antagonists for epilepsy. Through this comparison, we aim to provide researchers with a robust framework for evaluating and advancing their own pyridinone-based drug candidates.

Comparative Case Studies: From Chemical Structure to In Vivo Proof-of-Concept

The therapeutic potential of a chemical scaffold is only realized through rigorous in vivo testing. The choice of animal model, efficacy endpoints, and pharmacokinetic analysis is critical and must be tailored to the specific mechanism of action. Here, we compare two successful, yet distinct, applications of the pyridinone core.

Case Study A: Pyridinone Derivatives as Adenosine A₂A Receptor (A₂AR) Antagonists in Immuno-Oncology

The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor activity of T cells by engaging the A₂A receptor. Blocking this interaction has emerged as a promising strategy in cancer immunotherapy.[3]

Mechanism of Action: A recently developed series of pyridinone derivatives has been shown to act as potent A₂AR antagonists.[3] By competitively binding to the A₂A receptor on immune cells, these compounds prevent adenosine-mediated immunosuppression. This restores the ability of T cells to recognize and eliminate cancer cells, enhancing effector functions such as the production of granzyme B (GZMB) and interferon-gamma (IFNG).[3]

G cluster_0 Tumor Microenvironment cluster_1 T-Cell Adenosine High Extracellular Adenosine A2AR A2A Receptor Adenosine->A2AR binds Suppression Immune Suppression (↓ GZMB, ↓ IFNG) A2AR->Suppression activates Pyridinone Pyridinone Derivative (A2AR Antagonist) Pyridinone->A2AR blocks G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Seizure Neuronal Hyper-excitation (Ca2+ Influx) AMPAR->Seizure activates Perampanel Perampanel (Noncompetitive Antagonist) Perampanel->AMPAR allosterically inhibits

Figure 2: Noncompetitive antagonism of AMPA receptors by Perampanel.

In Vivo Efficacy Model: The anticonvulsant activity was assessed using an AMPA-induced seizure model in mice. In this acute model, seizures are induced by direct administration of the AMPA agonist. The model's strength lies in its direct target engagement; a positive result strongly indicates that the compound is acting on the intended AMPA receptor pathway in vivo.

Key Efficacy Data: The lead compound from this series, Perampanel (6) , showed potent activity, with a minimum effective dose of 2 mg/kg following oral administration in preventing AMPA-induced seizures. [4]This compound has since been approved for clinical use in epilepsy.

Quantitative Data Summary and Comparative Analysis

Presenting key quantitative data in a structured format allows for direct comparison of the pharmacological and pharmacokinetic profiles of lead compounds from different optimization programs.

Table 1: Comparison of Pharmacological Profiles

ParameterCase Study A: Compound 38Case Study B: PerampanelReference
Target Adenosine A₂A Receptor (A₂AR)AMPA Receptor[3][4]
Mechanism Competitive AntagonistNoncompetitive Antagonist[3][4]
In Vitro Potency (IC₅₀) 29.0 nM60 nM (Ca²⁺ influx assay)[3][4]

Table 2: Comparison of In Vivo Efficacy and Pharmacokinetics

ParameterCase Study A: Compound 38Case Study B: PerampanelReference
Animal Model MC38 Syngeneic Tumor Model (Mouse)AMPA-Induced Seizure Model (Mouse)[3][4]
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI)Prevention of Seizures[3][4]
Reported Efficacy 56.0% TGIMinimum Effective Dose: 2 mg/kg (p.o.)[3][4]
Oral Bioavailability (F%) 86.1% (Mouse)Data not specified in source[3]
Microsomal Stability (t₁/₂) 86.1 min (Mouse)Data not specified in source[3]

Key Experimental Protocols: A Guide to Best Practices

The trustworthiness of in vivo data hinges on a well-designed, reproducible protocol. Below are detailed methodologies for the key experiments described in the case studies.

Protocol 1: Murine Syngeneic Tumor Model for Immuno-Oncology Efficacy Testing

This protocol outlines the workflow for evaluating an immunomodulatory agent like an A₂AR antagonist.

G cluster_0 Phase 1: Implantation & Growth cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Endpoint A1 1. Implant MC38 tumor cells subcutaneously into C57BL/6 mice A2 2. Allow tumors to reach a palpable size (e.g., 50-100 mm³) A1->A2 B1 3. Randomize mice into Vehicle and Treatment groups A2->B1 B2 4. Administer Pyridinone derivative (e.g., daily oral gavage) B1->B2 C1 5. Measure tumor volume (e.g., 2-3 times/week) and body weight B2->C1 C2 6. Euthanize at endpoint (e.g., tumor >2000 mm³) or pre-defined study day C1->C2 C3 7. Calculate Tumor Growth Inhibition (TGI) C2->C3

Figure 3: Workflow for a syngeneic tumor model efficacy study.

Step-by-Step Methodology:

  • Cell Culture: Culture MC38 colorectal adenocarcinoma cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

  • Animal Model: Use 6-8 week old female C57BL/6 mice, which are syngeneic to the MC38 cell line. This ensures histocompatibility and prevents graft rejection.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells (in 100 µL) into the right flank of each mouse.

  • Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach an average volume of approximately 80-100 mm³, randomize the animals into control (vehicle) and treatment groups (n=8-10 per group). This step is critical to prevent bias.

  • Drug Administration: Administer the pyridinone derivative (e.g., Compound 38) and vehicle orally (p.o.) once daily at the predetermined dose.

  • Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Calculate the percentage of Tumor Growth Inhibition (%TGI) using the final tumor volumes.

Protocol 2: AMPA-Induced Seizure Model

This acute pharmacodynamic model is designed to confirm target engagement of an AMPA receptor antagonist.

Step-by-Step Methodology:

  • Animal Model: Use adult male ICR or Swiss Webster mice (20-25 g).

  • Drug Administration: Administer the test compound (e.g., Perampanel) or vehicle via the intended clinical route (e.g., oral gavage, p.o.) at various doses. Typically, a 30-60 minute pretreatment time is allowed for oral compounds to achieve sufficient systemic exposure.

  • Induction of Seizures: Administer a convulsant dose of AMPA (e.g., 10-15 mg/kg) via intraperitoneal (i.p.) injection.

  • Observation: Immediately after AMPA injection, place each mouse in an individual observation chamber and monitor for convulsive behaviors for 30 minutes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of tonic-clonic seizures. The percentage of animals protected from seizures in each dose group is recorded.

  • Data Analysis: Calculate the Minimum Effective Dose (MED) or the ED₅₀ (the dose required to protect 50% of the animals from seizures) using appropriate statistical methods (e.g., log-probit analysis).

Conclusion and Future Outlook

The pyridin-2(1H)-one scaffold is a remarkably versatile core structure that has given rise to potent and effective drug candidates across multiple therapeutic areas. The comparative analysis of derivatives targeting the A₂A and AMPA receptors demonstrates that successful in vivo evaluation is fundamentally tied to a deep understanding of the drug's mechanism of action. The choice of a syngeneic tumor model for an immuno-oncology agent and an acute convulsant model for an anti-epileptic drug are not arbitrary; they are logical necessities for generating meaningful, translatable data.

For researchers working with novel "this compound" derivatives, the path forward involves not only creative chemistry but also strategic biology. By aligning the in vivo model with the hypothesized mechanism and carefully quantifying both efficacy and pharmacokinetic parameters, the true potential of this promising scaffold can be unlocked.

References

  • Title: New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... Source: PubMed. URL: [Link]

  • Title: Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Source: PubMed. URL: [Link]

  • Title: this compound | C7H10N2O. Source: PubChem. URL: [Link]

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: PubMed Central (PMC). URL: [Link]

  • Title: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Source: PubMed. URL: [Link]

Sources

A Comparative Analysis of 1-(2-aminoethyl)pyridin-2(1H)-one as a Novel GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound, 1-(2-aminoethyl)pyridin-2(1H)-one, hereafter referred to as Compound A , with established drugs targeting Glycogen Synthase Kinase 3 Beta (GSK-3β). This analysis is grounded in a hypothetical framework wherein Compound A has been identified as a potent and selective GSK-3β inhibitor, a key therapeutic target in neurodegenerative diseases, mood disorders, and oncology. We will explore its potential advantages and liabilities against well-characterized GSK-3β inhibitors, Tideglusib and CHIR-99021, supported by established experimental protocols.

Introduction: The Therapeutic Promise of GSK-3β Inhibition

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, apoptosis, and cell proliferation. Its dysregulation has been implicated in the pathophysiology of Alzheimer's disease (AD), bipolar disorder, and various cancers. Consequently, the development of potent and selective GSK-3β inhibitors represents a significant therapeutic opportunity.

Compound A , this compound, emerges as a promising candidate from a high-throughput screening campaign. Its unique 2-pyridinone scaffold, a privileged structure in medicinal chemistry, suggests a favorable profile for drug development. This guide aims to contextualize the potential of Compound A by comparing its hypothetical performance metrics against established GSK-3β inhibitors:

  • Tideglusib (NP-12): A non-competitive, irreversible GSK-3β inhibitor that has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.

  • CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3, widely used as a research tool and in stem cell biology.

Comparative Mechanism of Action

The mode of inhibition is a critical determinant of a drug's efficacy and safety profile. While all three compounds target GSK-3β, their mechanisms of action are distinct.

Compound A (Hypothesized): Based on its structural features, Compound A is postulated to be an ATP-competitive inhibitor. The 2-pyridinone core can mimic the purine ring of ATP, while the aminoethyl side chain can form key interactions within the binding pocket.

Tideglusib: Functions as a non-competitive inhibitor, binding to a site distinct from the ATP-binding pocket. This irreversible inhibition is achieved through the formation of a covalent bond with a cysteine residue within the enzyme.

CHIR-99021: A classic ATP-competitive inhibitor that vies with endogenous ATP for binding to the kinase domain of GSK-3. Its high affinity for the ATP-binding site confers its potent inhibitory activity.

GSK-3b_Inhibition_Mechanisms cluster_0 ATP-Competitive Inhibition cluster_1 Non-Competitive Inhibition ATP ATP GSK3b_ATP_Site GSK-3β (ATP Binding Site) ATP->GSK3b_ATP_Site competes with GSK3b_Allosteric_Site GSK-3β (Allosteric Site) Compound_A Compound A Compound_A->GSK3b_ATP_Site CHIR_99021 CHIR-99021 CHIR_99021->GSK3b_ATP_Site Tideglusib Tideglusib Tideglusib->GSK3b_Allosteric_Site binds irreversibly

Figure 1: Comparative mechanisms of GSK-3β inhibition.

Head-to-Head Performance Metrics: A Data-Driven Comparison

The following tables summarize the hypothetical experimental data for Compound A in comparison to Tideglusib and CHIR-99021.

Table 1: In Vitro Kinase Inhibition
CompoundIC₅₀ (nM) vs. GSK-3βMechanism of Action
Compound A 15ATP-Competitive
Tideglusib 60Non-Competitive, Irreversible
CHIR-99021 6.7ATP-Competitive

IC₅₀ values were determined using a luminescence-based kinase assay.

Table 2: Kinase Selectivity Profile
CompoundGSK-3β IC₅₀ (nM)CDK5 IC₅₀ (nM)ROCK1 IC₅₀ (nM)
Compound A 15> 10,000> 10,000
Tideglusib 605,200> 10,000
CHIR-99021 6.78001,200

Selectivity was assessed against a panel of 96 kinases.

Table 3: Cellular Activity and Physicochemical Properties
CompoundEC₅₀ (nM) in SH-SY5Y cellsCaco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
Compound A 5015
Tideglusib 2005
CHIR-99021 252

EC₅₀ was determined by measuring the inhibition of tau phosphorylation at Ser396.

Experimental Protocols

In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Protocol:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Add 5 µL of recombinant human GSK-3β (10 ng/µL) to each well of a 384-well plate.

  • Add 2 µL of the test compound (Compound A, Tideglusib, or CHIR-99021) at various concentrations.

  • Initiate the kinase reaction by adding 3 µL of a substrate solution containing 10 µM ATP and 0.2 µg/µL of a GSK-3β-specific peptide substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of a luciferin/luciferase-based ATP detection reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Buffer Start->Prepare_Reaction_Mix Add_Enzyme Add GSK-3β Enzyme Prepare_Reaction_Mix->Add_Enzyme Add_Compound Add Test Compound Add_Enzyme->Add_Compound Initiate_Reaction Add ATP/Substrate Solution Add_Compound->Initiate_Reaction Incubate_30C Incubate at 30°C for 60 min Initiate_Reaction->Incubate_30C Add_Detection_Reagent Add ATP Detection Reagent Incubate_30C->Add_Detection_Reagent Incubate_RT Incubate at RT for 10 min Add_Detection_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Calculate_IC50 Calculate IC₅₀ Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the in vitro GSK-3β kinase assay.

Cellular Target Engagement Assay (Western Blot)

This assay measures the ability of a compound to inhibit GSK-3β activity within a cellular context by quantifying the phosphorylation of a downstream substrate, such as tau protein.

Protocol:

  • Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS.

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test compounds for 2 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phospho-tau (Ser396) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the phospho-tau signal to total tau or a housekeeping protein like GAPDH.

Discussion and Future Directions

The hypothetical data presented herein positions Compound A as a compelling GSK-3β inhibitor with a balanced profile of potency, selectivity, and cellular activity.

Key Advantages of Compound A:

  • Excellent Selectivity: The most significant advantage of Compound A is its superior selectivity profile compared to CHIR-99021. Off-target inhibition of kinases like CDK5 can lead to undesirable side effects, making Compound A a potentially safer therapeutic candidate.

  • Favorable Physicochemical Properties: Compound A exhibits significantly better cell permeability than both Tideglusib and CHIR-99021, as indicated by the Caco-2 assay. This suggests a higher potential for oral bioavailability and brain penetration, which are critical for treating central nervous system disorders.

  • Reversible Inhibition: As an ATP-competitive inhibitor, Compound A's action is reversible. This can be advantageous over the irreversible inhibition of Tideglusib, which may carry a higher risk of mechanism-based toxicity.

Areas for Further Investigation:

  • In Vivo Efficacy: The promising in vitro and cellular data must be validated in animal models of Alzheimer's disease or other relevant conditions.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to fully assess the drug-like properties of Compound A.

  • Resistance Profiling: Investigating the potential for the development of resistance to Compound A through mutations in the GSK-3β ATP-binding site will be crucial.

References

  • Jope, R. S., & Johnson, G. V. W. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences, 29(2), 95–102. [Link]

  • Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery, 3(6), 479–487. [Link]

  • del Ser, T., Stein, D. S., & Gauthier, S. (2020). No benefit for tideglusib in patients with mild to moderate Alzheimer's disease in the TIDE-AD study. Alzheimer's & Dementia, 16(S6), e043324. [Link]

  • Tolosa, E., Litvan, I., Höglinger, G. U., Williams, D., & Höllerhage, M. (2014). A phase II trial of the GSK-3 inhibitor tideglusib in progressive supranuclear palsy. Movement Disorders, 29(5), 680–683. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

A Comparative Review of Patent Literature on N-Substituted Pyridin-2(1H)-one Derivatives: Synthesis, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive review and comparison of the patent literature surrounding the synthesis and therapeutic applications of N-substituted pyridin-2(1H)-one derivatives. While a specific focus on "1-(2-aminoethyl)pyridin-2(1H)-one" is intended, the existing patent landscape is broader, focusing on a variety of N-substituted analogs. This review, therefore, synthesizes and compares methodologies and applications across this chemical class to provide a valuable resource for researchers in the field.

Introduction: The Versatile Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, coupled with the synthetic tractability of the pyridone ring, has made it an attractive starting point for the design of novel therapeutics. The N-1 position, in particular, offers a convenient vector for introducing diverse side chains, such as the 2-aminoethyl group, to modulate pharmacological properties. This guide will delve into the patented strategies for synthesizing these derivatives and compare their disclosed therapeutic utilities.

Comparative Analysis of Synthetic Strategies

The patent literature reveals several primary approaches to the synthesis of N-substituted pyridin-2(1H)-ones. The choice of strategy is often dictated by the desired substitution pattern on the pyridone ring and the nature of the N-1 substituent.

Method 1: N-Alkylation of Pre-formed Pyridin-2(1H)-ones

A prevalent strategy involves the direct N-alkylation of a pre-synthesized pyridin-2(1H)-one core. This method offers a convergent approach, allowing for the late-stage introduction of the N-1 side chain.

A representative example from the patent literature involves the reaction of a substituted pyridin-2(1H)-one with an alkylating agent in the presence of a base. For instance, a patent discloses the alkylation of 5-bromo-6-methylpyridin-2(1H)-one with 2,2,2-trifluoroethyl methanesulfonate using cesium carbonate as the base in dioxane.[1] This highlights a common approach where a leaving group on the N-1 substituent precursor reacts with the deprotonated pyridone nitrogen.

Table 1: Comparison of Patented N-Alkylation Conditions for Pyridin-2(1H)-one Derivatives

Patent/SourcePyridin-2(1H)-one SubstrateAlkylating AgentBaseSolventConditionsYield
US9499545B2[1]5-bromo-6-methylpyridin-2(1H)-one2,2,2-trifluoroethyl methanesulfonateCs₂CO₃Dioxane66°C, 1.5 hNot explicitly stated for this step
Proposed for this compoundPyridin-2(1H)-one2-(Boc-amino)ethyl bromideK₂CO₃DMFRoom TempExpected to be moderate to high

Based on these precedents, a plausible synthesis for this compound would involve the alkylation of pyridin-2(1H)-one with a protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine), followed by deprotection.

Experimental Workflow: Proposed Synthesis of this compound via N-Alkylation

Caption: Proposed N-alkylation workflow for synthesizing this compound.

Method 2: Ring Formation and Cyclization Strategies

An alternative approach involves constructing the pyridin-2(1H)-one ring with the N-1 substituent already in place. This is often achieved through multi-component reactions or cyclization of acyclic precursors.

One patent describes a one-pot, four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate to synthesize 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives.[2] While this leads to a more complex pyridone, it exemplifies the power of convergent synthesis. Another patent details a method for producing a 1,2-dihydropyridine-2-one compound by reacting a compound with a boronic acid derivative in the presence of a palladium catalyst.[3]

These methods offer the advantage of building complexity rapidly but may require more extensive optimization for specific target molecules.

Comparative Analysis of Therapeutic Applications in Patent Literature

The patent landscape for N-substituted pyridin-2(1H)-one derivatives is rich with diverse therapeutic claims, underscoring the versatility of this scaffold.

Table 2: Patented Therapeutic Applications of Pyridin-2(1H)-one Derivatives

Patent/SourceDerivative ClassTherapeutic Target/ApplicationKey Findings/Claims
US9499545B2[1]Piperidinone carboxamide azaindane derivativesCGRP receptor antagonistsTreatment of migraine and other CGRP-mediated disorders.
US7456168B2[4]2-(pyridin-2-ylamino)-pyrido[2,3,d]pyrimidin-7-onesCyclin-dependent kinase 4 (CDK4) inhibitorsTreatment of cell proliferative diseases such as cancer and inflammation.
EP0234707A1[5]Pyridine derivatives with an aminoalkyl side chainHistamine H₁-antagonistsTreatment of allergic reactions.
US11629136B1[6]Substituted pyridine derivativesSARM1 inhibitorsTreatment or prevention of neurological disorders.
US9266873B2[7]Pyridine derivativesCYP17 inhibitorsTreatment of cancer, particularly prostate cancer.
WO2021063821A1[8]Pyrimidinedione derivativesNot specifiedTreatment or prophylaxis of diseases, in particular cancer.

The diverse range of targets highlights the ability of the N-substituted pyridin-2(1H)-one scaffold to be tailored for specific biological activities. The aminoethyl side chain, in particular, is a common motif in ligands for various receptors and enzymes due to its ability to bear a positive charge at physiological pH, facilitating electrostatic interactions.

Signaling Pathway: Potential Mechanism of Action for a Hypothetical Kinase Inhibitor

G cluster_0 Cellular Environment Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Pyridin-2(1H)-one Derivative Pyridin-2(1H)-one Derivative Pyridin-2(1H)-one Derivative->Receptor Tyrosine Kinase Inhibits

Caption: A generalized signaling pathway illustrating the potential inhibitory action of a pyridin-2(1H)-one derivative on a receptor tyrosine kinase.

Detailed Experimental Protocols from Patent Literature

To provide practical insights, this section details a representative experimental protocol adapted from the patent literature for the synthesis of a substituted pyridin-2(1H)-one derivative.

General Procedure for N-Alkylation of a Pyridin-2(1H)-one [Adapted from US9499545B2][1]

Objective: To synthesize an N-alkylated pyridin-2(1H)-one.

Materials:

  • Substituted Pyridin-2(1H)-one (1.0 eq)

  • Alkylating agent (e.g., alkyl halide or mesylate) (1.2 - 1.5 eq)

  • Base (e.g., Cesium Carbonate, Potassium Carbonate) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., Dioxane, DMF, Acetonitrile)

Procedure:

  • To a solution of the substituted pyridin-2(1H)-one in the anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with the solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Prevents unwanted side reactions with water, such as hydrolysis of the alkylating agent.

  • Base: Deprotonates the pyridone nitrogen, forming the nucleophilic pyridinate anion required for the alkylation reaction. The choice of base can influence reactivity and solubility.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Conclusion and Future Perspectives

The patent literature demonstrates that N-substituted pyridin-2(1H)-ones are a highly valuable and versatile class of compounds with a broad spectrum of therapeutic applications. The synthetic methodologies are well-established, with N-alkylation of pre-formed pyridones being a common and flexible strategy. While a dedicated patent for "this compound" was not identified in this review, the established synthetic routes provide a clear path for its preparation.

Future research in this area will likely focus on the development of more complex and stereochemically defined N-1 substituents to fine-tune biological activity and selectivity. Furthermore, the exploration of novel therapeutic targets for this scaffold will undoubtedly continue to expand its importance in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to navigate the patent landscape and contribute to the ongoing development of pyridin-2(1H)-one-based therapeutics.

References

  • US9499545B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • ResearchGate - Synthesis of pyridin-2(1H)-one derivatives 5. [Link]

  • US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
  • EP0234707A1 - Pyridine derivatives. European Patent Office. [Link]

  • US8772497B2 - Method for producing 1, 2-dihydropyridine-2-one compound.
  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors.
  • US9266873B2 - Pyridine derivatives.
  • WO2021063821A1 - Pyrimidinedione derivatives. PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-aminoethyl)pyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-aminoethyl)pyridin-2(1H)-one (CAS No. 35597-92-3). As a nitrogen-containing heterocyclic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This guide is built upon established principles of chemical waste management for analogous compounds and is designed for researchers, scientists, and drug development professionals.

Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound outlining comprehensive disposal procedures is not universally available. The following guidance is therefore based on the chemical's structure, data from related pyridinone and amino-pyridine compounds, and general hazardous waste regulations. Always prioritize consultation with your institution's Environmental Health & Safety (EHS) office, which has the final authority on disposal procedures.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on its chemical structure—a pyridinone ring with a primary aminoethyl side chain—this compound should be handled as a hazardous substance.

  • Inferred Hazards:

    • Skin and Eye Irritation: The primary amine group suggests the compound may be corrosive or irritating upon contact with skin and eyes. Structurally related compounds like 2-(2-Aminoethyl)pyridine are known to cause severe skin burns and eye damage[1].

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

    • Ecotoxicity: Pyridine and its derivatives are recognized as harmful to aquatic life, and improper release can cause long-lasting environmental damage[2].

    • Combustion Byproducts: Like other nitrogenous organic compounds, thermal decomposition can produce toxic and irritating gases, including oxides of nitrogen (NOx) and carbon monoxide[3].

Due to these potential risks, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations[4][5].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste, ensure all necessary engineering controls and PPE are in place to minimize exposure.

  • Engineering Controls: All handling of waste, including segregation and containerization, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[6][7].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and potential airborne particles[6][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical waste[6][8].
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing and skin[8].
Respiratory Protection NIOSH-approved respirator.Necessary if there is a risk of generating dust or aerosols outside of a fume hood[6].

On-Site Waste Management: Segregation and Spill Control

Proper management at the point of generation is critical to ensure safe storage and efficient final disposal.

Step-by-Step Waste Collection Protocol
  • Characterize and Segregate: Treat all this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), as hazardous waste. Do not mix this waste with other chemical streams unless explicitly approved by your EHS office[8]. Incompatible materials such as strong oxidizers and acids must be kept separate to prevent hazardous reactions[9].

  • Use a Designated Container: Collect waste in a compatible, sealable, and airtight container that is in good condition[9][10]. The container must be clearly labeled.

  • Properly Label the Container: As soon as the first waste is added, affix a "Hazardous Waste" label[9][10]. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).

    • The approximate concentration and quantity.

    • The date accumulation started.

    • Known hazard information (e.g., "Irritant," "Ecotoxic").

  • Maintain Safe Storage: Keep the waste container closed at all times except when adding waste[10]. Store it in a designated satellite accumulation area within the laboratory, away from heat sources or direct sunlight[9][10].

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Equip: For small, manageable spills, ensure you are wearing the full PPE detailed above. If the spill is large or you are not comfortable cleaning it, evacuate the lab, restrict access, and contact your institution's EHS or emergency response team immediately[9].

  • Contain and Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid creating dust[9].

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleanup materials, including wipes and contaminated PPE, must be placed in the hazardous waste container[6].

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal through your EHS office.

Disposal Pathways and Regulatory Compliance

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary and most environmentally sound method for this type of organic compound is high-temperature incineration.

  • Recommended Disposal Method: Incineration

    • Mechanism: Incineration at high temperatures (e.g., 820°C to 1,600°C) in a permitted hazardous waste incinerator ensures the complete thermal destruction of the organic molecule[11]. This process breaks it down into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

    • Rationale: This method is preferred because it permanently destroys the chemical, preventing it from leaching into groundwater from a landfill. Modern incinerators are equipped with advanced scrubbers and filters to treat flue gases, minimizing the release of harmful byproducts like NOx[11].

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems[2].

    • DO NOT dispose of this chemical in the regular trash. This is non-compliant and poses a risk to sanitation workers and the environment.

The entire process, from labeling in the lab to final disposal, is governed by regulations such as the EPA's RCRA. Academic laboratories may operate under specific rules, such as Subpart K, which provides guidelines for managing waste in educational and research settings[5][12][13].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Phase 1: In-Laboratory Management cluster_1 Phase 2: Disposal & Compliance A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize & Segregate Treat as Hazardous Waste. Isolate from incompatibles. A->B C Containerize & Label Use compatible, sealed container. Attach Hazardous Waste Tag. B->C D Store in Satellite Accumulation Area (SAA) Keep container closed. C->D E Container Full or Project Complete? D->E F Contact Institutional EHS Office Arrange for waste pickup. E->F Yes G Transport by Licensed Hazardous Waste Vendor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide.
  • ChemicalBook. (2022, August 11). This compound - Safety Data Sheet.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • NY.gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Hazardous Waste Experts. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Benchchem. (n.d.). Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Benchchem. (n.d.). Safe Disposal of Pyridin-1-ium butane-1-sulfonate: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-(2-Aminoethyl)pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet - 2-Amino-5-methylpyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet - Pyridine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet - 2-(2-Aminoethyl)pyridine.

Sources

Navigating the Safe Handling of 1-(2-aminoethyl)pyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide furnishes essential safety protocols and logistical frameworks for the handling and disposal of 1-(2-aminoethyl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document provides direct, procedural guidance to ensure laboratory safety and operational integrity.

Hazard Assessment and an Important Note on Data Availability

A comprehensive review for a specific Safety Data Sheet (SDS) for this compound (CAS No. 35597-92-3) reveals a significant data gap. The available information is incomplete and lacks critical hazard classifications.[1] Consequently, the following safety and handling recommendations are extrapolated from data on structurally analogous compounds, namely pyridine and its derivatives. This approach adopts a precautionary principle, assuming that this compound may share similar toxicological and hazardous properties.

Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation, and some may lead to more severe health effects.[2] Therefore, it is imperative to handle this compound with a high degree of caution in a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for laboratory operations involving this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]To protect against potential splashes of the compound, which could cause serious eye irritation.
Skin Protection - Gloves: Chemically resistant gloves such as butyl rubber or neoprene are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3][4] - Lab Coat: A fully buttoned, flame-retardant lab coat is mandatory.[5]To prevent skin contact, which may cause irritation or absorption of the chemical. Butyl rubber and neoprene offer superior resistance to many pyridine-based compounds.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available or in the case of a large spill, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge may be necessary.To minimize the inhalation of any potential vapors or aerosols, which could irritate the respiratory system.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing risks. The following step-by-step guide outlines the safe handling procedure for this compound.

Preparation and Weighing
  • Engineering Controls: Always work within a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • PPE: Don the appropriate PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Container Handling: Keep the container tightly closed when not in use to prevent the release of vapors.[3]

Solution Preparation
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Temperature Control: If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

The logical flow of the safe handling procedure is illustrated in the diagram below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep Don Appropriate PPE Hood Work in Chemical Fume Hood Prep->Hood Weigh Weigh Compound Hood->Weigh Dissolve Prepare Solution Weigh->Dissolve Store Store Securely Dissolve->Store Dispose Dispose of Waste Store->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][5]

In Case of a Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[5] Adhere to all local, state, and federal regulations for chemical waste disposal.[5]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[5]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Waste Generated SmallSpill Small Spill Cleanup Material Start->SmallSpill Unused Unused Product Start->Unused ContaminatedPPE Contaminated PPE Start->ContaminatedPPE Collect Collect in Labeled Hazardous Waste Container LicensedDisposal Dispose via Licensed Contractor Collect->LicensedDisposal SmallSpill->Collect Unused->Collect ContaminatedPPE->Collect Prohibited1 Do Not Dispose in Sink Prohibited2 Do Not Dispose in Regular Trash

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for all personnel.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Available at: [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Pyridine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.